molecular formula C27H44N8O8 B605842 Azido-PEG3-Val-Cit-PAB-OH CAS No. 2055024-65-0

Azido-PEG3-Val-Cit-PAB-OH

Cat. No.: B605842
CAS No.: 2055024-65-0
M. Wt: 608.7 g/mol
InChI Key: UNBTYONTPDVRKD-UPVQGACJSA-N
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Description

Azido-PEG3-Val-Cit-PAB-OH is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit croup will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will be released only in the cell. The Azido group will react with DBCO, BCN or other Alkyne groups through click chemistry.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N8O8/c1-19(2)24(34-23(37)9-12-41-14-16-43-17-15-42-13-11-31-35-29)26(39)33-22(4-3-10-30-27(28)40)25(38)32-21-7-5-20(18-36)6-8-21/h5-8,19,22,24,36H,3-4,9-18H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBTYONTPDVRKD-UPVQGACJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103509
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-65-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Azido-PEG3-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Azido-PEG3-Val-Cit-PAB-OH, a critical component in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document details the molecule's chemical architecture, its mechanism of action as a cleavable linker, and provides detailed protocols for its use in experimental settings.

Molecular Structure and Components

This compound is a hetero-bifunctional linker designed for precision in drug delivery. Its structure is modular, with each component serving a distinct and vital role in its overall function. The molecule consists of five key moieties: an azide (B81097) group, a polyethylene (B3416737) glycol spacer, a dipeptide unit, a self-immolative spacer, and a terminal hydroxyl group.

  • Azido (B1232118) Group (N₃): This functional group is a cornerstone of "click chemistry."[1] It allows for the highly efficient and specific covalent attachment of the linker to molecules containing a corresponding alkyne group (e.g., DBCO or BCN) through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This bioorthogonal reaction is highly valued for its ability to proceed under mild, aqueous conditions without interfering with biological processes.[3]

  • Polyethylene Glycol (PEG3): The triethylene glycol (PEG3) spacer is a short, hydrophilic chain that enhances the aqueous solubility of the entire molecule and the resulting conjugate.[4][5] This improved solubility can help prevent aggregation of the final ADC product.[4]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][6] The Val-Cit linker is relatively stable in systemic circulation but is efficiently cleaved in the acidic environment of the lysosome, ensuring targeted payload release.[6]

  • p-Aminobenzyl Alcohol (PAB-OH): The PAB moiety functions as a "self-immolative" spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which liberates the attached drug molecule in its unmodified, active form.[7] The hydroxyl (-OH) group on the PAB moiety is the attachment point for the cytotoxic payload.

The precise connectivity of these components results in a linker that can be attached to a targeting moiety (like an antibody) via its azide group and can carry a therapeutic payload on its hydroxyl group, releasing it only upon entering the target cell's lysosome.

Chemical Structure Diagram

G This compound Structure cluster_azido_peg Azido-PEG3 cluster_peptide Dipeptide Linker cluster_pab Self-Immolative Spacer Azide N₃ PEG1 -(CH₂)₂-O- Azide->PEG1 PEG2 (CH₂)₂-O- PEG1->PEG2 PEG3 (CH₂)₂-O-CH₂-C(O)- PEG2->PEG3 Val Valine PEG3->Val amide bond Cit Citrulline Val->Cit peptide bond PAB p-Aminobenzyl Cit->PAB amide bond OH -OH PAB->OH

Caption: Molecular components of this compound.

Physicochemical Properties

The quantitative properties of this compound are essential for its application in bioconjugation and drug delivery research.

PropertyValueSource
Molecular Formula C₂₇H₄₄N₈O₈[2][4][5]
Molecular Weight 608.69 g/mol [2]
CAS Number 2055024-65-0[2][4][5][6]
Purity Typically ≥95%[6]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, Water[5]

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound is as a cleavable linker in ADCs. The mechanism of payload release is a multi-step process that ensures targeted drug delivery.

  • Conjugation: The azido group of the linker is conjugated to an alkyne-modified monoclonal antibody via a SPAAC reaction. The hydroxyl group of the PAB moiety is esterified with a cytotoxic drug.

  • Circulation: The resulting ADC circulates in the bloodstream, where the Val-Cit linker remains largely intact.

  • Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell, leading to the internalization of the ADC via endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer.[4][6]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, ultimately inducing cell death.[7]

Signaling and Cleavage Pathway Diagram

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (Azido-PEG3-Val-Cit-PAB-Drug) Internalized_ADC Internalized ADC ADC->Internalized_ADC Antigen Binding & Internalization Lysosome Lysosome (Acidic pH) Internalized_ADC->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Enzymatic Action Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Triggers Payload Active Cytotoxic Payload Self_Immolation->Payload Releases Cell_Death Apoptosis/Cell Death Payload->Cell_Death Induces

Caption: ADC internalization and payload release pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-containing linker to a DBCO-modified antibody.

Materials:

  • DBCO-modified monoclonal antibody in an azide-free buffer (e.g., PBS, pH 7.4).

  • Azido-PEG3-Val-Cit-PAB-Payload construct.

  • Anhydrous DMSO.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reagent Preparation:

    • Prepare the DBCO-modified antibody at a concentration of 1-10 mg/mL in PBS.

    • Dissolve the Azido-PEG3-Val-Cit-PAB-Payload construct in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the dissolved azido-linker-payload to the DBCO-antibody solution.[8]

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20% (v/v).[9]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[9][10]

  • Purification:

    • Purify the resulting ADC using an SEC column to remove any unreacted linker-payload and aggregates.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Experimental Workflow for SPAAC Conjugation

G start Start reagent_prep Prepare DBCO-Antibody and Azido-Linker-Payload start->reagent_prep conjugation Mix Antibody and Linker-Payload (2-4x molar excess of linker) reagent_prep->conjugation incubation Incubate at 4°C Overnight or RT for 4-12h conjugation->incubation purification Purify ADC via Size-Exclusion Chromatography incubation->purification characterization Characterize DAR (e.g., HIC, Mass Spec) purification->characterization end End characterization->end G start Start activate_enzyme Activate Cathepsin B in Assay Buffer (pH 5.5) start->activate_enzyme setup_reaction Incubate ADC with Activated Cathepsin B at 37°C activate_enzyme->setup_reaction collect_aliquots Collect Aliquots at Various Time Points setup_reaction->collect_aliquots quench_reaction Quench Reaction with Acetonitrile collect_aliquots->quench_reaction analyze_samples Analyze Released Payload by LC-MS/MS quench_reaction->analyze_samples end End analyze_samples->end

References

The Core Role of the PEG3 Spacer in Enhancing Antibody-Drug Conjugate Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] A critical challenge in the development of effective ADCs is managing the inherent hydrophobicity of many potent payloads.[1][2] When conjugated to an antibody, especially at higher drug-to-antibody ratios (DARs), these hydrophobic drugs can increase the overall hydrophobicity of the ADC, leading to significant manufacturing and clinical challenges.[1][3] These challenges include a tendency for the ADC to aggregate, poor aqueous solubility, and rapid clearance from circulation, all of which can compromise the efficacy and safety of the therapeutic.[4][5]

To counteract these detrimental effects, the design of the linker that connects the antibody and the payload is of paramount importance.[] The incorporation of hydrophilic spacers within the linker architecture has emerged as a key strategy to improve the physicochemical properties of ADCs.[5][7] Among the most effective and widely used hydrophilic spacers is the discrete tri-ethylene glycol (PEG3) moiety.[4][5] This technical guide provides an in-depth examination of the role of the PEG3 spacer in enhancing ADC linker solubility, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Principles: How the PEG3 Spacer Enhances Solubility

The primary function of the PEG3 spacer in an ADC linker is to impart hydrophilicity to the overall conjugate, thereby mitigating the hydrophobic effects of the payload.[4][8] This is achieved through the fundamental physicochemical properties of the polyethylene (B3416737) glycol chain.

The repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–) of the PEG3 spacer are capable of forming hydrogen bonds with water molecules.[9][10] This interaction leads to the formation of a "hydration shell" around the linker and the conjugated payload.[11][12][13] This layer of associated water molecules effectively shields the hydrophobic regions of the drug, increasing the ADC's affinity for aqueous environments and preventing the self-association that leads to aggregation.[10][14]

By increasing the overall polarity and water solubility of the drug-linker component, the PEG3 spacer offers several key advantages:

  • Improved Solubility and Reduced Aggregation: The most direct benefit is the enhanced aqueous solubility of the ADC, which is critical for formulation, storage, and administration.[4][7] This prevents the formation of aggregates that can lead to immunogenicity and rapid clearance from the body.[5][15]

  • Enhanced Pharmacokinetics: The hydrophilic nature imparted by the PEG spacer can lead to a longer circulation half-life and increased tumor exposure by reducing non-specific uptake and clearance by the reticuloendothelial system.[11][15]

  • Higher Drug-to-Antibody Ratios (DARs): By counteracting the hydrophobicity of the payload, PEG linkers enable the development of ADCs with higher DARs without the associated aggregation issues, potentially leading to increased potency.[3][15][16]

Data Presentation: The Quantitative Impact of PEG Spacers

While specific quantitative data for a direct comparison of an ADC with and without a PEG3 spacer is often proprietary, the general effects of incorporating PEG spacers are well-documented in the literature. The following table summarizes the representative quantitative impact of PEGylation on key ADC properties.

ParameterADC without PEG SpacerADC with PEG3/PEG4 SpacerRationale for Improvement
Aqueous Solubility Low to ModerateSignificantly IncreasedThe hydrophilic PEG chain forms hydrogen bonds with water, creating a hydration shell that improves solubility.[10]
Aggregation (% High Molecular Weight Species by SEC) Can be high (>5-10%), especially at high DARsReduced (<2-5%)The hydration shell shields hydrophobic regions of the payload, preventing intermolecular association.[5][14]
Hydrophobicity (HIC Retention Time) Longer Retention TimeShorter Retention TimeIncreased hydrophilicity leads to weaker interaction with the hydrophobic stationary phase in HIC.[9]
Plasma Half-life (t1/2) ShorterLongerReduced hydrophobicity decreases non-specific clearance, leading to longer circulation.[12][15]

Note: The data presented is representative and can vary significantly based on the specific antibody, payload, conjugation chemistry, and overall linker design.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the role of the PEG3 spacer in ADC development.

G Mechanism of PEG3-Mediated Solubility Enhancement cluster_0 Hydrophobic Payload cluster_1 PEGylated Payload cluster_2 Result Hydrophobic_Payload Hydrophobic Payload Prone to Aggregation Hydrophilic_Payload Hydrophobic Payload PEG3 Linker Hydration Shell Hydrophobic_Payload->Hydrophilic_Payload  + PEG3 Linker (Increased Hydrophilicity) PEG3_Linker PEG3 Linker Improved_Solubility Improved Solubility Reduced Aggregation Hydrophilic_Payload->Improved_Solubility  Leads to G Logical Flow of PEG3 Spacer Benefits in ADCs A Hydrophobic Cytotoxic Payload B Conjugation to Antibody A->B C Increased ADC Hydrophobicity B->C E Incorporate PEG3 Spacer in Linker B->E Design Intervention D Aggregation & Poor Solubility C->D I Enhanced Therapeutic Index D->I Negative Impact F Increased ADC Hydrophilicity E->F G Reduced Aggregation & Improved Solubility F->G H Improved Pharmacokinetics & Stability G->H H->I G Experimental Workflow for ADC Synthesis and Characterization cluster_0 Synthesis cluster_1 Characterization A Antibody Preparation C Conjugation Reaction A->C B Drug-Linker (with PEG3) Synthesis B->C D Purification (e.g., SEC) C->D E Determine DAR (e.g., HIC, UV-Vis) D->E F Assess Aggregation (SEC) E->F G Determine Aqueous Solubility F->G H In Vitro Cytotoxicity Assay G->H

References

A Technical Guide to the Self-Immolative Chemistry of the p-Aminobenzyl (PAB) Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker systems is a critical determinant of the therapeutic index for antibody-drug conjugates (ADCs). An effective linker must remain stable in systemic circulation, yet efficiently release its cytotoxic payload within the target cancer cell. Among the various linker technologies developed, the use of self-immolative spacers has become a cornerstone of modern ADC design. This guide provides an in-depth examination of the p-aminobenzyl (PAB) group, a widely employed self-immolative spacer, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols for its implementation and evaluation.

The Core Principle: Self-Immolation in ADC Technology

Self-immolative linkers are bifunctional chemical moieties that, upon a specific triggering event, undergo a spontaneous intramolecular electronic cascade to release the conjugated drug. This "self-destruct" mechanism is crucial as it allows for the release of the payload in its native, unmodified, and fully active form. The p-aminobenzyl carbamate (B1207046) (PABC) spacer is a key example of this technology, often employed in conjunction with an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit). The primary function of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload. This linkage is designed to be highly stable in the systemic circulation, preventing premature drug release and minimizing off-target toxicity. However, upon internalization into the target cell and exposure to a specific trigger, the PAB spacer undergoes a rapid and irreversible decomposition

Azido-PEG3-Val-Cit-PAB-OH chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-PEG3-Val-Cit-PAB-OH: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sophisticated, cleavable linker widely employed in the development of Antibody-Drug Conjugates (ADCs). This molecule is meticulously designed with distinct functional units that collectively enable stable circulation in plasma, selective enzymatic cleavage within target cells, and efficient release of a conjugated payload. This technical guide provides a comprehensive overview of its core chemical properties, stability profile under various conditions, and detailed experimental protocols for its validation and application.

Core Components and Functionality

The structure of this compound is modular, with each component serving a critical function in its performance as an ADC linker.

  • Azido (N₃) Group : This terminal functional group is a cornerstone of "click chemistry." It facilitates highly efficient and specific covalent conjugation to molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2]

  • PEG3 Spacer : The triethylene glycol (PEG3) moiety is a flexible, hydrophilic spacer.[3] Its primary roles are to enhance the aqueous solubility of the linker and the resulting ADC, which is particularly beneficial when working with hydrophobic payloads.[4][5][6] This can reduce aggregation and improve the pharmacokinetic profile of the conjugate.[4][]

  • Valine-Citrulline (Val-Cit) Dipeptide : This dipeptide sequence serves as the linker's primary cleavage site. It is specifically designed to be recognized and hydrolyzed by Cathepsin B, a lysosomal protease that is highly expressed in many tumor cells.[8][] This enzymatic trigger ensures that payload release is predominantly localized within the target cell's lysosome.

  • p-Aminobenzyl Alcohol (PAB) : The PAB group functions as a self-immolative spacer.[10] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the conjugated payload in its unmodified, active form.[10]

  • Hydroxyl (OH) Group : This is the attachment point for the cytotoxic payload. The hydroxyl group is typically activated (e.g., as a p-nitrophenyl carbonate) to facilitate its reaction with an amine or other nucleophilic group on the drug molecule.[11]

Chemical and Physical Properties

The defined structure of the linker allows for predictable and consistent behavior in bioconjugation applications. Key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₄N₈O₈[12][13]
Molecular Weight 608.69 g/mol [13]
Appearance White to light yellow solid[14]
Purity Typically ≥96%[12]
Solubility Soluble in Water, DMSO, DMF, Acetonitrile (B52724) (ACN)[3]
Functional Groups Azide (B81097) (for conjugation), Hydroxyl (for payload attachment)[1][11]

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC built with this linker relies on a multi-step intracellular process that ensures the payload is released specifically at the site of action.

  • Internalization : The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[15]

  • Lysosomal Trafficking : The endocytic vesicle containing the ADC fuses with a lysosome, an organelle characterized by its acidic environment and high concentration of degradative enzymes.[15]

  • Enzymatic Cleavage : Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and PAB moieties of the linker.[8]

  • Self-Immolation and Release : The cleavage event triggers a rapid, spontaneous 1,6-elimination reaction of the PAB spacer, which releases the active cytotoxic payload into the cell's cytoplasm.[10]

G node_adc 1. ADC binds to cell surface antigen node_endo 2. Receptor-Mediated Endocytosis node_adc->node_endo node_lysosome 3. Trafficking to Lysosome (Acidic Environment) node_endo->node_lysosome node_cleavage 4. Cathepsin B Cleavage of Val-Cit Linker node_lysosome->node_cleavage node_pab 5. PAB Spacer Self-Immolation node_cleavage->node_pab node_release 6. Active Payload Released in Cytoplasm node_pab->node_release node_effect Cytotoxic Effect node_release->node_effect

Mechanism of intracellular payload release for a Val-Cit-PAB linker.

Stability Profile

The stability of the linker is paramount, as it must remain intact in systemic circulation to prevent premature drug release and off-target toxicity, yet be labile under specific intracellular conditions.

Storage and Handling Stability

Proper storage is essential to maintain the integrity of the molecule.

  • Long-Term Storage : For periods of months to years, the solid compound should be stored at -20°C, sealed, and protected from moisture.[3][12][16]

  • Short-Term Storage : For days to weeks, storage at 0-4°C is acceptable.[16]

  • In Solvent : Stock solutions should be stored at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).[14]

  • Shipping : The compound is stable enough for shipment at ambient temperature for several weeks.[16]

Plasma and Chemical Stability

The Val-Cit-PAB linker is designed for high stability in plasma at physiological pH (~7.4). This ensures that the cytotoxic payload remains attached to the antibody during circulation, minimizing systemic toxicity. However, it is important to note that some preclinical studies have reported a degree of instability in mouse plasma. This premature cleavage has been attributed to the activity of enzymes such as carboxylesterase (Ces1C) and human neutrophil elastase, which are not the intended cleavage enzymes.[17][18] This highlights the importance of empirical stability testing in plasma from relevant species during ADC development.[10]

Experimental Protocols

Validating the performance and stability of the linker is a critical step in ADC development. The following are standard experimental protocols.

Protocol 1: Cathepsin B-Mediated Cleavage Assay

This assay confirms that the linker is susceptible to its target enzyme and quantifies the rate of payload release.

Objective : To measure the kinetics of payload release from an ADC upon incubation with Cathepsin B.

Methodology :

  • Preparation : Prepare the ADC construct in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • Enzyme Activation : Activate Cathepsin B with a reducing agent like Dithiothreitol (DTT) at 37°C as per the manufacturer's instructions.

  • Reaction Initiation : Mix the ADC and the activated Cathepsin B solution to initiate the cleavage reaction. Incubate the mixture at 37°C.

  • Time Points : Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching : Stop the reaction in each aliquot by adding a quenching solution, such as acetonitrile, which precipitates the enzyme and antibody.

  • Analysis : Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant, which contains the released payload, using reverse-phase HPLC or LC-MS to quantify the concentration of the free drug.[19]

  • Kinetics : Plot the concentration of the released payload against time to determine the release kinetics.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis node_adc Prepare ADC in Assay Buffer (pH 5.0) node_mix Mix ADC and Enzyme Incubate at 37°C node_enzyme Activate Cathepsin B with DTT at 37°C node_enzyme->node_mix node_aliquot Collect Aliquots at Time Points node_mix->node_aliquot node_quench Quench with Acetonitrile node_aliquot->node_quench node_spin Centrifuge to Remove Protein node_quench->node_spin node_lcms Analyze Supernatant (Released Payload) via LC-MS node_spin->node_lcms node_plot Determine Release Kinetics node_lcms->node_plot

Workflow for a Cathepsin B enzymatic cleavage assay.

Protocol 2: In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo performance of the ADC by assessing its stability in a physiological environment.

Objective : To quantify the premature release of the payload from an ADC during incubation in plasma.

Methodology :

  • Incubation : Dilute the ADC to a final concentration of approximately 1 mg/mL in plasma from the desired species (e.g., mouse, rat, human). Incubate the samples at 37°C for an extended period (e.g., up to 7 days).[19]

  • Time Points : At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.[20]

  • Sample Processing : Thaw the samples and process them to separate the ADC from plasma proteins and small molecules. This can be achieved by:

    • Protein Precipitation : Adding cold acetonitrile to precipitate plasma proteins and the ADC.[19]

    • Immunocapture : Using magnetic beads coated with an anti-IgG antibody to specifically capture the ADC.[20]

  • Analysis : Quantify the amount of intact ADC remaining and/or the amount of released payload. Common analytical techniques include:

    • Hydrophobic Interaction Chromatography (HIC) : To determine the average drug-to-antibody ratio (DAR) over time.[19]

    • LC-MS : To measure the mass of the intact ADC or to quantify the concentration of free payload in the supernatant after protein precipitation.[20]

  • Half-Life Calculation : Calculate the percentage of intact ADC remaining at each time point to determine the linker's plasma half-life.[19]

G node_incubate 1. Incubate ADC in Plasma at 37°C node_aliquot 2. Collect & Freeze Aliquots at Various Time Points node_incubate->node_aliquot node_process 3. Process Samples (e.g., Protein Precipitation or Immunocapture) node_aliquot->node_process node_analysis 4. Analyze via HIC or LC-MS node_process->node_analysis node_quantify Quantify Intact ADC and/or Released Payload node_analysis->node_quantify node_calc 5. Calculate Plasma Half-Life node_quantify->node_calc

Workflow for an in vitro plasma stability assay.

Conclusion

This compound is a highly versatile and effective ADC linker, offering a robust platform for conjugating payloads to antibodies. Its modular design provides a balance of properties essential for a successful ADC: enhanced solubility from the PEG3 spacer, bioorthogonal conjugation via the azide group, and a sophisticated, multi-step release mechanism triggered by intracellular Cathepsin B. While its stability is generally high, careful empirical validation, particularly in plasma, is a critical step for any ADC candidate utilizing this technology. This linker remains a valuable tool for developing next-generation targeted cancer therapeutics.

References

A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core components of cleavable linkers used in antibody-drug conjugates (ADCs). It is designed to serve as a critical resource for researchers, scientists, and drug development professionals in the field of targeted cancer therapeutics. This guide details the chemistry, mechanisms of action, and evaluation methodologies for the principal classes of cleavable linkers, supported by quantitative data and detailed experimental protocols.

Introduction to Cleavable ADC Linkers

Antibody-drug conjugates are a class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, a critical component of the ADC, connects the antibody to the cytotoxic payload and plays a pivotal role in the overall efficacy and safety of the therapeutic.[1][2] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[3][4] This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window.[5]

The ideal cleavable linker possesses several key characteristics:

  • High plasma stability: To prevent premature drug release during circulation.[5][6]

  • Efficient cleavage at the target site: To ensure rapid and complete payload delivery.[5]

  • Appropriate hydrophilicity: To avoid aggregation and improve pharmacokinetic properties.[7]

This guide will delve into the three main categories of cleavable linkers: chemically cleavable, enzymatically cleavable, and newer innovative strategies.

Chemically Cleavable Linkers

Chemically cleavable linkers exploit the unique physiological conditions of the tumor microenvironment and intracellular compartments, such as lower pH and higher concentrations of reducing agents.

pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), while remaining relatively stable at the physiological pH of the bloodstream (~7.4).[8][]

Mechanism of Cleavage: The acid-catalyzed hydrolysis of the hydrazone bond leads to the release of the payload. The stability of the hydrazone linker is influenced by the electronic and steric properties of its constituent aldehyde/ketone and hydrazine (B178648) precursors.[10] Aromatic hydrazones generally exhibit greater stability compared to aliphatic hydrazones.[10][11]

Below is a diagram illustrating the cleavage of a hydrazone linker in an acidic environment.

Hydrazone_Cleavage ADC_Hydrazone ADC-Linker(Hydrazone)-Payload Internalization Internalization into Target Cell ADC_Hydrazone->Internalization 1. Binding & Endosome Acidic Environment (Endosome/Lysosome) pH 4.5-6.2 Internalization->Endosome 2. Trafficking Cleavage Hydrolysis of Hydrazone Bond Endosome->Cleavage 3. Acidic pH Released_Payload Released Payload Cleavage->Released_Payload ADC_Linker ADC-Linker Cleavage->ADC_Linker

Caption: Cleavage mechanism of a pH-sensitive hydrazone linker.

Quantitative Data on Hydrazone Linker Stability:

Linker TypeConditionHalf-life (t½)Reference(s)
Acyl HydrazonepH 7.0> 2.0 hours[12]
Acyl HydrazonepH 5.02.4 minutes[12]
Aliphatic Aldehyde-derived HydrazonepH 7.420 - 150 minutes[13]
Aromatic Aldehyde-derived HydrazonepH 7.4> 72 hours[13]
Silyl Ether-based LinkerpH 7.4> 7 days[14]
Silyl Ether-based LinkerpH 5.5~50% release after 7 days[2]
Silyl Ether-based LinkerpH 4.5~100% release after 7 days[2]
Glutathione-Sensitive Linkers (Disulfides)

Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the extracellular space (~5 µM).[15][16]

Mechanism of Cleavage: The disulfide bond is reduced by intracellular glutathione, leading to the release of the payload, often through a self-immolative spacer. The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond.[8]

The following diagram illustrates the cleavage of a disulfide linker.

Disulfide_Cleavage ADC_Disulfide ADC-Linker(S-S)-Payload Internalization Internalization into Target Cell ADC_Disulfide->Internalization 1. Binding & Cytoplasm Reducing Environment (High Glutathione) Internalization->Cytoplasm 2. Trafficking Cleavage Reduction of Disulfide Bond Cytoplasm->Cleavage 3. High GSH Released_Payload Released Payload Cleavage->Released_Payload ADC_Linker_SH ADC-Linker-SH Cleavage->ADC_Linker_SH

Caption: Cleavage mechanism of a glutathione-sensitive disulfide linker.

Enzymatically Cleavable Linkers

Enzymatically cleavable linkers are designed to be substrates for enzymes that are highly expressed in the tumor microenvironment or within specific subcellular compartments of cancer cells, such as lysosomes.

Peptide-Based Linkers

Peptide linkers are the most widely used class of enzymatically cleavable linkers.[17] They are typically composed of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which are recognized and cleaved by lysosomal proteases like cathepsin B.[18][]

Mechanism of Cleavage: Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, often triggering a self-immolative cascade through a p-aminobenzylcarbamate (PABC) spacer to release the unmodified payload.[18]

The diagram below illustrates the cleavage of a Val-Cit-PAB linker by cathepsin B.

Peptide_Cleavage ADC_Peptide ADC-Val-Cit-PAB-Payload Internalization Internalization into Target Cell ADC_Peptide->Internalization 1. Binding & Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 2. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 3. Enzymatic Action Self_Immolation Self-Immolation of PAB Spacer Cleavage->Self_Immolation ADC_Val_Cit ADC-Val-Cit Cleavage->ADC_Val_Cit Released_Payload Released Payload Self_Immolation->Released_Payload 4. Payload Release

Caption: Cleavage mechanism of a Val-Cit-PAB peptide linker.

Quantitative Data on Peptide Linker Cleavage:

Dipeptide LinkerRelative Cleavage Rate by Cathepsin B (compared to Val-Cit)Reference(s)
Val-Cit1x[20]
Val-Ala~0.5x[20]
Phe-Lys~30x[20]
β-Glucuronide Linkers

β-glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in lysosomes and also found in the microenvironment of some solid tumors.[21][22] These linkers are highly hydrophilic, which can help to reduce aggregation of hydrophobic payloads.[21][23]

Mechanism of Cleavage: β-glucuronidase hydrolyzes the glycosidic bond of the β-glucuronide linker, releasing the payload, often through a self-immolative spacer.[24]

The diagram below illustrates the cleavage of a β-glucuronide linker.

Glucuronide_Cleavage ADC_Glucuronide ADC-Linker(β-glucuronide)-Payload Internalization Internalization into Target Cell ADC_Glucuronide->Internalization 1. Binding & Lysosome Lysosome (β-glucuronidase) Internalization->Lysosome 2. Trafficking Cleavage β-glucuronidase Cleavage Lysosome->Cleavage 3. Enzymatic Action Released_Payload Released Payload Cleavage->Released_Payload ADC_Linker_OH ADC-Linker-OH Cleavage->ADC_Linker_OH

Caption: Cleavage mechanism of a β-glucuronide linker.

Experimental Protocols for Linker Evaluation

The evaluation of cleavable ADC linkers involves a series of in vitro assays to determine their stability, cleavage kinetics, and cytotoxic activity.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[6][25]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[17][25]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours).[25]

  • Sample Processing:

    • Intact ADC Analysis: Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).[25]

    • Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile) to isolate the free payload in the supernatant.[25]

  • Quantification:

    • LC-MS: Analyze the intact ADC to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.[25][26]

    • LC-MS/MS: Quantify the amount of free payload in the supernatant.[25]

Lysosomal Stability/Cleavage Assay

Objective: To determine the rate of linker cleavage and payload release in a simulated lysosomal environment.[27][28]

Methodology:

  • Incubation: Incubate the ADC with isolated liver lysosomes or a buffer containing relevant lysosomal enzymes (e.g., cathepsin B) at 37°C and an acidic pH (e.g., 5.5).[17][27]

  • Time Points: Collect aliquots at various time points.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).[17]

  • Quantification: Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.[17]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.[29][30]

Methodology:

  • Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.[29]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a defined period (typically 72-120 hours).[29][31]

  • Cell Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo.[7][32]

  • Data Analysis: Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of ADC required to inhibit cell growth by 50%.[29]

Conclusion

The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. A thorough understanding of the different linker chemistries, their mechanisms of cleavage, and their stability profiles is essential for the development of safe and effective ADC therapeutics. This guide provides a foundational understanding of these core components and the experimental methodologies required for their evaluation, empowering researchers to make informed decisions in the design of next-generation ADCs.

References

An In-depth Technical Guide to Azido-PEG3-Val-Cit-PAB-OH for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Azido-PEG3-Val-Cit-PAB-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and provide detailed experimental protocols for its application in targeted drug delivery.

Introduction to this compound

The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb) for targeted delivery to cancer cells. Its multi-component structure is engineered for optimal performance, ensuring stability in circulation and specific payload release within the target cell.[1][2]

The key features of this linker include:

  • An Azido Group (N₃): This functional group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for a highly efficient and bioorthogonal conjugation to an alkyne-modified payload or antibody.[1]

  • A Polyethylene Glycol (PEG) Spacer (PEG3): The three-unit PEG spacer enhances the aqueous solubility of the linker and the resulting ADC, which can reduce aggregation and improve pharmacokinetic properties.[3]

  • A Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5] This enzymatic cleavage is the trigger for payload release.

  • A p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the release of the cytotoxic payload in its unmodified, active form.[6][]

  • A Hydroxyl Group (-OH): This terminal group is the attachment point for the cytotoxic payload, typically forming a carbamate (B1207046) linkage.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a sequence of well-orchestrated events, beginning with systemic administration and culminating in the targeted killing of cancer cells.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_payload Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (Acidic pH) Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cleavage & Self-Immolation Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Characterization Ab_alkyne Alkyne-Modified Antibody Reaction Combine Antibody and Linker-Payload Add CuSO4, Ligand (e.g., THPTA), and Sodium Ascorbate Ab_alkyne->Reaction Linker_azide Azido-Linker-Payload Linker_azide->Reaction Purification Purify ADC (e.g., SEC, HIC) Reaction->Purification Characterization Characterize ADC (DAR, Purity, etc.) Purification->Characterization ADC_Characterization_Workflow cluster_analysis Analytical Methods cluster_results Characterization Parameters Start Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC LCMS_intact Intact Mass Analysis (LC-MS) Start->LCMS_intact LCMSMS_peptide Peptide Mapping (LC-MS/MS) Start->LCMSMS_peptide SEC Size-Exclusion Chromatography (SEC) Start->SEC DAR Drug-to-Antibody Ratio (DAR) and Drug Load Distribution HIC->DAR LCMS_intact->DAR Conjugation_Site Conjugation Site Identification LCMSMS_peptide->Conjugation_Site Purity Purity and Aggregation SEC->Purity

References

An In-depth Technical Guide to Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of chemical reactions that are highly efficient, selective, and biocompatible.[1][2] Coined by K. Barry Sharpless in 2001, this concept describes reactions that are modular, high-yielding, and produce minimal byproducts, making them ideal for creating complex biomolecular conjugates. In the context of bioconjugation, the key feature of click chemistry is its bioorthogonality, meaning the reactions can occur in complex biological environments without interfering with native biochemical processes.[1] This guide provides a comprehensive overview of the core principles of click chemistry, with a focus on its application in conjugating biomolecules such as proteins, nucleic acids, and carbohydrates.[1] We will explore the most prominent click reactions, their mechanisms, and provide detailed experimental protocols and quantitative data to facilitate their practical implementation.

Core Principles of Click Chemistry in Bioconjugation

The power of click chemistry lies in its modularity. A biomolecule of interest is functionalized with one reactive partner (e.g., an azide), while a second molecule, such as a fluorescent dye, drug, or probe, is equipped with the complementary reactive group (e.g., an alkyne). These two components then "click" together with high specificity and efficiency. The azide (B81097) and alkyne groups are ideal for bioorthogonal chemistry as they are virtually absent in biological systems.[1]

The two most widely employed click chemistry reactions in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

Key Click Chemistry Reactions for Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole, catalyzed by copper(I) ions.[1] This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups.

Advantages:

  • Fast reaction kinetics.

  • High, often quantitative, yields.

  • Utilizes readily available and stable starting materials.

Limitations:

  • The cytotoxicity of the copper catalyst can be a concern for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a copper catalyst. Instead, it utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain and form a triazole.[5]

Advantages:

  • Copper-free, making it highly biocompatible and suitable for live-cell and in vivo studies.

  • High degree of bioorthogonality.

Limitations:

  • Slower reaction kinetics compared to CuAAC.

  • The cyclooctyne reagents can be sterically bulky, which may potentially affect the properties of the conjugated biomolecule.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative data for these reactions.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeBiocompatibility
CuAAC 10 to 10⁴Minutes to a few hoursLower (due to copper toxicity)
SPAAC 0.3 to 2.3Hours to overnightHigh (copper-free)

Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC.

ReactionConditionsYield
CuAAC Peptides in DMF, copper wire, 50°C>95%
CuAAC Protein in aqueous buffer with ligandNear-quantitative
SPAAC Protein labeling in live cellsEfficient labeling observed
SPAAC Biotin conjugation to azidocoumarin surfaceSuccessful conjugation

Table 2: Representative Reaction Conditions and Yields.

Experimental Protocols

General Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol outlines the general steps for labeling an alkyne-modified protein with an azide-functionalized dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-functionalized dye (e.g., Azide-Fluor 488) stock solution in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)

  • Protein labeling buffer (e.g., PBS)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.[1]

  • Add the azide-functionalized dye from a stock solution. A 5 to 20-fold molar excess of the dye over the protein is common.[1]

  • In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For a typical reaction, you might use 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA.

  • Add the copper-ligand premix to the protein-dye mixture.

  • Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

General Protocol for SPAAC Labeling of Cell Surface Glycans

This protocol describes the labeling of azide-modified glycans on the surface of living cells with a DBCO-functionalized fluorescent dye.[1]

Materials:

  • Cells with azide-labeled surface glycans (e.g., cultured in the presence of an azido (B1232118) sugar)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Gently wash the azide-labeled cells twice with PBS to remove any unincorporated azido sugar.[1]

  • Prepare a solution of the DBCO-dye in cell culture medium at the desired final concentration (typically 10-50 µM).[1]

  • Add the DBCO-dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.[1]

  • Gently wash the cells three times with PBS to remove any unreacted dye.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

general_bioconjugation_workflow cluster_modification Biomolecule Modification cluster_probe Probe Functionalization cluster_click Click Reaction cluster_analysis Analysis biomolecule Biomolecule of Interest (e.g., Protein, Nucleic Acid) azide_alkyne Introduce Azide or Alkyne Handle biomolecule->azide_alkyne click_reaction Perform Click Chemistry (CuAAC or SPAAC) azide_alkyne->click_reaction probe Probe Molecule (e.g., Dye, Drug, Biotin) complementary_handle Functionalize with Complementary Handle probe->complementary_handle complementary_handle->click_reaction purification Purification click_reaction->purification analysis Downstream Analysis (e.g., Imaging, Proteomics) purification->analysis

General workflow for bioconjugation using click chemistry.

CuAAC_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product alkyne Terminal Alkyne catalyst Cu(I) alkyne->catalyst azide Azide azide->catalyst triazole 1,4-Disubstituted Triazole catalyst->triazole cycloaddition SPAAC_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cyclooctyne Strained Cyclooctyne (e.g., DBCO) cycloaddition Strain-Promoted Cycloaddition cyclooctyne->cycloaddition azide Azide azide->cycloaddition triazole Triazole cycloaddition->triazole

References

The Lynchpin of Precision Oncology: A Technical Guide to the Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker represents a cornerstone in the rational design of modern antibody-drug conjugates (ADCs). Its sophisticated, multi-component structure facilitates the stable transit of highly potent cytotoxic agents through systemic circulation and orchestrates their conditional release within the targeted tumor cell. This guide provides an in-depth exploration of the Val-Cit-PAB linker's core function, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated research workflows.

Core Function and Mechanism of Action

The Val-Cit-PAB linker is a tripartite system, each component integral to its function in achieving tumor-specific payload delivery.[1]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the primary determinant of the linker's specificity. It is engineered to be a substrate for cathepsin B, a lysosomal protease significantly upregulated in the tumor microenvironment of various cancers.[2][] The acidic milieu of the lysosome (pH 4.5-5.5) provides the optimal conditions for cathepsin B activity, whereas the neutral pH of the bloodstream renders the enzyme relatively inactive, thus preventing premature drug release.[4]

  • p-Aminobenzylcarbamate (PAB) Spacer: Functioning as a "self-immolative" spacer, the PAB unit connects the Val-Cit dipeptide to the cytotoxic payload.[1] Its critical role is to ensure that upon cleavage of the dipeptide, the payload is released in its original, unmodified, and fully active form.[2] Attaching a bulky drug molecule directly to the dipeptide could otherwise sterically hinder the enzyme's access to the cleavage site.[1]

  • Cytotoxic Payload: This is the therapeutic agent, such as monomethyl auristatin E (MMAE), responsible for inducing apoptosis or cell death upon its release.[2][5]

The release of the payload is a precisely orchestrated cascade of events initiated after the ADC is internalized by the target cancer cell.

Quantitative Data on Linker Performance

The stability and cleavage kinetics of the Val-Cit-PAB linker are critical performance indicators. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of ADCs Utilizing Val-Cit-PAB Linkers

ADC ConstructPayloadTarget Cell LineAntigen ExpressionIC50 (ng/mL)
Anti-HER2-vc-PAB-MMAEMMAESK-BR-3High HER210[6]
Anti-HER2-vc-PAB-MMAEMMAENCI-N87 (Gastric)High HER2Tumor Regression[6]
Anti-CD79b-vc-PAB-MMAEMMAEBJAB (B-cell lymphoma)CD79b+~1[6]
Erbitux-vc-PAB-MMAEMMAEA549 (Lung Cancer)EGFR+Effective Inhibition[7]

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and the level of antigen expression on the target cells.

Table 2: Plasma Stability of Val-Cit-PAB Based ADCs

ADC ConstructLinker TypeSpeciesAssay EndpointStabilityReference
ITC6104ROVal-Cit-PABHumanDAR profile over 7 daysStable[8]
ITC6104ROVal-Cit-PABMouseDAR profile over 7 daysUnstable (cleaved by carboxylesterase 1c)[8]
Trastuzumab Emtansine (T-DM1)Non-cleavable (Thioether)RatHalf-life (T1/2)4.56 ± 1.11 days[8]
EVCit ADCGlu-Val-Cit-PABMouse% Intact ADC after 14 days~100%[9]
VCit ADCVal-Cit-PABMouse% Intact ADC after 14 days<5%[9]

Table 3: Comparative Cleavage Characteristics of Dipeptide Linkers

Dipeptide LinkerRelative Cleavage Rate vs. Val-CitPrimary Cleavage EnzymeKey Characteristics
Val-Cit -Cathepsin BWidely used standard, high stability in human plasma.[4]
Val-Ala LowerCathepsin BLess hydrophobic, may reduce aggregation at high DARs.[4]
Phe-Lys Higher (with isolated Cathepsin B)Cathepsin B and other lysosomal enzymesCleavage rates similar to Val-Cit in rat liver lysosomal extracts.[4]
Glu-Val-Cit N/ACathepsin BDesigned for increased stability in mouse plasma by resisting Ces1C cleavage.[4]

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the function and evaluation of Val-Cit-PAB linker-based ADCs.

ADC_Mechanism_of_Action ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 2. Targeting & Binding Internalization 3. Internalization (Endocytosis) Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Cleavage 5. Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage Release 6. Self-Immolation & Payload Release Cleavage->Release Apoptosis 7. Cell Death (Apoptosis) Release->Apoptosis Linker_Cleavage_Mechanism Mechanism of Val-Cit-PAB Linker Cleavage ADC ADC with Val-Cit-PAB-Payload Trafficked to Lysosome CathepsinB Cathepsin B ADC->CathepsinB Cleavage 1. Enzymatic Cleavage Amide bond between Citrulline and PAB is cleaved CathepsinB->Cleavage Catalyzes UnstableInt Unstable Intermediate p-aminobenzyl alcohol Cleavage->UnstableInt SelfImmolation 2. Self-Immolation Spontaneous 1,6-elimination UnstableInt->SelfImmolation Payload Active Payload SelfImmolation->Payload Byproducts CO2 + Aromatic Remnant SelfImmolation->Byproducts ADC_Development_Workflow General Workflow for ADC Development and Evaluation cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation LinkerSynth Linker-Payload Synthesis Conjugation Conjugation LinkerSynth->Conjugation AbProd Antibody Production AbProd->Conjugation Purification Purification Conjugation->Purification DAR DAR Determination (HIC, LC-MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity InVitro In Vitro Cytotoxicity (e.g., MTT Assay) DAR->InVitro Purity->InVitro Stability Plasma Stability Assay InVitro->Stability InVivo In Vivo Efficacy (Xenograft Model) Stability->InVivo

References

A Technical Guide to the Physicochemical Properties of PEGylated ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of PEGylated Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1] The linker, which connects these two components, is a critical element that significantly influences the overall efficacy, safety, and pharmacokinetic profile of the ADC.[2][3] Polyethylene (B3416737) glycol (PEG) linkers have become indispensable in modern ADC design due to their unique physicochemical properties.[1][4] These synthetic, hydrophilic polymers are composed of repeating ethylene (B1197577) oxide units and offer numerous advantages, including high water solubility, biocompatibility, and low immunogenicity.[3][4]

The incorporation of PEG chains into the linker, a process known as PEGylation, addresses several challenges associated with ADCs, particularly those related to the hydrophobicity of the cytotoxic payload.[5][6] By strategically integrating PEG moieties, researchers can enhance the solubility and stability of the ADC, enable higher drug-to-antibody ratios (DARs), and optimize the pharmacokinetic properties of the conjugate.[7][8] This guide provides an in-depth exploration of the core physicochemical properties of PEGylated ADC linkers, detailed experimental protocols for their characterization, and visual representations of key experimental workflows.

Core Physicochemical Properties of PEGylated Linkers

The effectiveness of a PEGylated linker is rooted in its fundamental physicochemical characteristics, which can be fine-tuned by adjusting the length and architecture of the PEG chain.[9][10]

Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation and poor solubility when conjugated to an antibody.[1][2] PEG linkers are inherently hydrophilic, effectively counteracting the hydrophobicity of the payload.[3][11] This increased water solubility is crucial for preventing ADC aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.[2][7] The hydrophilic PEG chain creates a "hydration shell" around the ADC, improving its stability and ensuring it remains active in the bloodstream.[7] The hydrophilicity of a linker is often quantified by its octanol-water partition coefficient (LogP), with a negative LogP value indicating a preference for the aqueous phase.[9]

In Vitro and In Vivo Stability

The stability of the linker is paramount to the safety and efficacy of an ADC. The linker must be stable enough to remain intact while the ADC is in circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[12][13] The ether bonds of the PEG backbone are generally stable under physiological conditions.[9] However, the overall stability of the ADC is also dependent on the chemical bonds used to attach the linker to the antibody and the payload.[12] For cleavable linkers, they are designed to be stable in the bloodstream but are cleaved to release the payload under specific conditions within the target cell, such as in the acidic environment of lysosomes or in the presence of specific enzymes.[14][]

Impact on Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[8] Attempts to increase the DAR with hydrophobic payloads and linkers often lead to ADC aggregation and rapid clearance.[2][3] PEGylated linkers facilitate the development of ADCs with higher DARs by mitigating the hydrophobicity of the payload, thereby improving solubility and stability.[2][7] Branched or multi-arm PEG linkers can further enable higher DARs without inducing aggregation.[2] However, the inclusion of a PEG spacer can have complex effects on the final DAR, sometimes involving a trade-off between decreasing hydrophobicity and increasing steric hindrance.[11]

Influence on Pharmacokinetics

PEGylation has a profound impact on the pharmacokinetic profile of an ADC.[1] The hydrophilic nature and flexible structure of the PEG chain increase the hydrodynamic radius of the ADC, which shields it from renal clearance and recognition by the immune system.[1][7] This leads to a prolonged circulation half-life, providing more time for the ADC to reach its target tumor cells.[3][7] The length of the PEG chain can be optimized to balance circulation time and tumor penetration for maximum therapeutic effect.[4][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of PEGylated ADC linkers.

Table 1: General Physicochemical Properties of a Representative PEG Linker (PEG21)

PropertyValueSource
Chemical FormulaC42H86O22Calculated[9]
Molecular WeightApproximately 927 g/mol Calculated[9]
AppearanceWhite to off-white solid or viscous liquid[9]
Calculated LogP (cLogP)< 0[9]

Table 2: Impact of PEG Linker Length on ADC Properties

ADC ConfigurationPEG Length (n units)Key Pharmacokinetic FindingImpact on EfficacyReference
αCD30-MMAE< 8Rapidly increased clearance rates observed.Conjugates were not tolerated in mice at 50 mg/kg.[4]
RS7-MMAE24 (mPEG24)Prolonged half-life and enhanced animal tolerability.Demonstrated maximum tumor suppression.[5]

Table 3: Representative Stability Data for Different Linker Types

Linker TypeCleavage MechanismRepresentative In Vivo StabilityReference
Valine-Citrulline (vc)Enzymatic (e.g., Cathepsin B)Moderate stability, designed for cleavage in lysosomes.[14]
Thioether (e.g., SMCC)Non-cleavableHigh stability (e.g., T-DM1 t½ ~4.6 days in rats).[12]

Experimental Protocols for Characterization

A suite of analytical techniques is required for the comprehensive characterization of ADCs with PEGylated linkers.[17]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in a biological matrix.[12]

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).

  • Sample Collection: At each time point, collect aliquots of the plasma samples.

  • Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge the samples to pellet the precipitated proteins.

  • Quantification of Released Payload: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

  • Analysis of Intact ADC: Use immuno-affinity capture (e.g., with Protein A beads) to enrich the ADC from the plasma matrix, followed by analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the intact ADC and determine the average DAR over time.[12]

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average DAR and the distribution of different drug-loaded species.[17]

A. Hydrophobic Interaction Chromatography (HIC)

Methodology:

  • Column and Mobile Phases: Use a HIC column with a stationary phase of decreasing hydrophobicity. The mobile phase typically consists of a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) and a low-salt buffer.

  • Gradient Elution: Inject the ADC sample onto the column in the high-salt buffer. A gradient is then applied, decreasing the salt concentration over time.

  • Separation: The different DAR species separate based on their hydrophobicity. Species with higher DARs are more hydrophobic and elute later.

  • Detection and Analysis: Detect the eluting species using a UV detector at 280 nm. The relative peak areas are used to calculate the average DAR.

B. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

Methodology:

  • Sample Reduction: Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[17]

  • Chromatography: Equilibrate an RPLC column with the initial mobile phase conditions and inject the reduced ADC sample.[17]

  • Detection: Detect the eluting light and heavy chains by both UV (280 nm) and mass spectrometry.[17]

  • Data Analysis: Deconvolute the mass spectra of the light and heavy chain peaks to determine the mass of each species and the number of conjugated drugs.[17] This information is then used to calculate the average DAR.

C. Native Mass Spectrometry (Native MS)

Methodology:

  • Sample Preparation: Prepare the ADC sample in a volatile buffer (e.g., ammonium acetate) that preserves the native, folded state of the antibody.

  • Mass Spectrometry: Infuse the sample into a mass spectrometer designed for native protein analysis (e.g., a time-of-flight instrument).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact ADC proteoforms.[17] The mass difference between peaks corresponds to the mass of the drug-linker, allowing for the determination of the DAR distribution and the average DAR.

Visualization of Key Processes

The following diagrams illustrate a typical experimental workflow for ADC characterization and the intracellular processing of an ADC.

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment antibody Monoclonal Antibody conjugation Conjugation antibody->conjugation linker_payload PEGylated Linker-Payload linker_payload->conjugation purification Purification conjugation->purification adc Purified ADC purification->adc dar_analysis DAR Analysis (HIC, MS) adc->dar_analysis stability_assay Stability Assay (Plasma) adc->stability_assay aggregation_analysis Aggregation (SEC) adc->aggregation_analysis potency_assay In Vitro Potency Assay adc->potency_assay pk_study In Vivo Pharmacokinetics adc->pk_study

Caption: A generalized experimental workflow for the synthesis and characterization of an ADC.

adc_internalization cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc PEGylated ADC binding Binding adc->binding receptor Antigen Receptor receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage lysosome->cleavage payload_release Payload Release cleavage->payload_release cytotoxicity Cytotoxicity (e.g., DNA Damage) payload_release->cytotoxicity

Caption: The intracellular trafficking and payload release mechanism of a cleavable-linker ADC.

Conclusion

PEGylated linkers are a cornerstone of modern ADC development, providing a versatile means to enhance the physicochemical properties and therapeutic performance of these complex biologics.[4] Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the mitigation of challenges associated with hydrophobic payloads, such as poor solubility and rapid clearance.[7][11] The strategic selection of PEG linker length and architecture is a critical design consideration that directly influences the stability, pharmacokinetics, and ultimately, the efficacy and safety of an ADC.[4][18] A thorough analytical characterization, employing a range of orthogonal methods, is essential to ensure the quality and consistency of ADCs with PEGylated linkers and to understand the structure-activity relationships that govern their performance.[17][19]

References

The Role of p-Aminobenzyl Alcohol in Drug Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of p-aminobenzyl alcohol (PABA) as a self-immolative spacer in advanced drug delivery systems. PABA-based linkers are a cornerstone of modern prodrug and antibody-drug conjugate (ADC) design, enabling the targeted and controlled release of therapeutic agents. This document provides a comprehensive overview of the underlying chemistry, quantitative performance data, detailed experimental protocols, and the biological pathways influenced by the released payloads.

Core Concept: The Self-Immolative Mechanism of p-Aminobenzyl Alcohol

The primary function of p-aminobenzyl alcohol in drug delivery is to act as a "self-immolative" spacer. This means that once a specific trigger initiates the cleavage of a linked masking group, the PABA moiety undergoes a spontaneous electronic cascade, leading to the release of the active drug in an unmodified form. This process is crucial for ensuring that the therapeutic agent is delivered to the target site in its most potent state.

The most common implementation of this strategy involves an enzyme-cleavable linker, where a peptide sequence recognized by a target-associated enzyme (e.g., cathepsin B in tumor cells) is attached to the amino group of PABA. The drug, typically containing an amine or hydroxyl group, is connected to the benzylic position of PABA through a carbamate (B1207046) or ether linkage, respectively.

The release mechanism proceeds as follows:

  • Enzymatic Cleavage: A specific enzyme, often a protease like cathepsin B, cleaves the peptide trigger. This exposes the free aniline (B41778) group of the PABA spacer.

  • 1,6-Elimination: The unmasked electron-donating aniline initiates a spontaneous 1,6-elimination reaction.

  • Drug Release: This electronic cascade results in the fragmentation of the linker, releasing the unmodified drug, carbon dioxide, and an aza-quinone methide byproduct.

This "traceless" release is a significant advantage, as linker remnants can sometimes impair the drug's activity.

Quantitative Data on PABA-Based Linker Performance

The efficacy of a PABA-based drug delivery system is contingent on the stability of the linker in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data for commonly used PABA-based linkers.

Linker SystemPlasma Stability (Half-life)Primary Cleavage MechanismReference(s)
Valine-Citrulline (Val-Cit)-PABAHigh in human plasma (>230 days)Cathepsin B[1]
Val-Cit-PABAUnstable in mouse plasma (due to carboxylesterase 1c)Cathepsin B[1][2]
Glutamic acid-Val-Cit (EVCit)-PABASignificantly improved in mouse plasma (~12 days)Cathepsin B[2]
Phenylalanine-Lysine (Phe-Lys)-PABC-ADMNot specifiedCathepsin B[3]
DrugProdrug SystemCell LineIC50 (Prodrug)IC50 (Parent Drug)Reference(s)
EtoposideNot specifiedA549 (lung cancer)Not specified3.49 µM (72h)[4]
EtoposideNot specifiedBEAS-2B (normal lung)Not specified2.10 µM (72h)[4]
EtoposideNot specifiedMKN45 (gastric cancer)Not specifiedNot specified[5][6]
EtoposideNot specifiedAGS (gastric cancer)Not specifiedNot specified[5][6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PABA-based prodrugs. The following sections provide representative protocols.

Synthesis of a Val-Cit-PABA Linker

This protocol outlines the synthesis of Fmoc-Val-Cit-PAB-OH, a common building block for attaching drugs to the PABA spacer.

Materials:

  • Fmoc-L-Citrulline

  • p-aminobenzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Fmoc-L-Valine

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard purification reagents and equipment (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Synthesis of Fmoc-Cit-PAB-OH:

    • Dissolve Fmoc-L-Citrulline and NHS in DMF.

    • Add DCC and stir at 0°C for 1 hour, then at room temperature overnight.

    • Filter the reaction mixture and add p-aminobenzyl alcohol to the filtrate.

    • Stir for 24 hours at room temperature.

    • Purify the product by silica gel chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Cit-PAB-OH in a 20% solution of piperidine in DMF.

    • Stir for 1 hour at room temperature.

    • Remove the solvent under reduced pressure to obtain H₂N-Cit-PAB-OH.

  • Coupling with Fmoc-Valine:

    • Activate Fmoc-L-Valine with DCC and NHS in DMF.

    • Add the H₂N-Cit-PAB-OH to the activated ester solution.

    • Stir for 24 hours at room temperature.

    • Purify the final product, Fmoc-Val-Cit-PAB-OH, by silica gel chromatography.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of premature drug release in plasma.

Materials:

  • Antibody-drug conjugate (ADC) with a PABA-based linker

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[1]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Immediately quench the reaction by precipitating plasma proteins with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released free drug.

  • Plot the concentration of the released drug over time to determine the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

This assay measures the potency of the prodrug compared to the parent drug against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Prodrug and parent drug stock solutions

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the prodrug and the parent drug in complete cell culture medium.

  • Remove the existing medium from the cells and add the drug dilutions.

  • Incubate the cells for a specified period (e.g., 72 or 96 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value for each compound.[7]

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in PABA-mediated drug release and the subsequent biological effects of the released drugs.

General Mechanism of PABA-Based Drug Release

Drug_Release_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Pathway Cellular Effect ADC Antibody-Peptide-PABA-Drug Lysosome Lysosome ADC->Lysosome Internalization DrugAction Released Drug (e.g., Doxorubicin) ADC->DrugAction 1,6-Elimination & Drug Release CathepsinB Cathepsin B Lysosome->CathepsinB Enzyme Localization CathepsinB->ADC Peptide Cleavage Apoptosis Apoptosis DrugAction->Apoptosis Induces

Caption: General workflow of ADC internalization and PABA-mediated drug release.

Signaling Pathway of Doxorubicin-Induced Apoptosis

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Casp9 Caspase-9 Activation DNA->Casp9 Top2->Casp9 Mito Mitochondrial Damage ROS->Mito Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Etoposide_Pathway Etoposide Etoposide Top2_complex Topoisomerase II-DNA Complex Stabilization Etoposide->Top2_complex DNA_breaks DNA Double-Strand Breaks Top2_complex->DNA_breaks p53 p53 Activation DNA_breaks->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Combretastatin_Pathway CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule Mitotic_arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

References

An In-depth Technical Guide to the Synthesis of Azido-PEG3-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for the synthesis of Azido-PEG3-Val-Cit-PAB-OH, a cleavable linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs). The synthesis is strategically designed to mitigate epimerization, a common challenge in peptide synthesis, thereby ensuring high diastereoselectivity. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

The this compound linker incorporates several key functional components:

  • An azide (N3) group, which serves as a versatile handle for "click chemistry," enabling efficient and site-specific conjugation to alkyne-modified antibodies or payloads.

  • A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, which enhances the aqueous solubility and pharmacokinetic properties of the resulting ADC.

  • A Valine-Citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment. This ensures the targeted release of the cytotoxic payload within cancer cells.[1][2]

  • A p-aminobenzyl alcohol (PAB) self-immolative spacer, which facilitates the efficient release of the payload in its active form following enzymatic cleavage of the Val-Cit moiety.

The synthetic pathway detailed below is a multi-step process that begins with the protection of L-Citrulline, followed by sequential coupling and deprotection steps to build the dipeptide-spacer conjugate. The final step involves the introduction of the Azido-PEG3 moiety.

Overall Synthesis Pathway

The synthesis of this compound can be conceptualized as a convergent pathway involving the preparation of a protected Val-Cit-PAB-OH intermediate, followed by deprotection and coupling with an activated Azido-PEG3 derivative. An improved methodology that minimizes epimerization involves the initial coupling of a protected citrulline with p-aminobenzyl alcohol, followed by dipeptide formation.[3]

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Fmoc-Cit-PAB-OH cluster_step2 Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH cluster_step3 Step 3: Synthesis of this compound L_Cit L-Citrulline Fmoc_Cit Fmoc-Cit-OH L_Cit->Fmoc_Cit Fmoc-Cl or Fmoc-OSu Fmoc_Cit_PABOH Fmoc-Cit-PAB-OH Fmoc_Cit->Fmoc_Cit_PABOH HATU, DIPEA PABOH p-Aminobenzyl alcohol PABOH->Fmoc_Cit_PABOH H_Cit_PABOH H-Cit-PAB-OH Fmoc_Cit_PABOH->H_Cit_PABOH Triethylamine (B128534) in DMF Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PAB-OH H_Cit_PABOH->Fmoc_Val_Cit_PABOH Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH H_Val_Cit_PABOH H-Val-Cit-PAB-OH Fmoc_Val_Cit_PABOH->H_Val_Cit_PABOH Triethylamine in DMF Final_Product This compound H_Val_Cit_PABOH->Final_Product Azido_PEG3_NHS Azido-PEG3-NHS ester Azido_PEG3_NHS->Final_Product DIPEA in DMF

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of Val-Cit-PAB linkers and related compounds.[3]

Step 1: Synthesis of Fmoc-Cit-PAB-OH

This step involves the protection of L-Citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by coupling with p-aminobenzyl alcohol using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

1.1: Synthesis of Fmoc-L-Citrulline (Fmoc-Cit-OH)

  • Reagents: L-Citrulline, Fmoc-Cl or Fmoc-OSu, Sodium Bicarbonate (NaHCO3), DME (1,2-Dimethoxyethane), Water.

  • Protocol:

    • Dissolve L-Citrulline (1.1 equiv) and NaHCO3 (2.0 equiv) in a 2:1 mixture of DME and water.

    • Add Fmoc-Cl or Fmoc-OSu (1.0 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 20-24 hours.

    • Upon completion, perform an aqueous work-up and acidify to precipitate the product.

    • Filter and dry the solid to obtain Fmoc-Cit-OH.

1.2: Synthesis of Fmoc-Cit-PAB-OH

  • Reagents: Fmoc-Cit-OH, p-Aminobenzyl alcohol, HATU, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Protocol:

    • Dissolve Fmoc-Cit-OH (1.0 equiv) in anhydrous DMF.

    • Add p-aminobenzyl alcohol (3.0 equiv), HATU (1.2 equiv), and DIPEA (1.0 equiv).

    • Stir the reaction mixture in the dark at room temperature for 48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the product by flash column chromatography.

Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH

This stage involves the deprotection of the Fmoc group from Fmoc-Cit-PAB-OH, followed by the coupling of Fmoc-protected Valine.

2.1: Fmoc Deprotection of Fmoc-Cit-PAB-OH

  • Reagents: Fmoc-Cit-PAB-OH, Triethylamine, DMF.

  • Protocol:

    • Dissolve Fmoc-Cit-PAB-OH (1.0 equiv) in DMF.

    • Add an excess of triethylamine (20.0 equiv).

    • Stir the mixture at room temperature for 24 hours to yield H-Cit-PAB-OH.

    • The crude product is typically used in the next step without further purification.

2.2: Coupling with Fmoc-Val-OSu

  • Reagents: Crude H-Cit-PAB-OH, Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester), DMF.

  • Protocol:

    • Dissolve the crude H-Cit-PAB-OH in DMF.

    • Add Fmoc-Val-OSu (1.1 equiv).

    • Stir the solution at room temperature for 16-20 hours.[4]

    • Remove the DMF under reduced pressure and purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.

Step 3: Synthesis of this compound

The final step is the deprotection of the Fmoc group from the valine residue, followed by coupling with an activated Azido-PEG3 derivative.

3.1: Fmoc Deprotection of Fmoc-Val-Cit-PAB-OH

  • Reagents: Fmoc-Val-Cit-PAB-OH, Triethylamine or Diethylamine, DMF.

  • Protocol:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equiv) in DMF.

    • Add an excess of triethylamine or diethylamine.[5]

    • Stir the mixture at room temperature for 24 hours to yield H-Val-Cit-PAB-OH.

    • Evaporate the solvent to dryness and triturate with a suitable solvent like dichloromethane (B109758) to obtain the crude product.

3.2: Coupling with Azido-PEG3-NHS ester

  • Reagents: Crude H-Val-Cit-PAB-OH, Azido-PEG3-NHS ester, DIPEA, DMF.

  • Protocol:

    • Dissolve the crude H-Val-Cit-PAB-OH (1.0 equiv) in anhydrous DMF.

    • Add Azido-PEG3-NHS ester (1.1 equiv) and DIPEA (2.0 equiv).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction to completion by LC-MS.

    • Purify the final product, this compound, by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a similar synthesis of a Val-Cit-PAB linker, which are indicative of the expected outcomes for the described protocol.[3]

StepProductProtecting GroupYield (%)
1.1: Fmoc ProtectionFmoc-Cit-OHFmoc>95
1.2: PAB-OH CouplingFmoc-Cit-PAB-OHFmoc60-65
2.2: Dipeptide FormationFmoc-Val-Cit-PAB-OHFmoc85-95
3.1: Final Deprotection & CouplingMc-Val-Cit-PAB-OH*-85-97

Note: The yield for the final step is based on the coupling of 6-maleimidohexanoic acid. The yield for coupling with Azido-PEG3-NHS ester is expected to be comparable under optimized conditions.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target molecule.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase cluster_analysis Analysis Phase reagents Reagent Preparation (Weighing, Dissolving) reaction Reaction Setup (Inert atmosphere, Temp. control) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quenching Reaction Quenching (If applicable) monitoring->quenching extraction Solvent Extraction & Washing quenching->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Purification (Flash Chromatography or RP-HPLC) concentration->chromatography characterization Product Characterization (NMR, Mass Spec) chromatography->characterization purity Purity Assessment (HPLC) characterization->purity

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Azido-PEG3-Val-Cit-PAB-OH Linker: Design, Rationale, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Azido-PEG3-Val-Cit-PAB-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into the rational design of each constituent of the linker, present available quantitative data, and provide detailed experimental protocols for its synthesis, conjugation, and evaluation.

Core Concepts: The Multifaceted Role of the this compound Linker

The this compound linker is a sophisticated chemical entity designed to stably connect a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells. Its design is modular, with each component serving a distinct and crucial function in the overall performance of the ADC.

  • Azido (N₃) Group: This functional group serves as a bioorthogonal handle for "click chemistry."[1] Specifically, it allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an alkyne-modified antibody or payload.[2][3] This enables the site-specific conjugation of the linker-drug complex to the antibody, resulting in a more homogeneous ADC with a well-defined drug-to-antibody ratio (DAR).[4]

  • Polyethylene (B3416737) Glycol (PEG3) Spacer: The three-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload complex. Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, particularly at higher DARs.[5] The PEG3 spacer improves solubility and can also favorably impact the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, potentially extending its plasma half-life.[5]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment. The Val-Cit linker is designed to be stable in the systemic circulation but is efficiently cleaved within the acidic environment of the lysosome following internalization of the ADC into the target cancer cell.[6] This enzymatic cleavage is the trigger for the release of the cytotoxic payload.[7]

  • p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction.[8] This "self-immolative" cascade ensures the traceless release of the payload in its unmodified and fully active form.[8] The hydroxyl group (-OH) of the PAB moiety is the attachment point for the cytotoxic drug, typically through a carbamate (B1207046) linkage.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the performance of Val-Cit-PAB-based linkers. It is important to note that specific data for the complete this compound linker is often embedded within studies of full ADCs. The presented data is representative of this class of linkers.

Table 1: Comparative In Vitro Plasma Stability of Different Linker Types

Linker Type Species Stability (% Intact ADC after 7 days) Key Observations
Val-Cit-PAB (representative) Human >90% Generally high stability in human plasma.[9]
Val-Cit-PAB (representative) Mouse Variable, often lower Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, which can complicate preclinical evaluation.[10][11]

| Thioether (non-cleavable) | Human | >95% | Represents a highly stable linker chemistry.[5] |

Table 2: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide Linker Relative Cleavage Rate (vs. Val-Cit) Key Considerations
Val-Cit 100% (Reference) The industry standard for Cathepsin B-cleavable linkers.[12]
Val-Ala ~50% Offers lower hydrophobicity, which can reduce ADC aggregation.[12]
Phe-Lys ~3000% (with isolated enzyme) Very rapid cleavage by purified Cathepsin B, but similar rates to Val-Cit in cellular lysate assays.[12]

| Glu-Val-Cit | N/A | Designed for enhanced stability in mouse plasma.[12] |

Note: Relative cleavage rates are compiled from various studies and should be considered indicative rather than absolute. "N/A" indicates that direct comparative rate data was not available in the searched literature.[12]

Mandatory Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (Systemic Circulation) cluster_intracellular Intracellular Space ADC ADC TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxic Effect

Caption: ADC internalization, trafficking, and payload release pathway.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification_char Purification & Characterization cluster_evaluation Evaluation Linker_Synth Synthesis of This compound Payload_Attach Payload Attachment to Linker Linker_Synth->Payload_Attach Click_Chem Click Chemistry (CuAAC/SPAAC) Conjugation Payload_Attach->Click_Chem Ab_Mod Antibody Modification (with Alkyne) Ab_Mod->Click_Chem Purification ADC Purification (e.g., SEC) Click_Chem->Purification DAR_Analysis DAR & Purity Analysis (HIC, LC-MS) Purification->DAR_Analysis Stability_Assay In Vitro Plasma Stability Assay DAR_Analysis->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay DAR_Analysis->Cytotoxicity_Assay

Caption: General workflow for ADC development using the linker.

Logical Relationship: Linker Cleavage Mechanism

Linker_Cleavage_Mechanism Start ADC in Lysosome CathepsinB Cathepsin B Start->CathepsinB Enzymatic Recognition Cleavage Cleavage of Val-Cit Bond CathepsinB->Cleavage Catalysis SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation Triggers PayloadRelease Release of Unmodified Payload SelfImmolation->PayloadRelease Byproducts Release of CO₂ and Aromatic Remnant SelfImmolation->Byproducts

Caption: Mechanism of Val-Cit-PAB linker cleavage and payload release.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the this compound linker.

Materials:

  • Fmoc-L-Citrulline

  • Fmoc-L-Valine

  • p-Aminobenzyl alcohol (PAB-OH)

  • Azido-PEG3-acid[14]

  • Coupling reagents (e.g., HATU, HBTU, HOBt)

  • Bases (e.g., DIPEA, Piperidine)

  • Resin for SPPS (e.g., 2-Chlorotrityl chloride resin)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Purification system (e.g., RP-HPLC)

Methodology (Illustrative SPPS approach):

  • Resin Loading: Attach Fmoc-PAB-OH to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the PAB-OH with a solution of piperidine (B6355638) in DMF.

  • Citrulline Coupling: Couple Fmoc-L-Citrulline to the deprotected PAB-OH on the resin using coupling reagents like HATU and a base such as DIPEA.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Valine Coupling: Couple Fmoc-L-Valine to the deprotected citrulline residue.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Azido-PEG3-acid Coupling: Couple Azido-PEG3-acid to the deprotected valine residue.

  • Cleavage from Resin: Cleave the linker from the resin using a cleavage cocktail.

  • Purification: Purify the crude linker by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Conjugation of Payload to this compound

Objective: To conjugate a cytotoxic payload (e.g., MMAE) to the linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., MMAE)

  • Activating agent (e.g., p-nitrophenyl chloroformate)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA)

  • Purification system (e.g., RP-HPLC)

Methodology:

  • Activation of the Linker: The hydroxyl group of the PAB spacer is typically activated to facilitate reaction with an amine-containing payload. A common method is to convert the alcohol to a p-nitrophenyl (PNP) carbonate, creating Azido-PEG3-Val-Cit-PAB-PNP.[3][15]

    • Dissolve this compound in anhydrous DCM.

    • Add p-nitrophenyl chloroformate and pyridine.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the activated linker.

  • Payload Conjugation:

    • Dissolve the activated linker (Azido-PEG3-Val-Cit-PAB-PNP) and the amine-containing payload in anhydrous DMF.

    • Add DIPEA to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the final drug-linker construct by RP-HPLC.

ADC Conjugation via Click Chemistry (CuAAC)

Objective: To conjugate the alkyne-functionalized drug-linker to an azide-modified monoclonal antibody.

Materials:

  • Azide-modified antibody

  • Alkyne-functionalized drug-linker (synthesized in the previous step, assuming the azide (B81097) and alkyne roles are swapped for this example)[4]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Preparation of Solutions: Prepare stock solutions of the alkyne-drug-linker in a water-miscible organic solvent (e.g., DMSO), CuSO₄, THPTA, and freshly prepared sodium ascorbate (B8700270) in water.

  • Reaction Setup: In a reaction tube, dilute the azide-modified antibody to a final concentration of 2-5 mg/mL in the conjugation buffer.

  • Addition of Reagents:

    • Add the alkyne-drug-linker solution to the antibody solution (typically a 4-10 fold molar excess).

    • Add the THPTA solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess drug-linker and reaction reagents.[9]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • Purified ADC

  • Human and mouse plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Methodology:

  • Incubation: Spike the ADC into plasma at a defined concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate plasma proteins. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and/or released payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (e.g., IC50 value) of the ADC in a cancer cell line.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, XTT)

  • Sterile 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Treat the cells with the different concentrations.

  • Incubation: Incubate the plates for 72-120 hours.

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the signal (e.g., absorbance) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.[16]

Conclusion

The this compound linker is a highly engineered and versatile tool in the development of antibody-drug conjugates. Its modular design allows for a multi-pronged approach to achieving a successful therapeutic outcome: site-specific conjugation via click chemistry, enhanced hydrophilicity and favorable pharmacokinetics through PEGylation, tumor-selective payload release via enzymatic cleavage, and efficient liberation of the active drug through a self-immolative spacer. A thorough understanding of its design, quantitative performance, and the experimental protocols for its implementation is paramount for researchers and scientists working to advance the next generation of targeted cancer therapies.

References

Methodological & Application

A Step-by-Step Guide to Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic small-molecule drugs.[][2] This targeted delivery approach enhances the therapeutic window of the payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[][] A critical component in the design and synthesis of effective ADCs is the conjugation strategy used to link the drug to the antibody.[][4]

Click chemistry has emerged as a robust and versatile tool for ADC development, offering highly efficient, selective, and bioorthogonal reactions that proceed under mild conditions.[][5][6] These reactions enable precise control over the site of conjugation and the drug-to-antibody ratio (DAR), leading to the production of homogeneous and well-defined ADCs.[][4][7] The most prominent click chemistry reactions used for ADC synthesis are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][8][9]

This document provides detailed application notes and protocols for the synthesis of ADCs using both CuAAC and SPAAC methodologies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive guide to this advanced bioconjugation technique.

General Workflow for ADC Synthesis using Click Chemistry

The synthesis of an ADC via click chemistry generally follows a four-step process: functionalization of the antibody, functionalization of the linker-payload, the click conjugation reaction, and finally, purification and characterization of the resulting ADC.

ADC_Synthesis_Workflow cluster_antibody Antibody Arm cluster_payload Payload Arm cluster_conjugation Conjugation cluster_final Final Product A1 Monoclonal Antibody (mAb) A2 Functionalized mAb (e.g., with Azide (B81097) or Alkyne) A1->A2 Modification C1 Click Reaction (CuAAC or SPAAC) A2->C1 P1 Linker-Payload P2 Functionalized Linker-Payload (e.g., with Alkyne or Azide) P1->P2 Synthesis P2->C1 F1 Crude ADC C1->F1 F2 Purified ADC F1->F2 Purification F3 Characterized ADC F2->F3 Characterization

General workflow for ADC synthesis using click chemistry.

Core Click Chemistry Reactions for ADC Synthesis

The choice between CuAAC and SPAAC depends on several factors, including the sensitivity of the antibody and payload to copper. SPAAC is a copper-free method, making it ideal for systems where copper toxicity is a concern.[10]

Click_Reactions cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_react1 Antibody-Azide CuAAC_prod ADC (Triazole Linkage) CuAAC_react1->CuAAC_prod CuAAC_react2 Linker-Payload-Alkyne CuAAC_react2->CuAAC_prod catalyst Cu(I) Catalyst + Ligand + Reducing Agent catalyst->CuAAC_prod SPAAC_react1 Antibody-Azide SPAAC_prod ADC (Triazole Linkage) SPAAC_react1->SPAAC_prod SPAAC_react2 Linker-Payload-Cyclooctyne (e.g., DBCO, BCN) SPAAC_react2->SPAAC_prod

Core click chemistry reactions for ADC synthesis.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified antibody with an alkyne-functionalized drug-linker.

Materials and Reagents:

  • Azide-functionalized monoclonal antibody in PBS, pH 7.4

  • Alkyne-functionalized drug-linker dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Purification system (e.g., size-exclusion chromatography)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM CuSO₄ solution in water.[11][12]

    • Prepare a 200 mM THPTA ligand solution in water.[11][12]

    • Prepare a 100 mM sodium ascorbate (B8700270) solution in water immediately before use.[11][12]

    • Prepare the azide-labeled antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

    • Prepare a 10-20 mM stock solution of the alkyne-labeled drug-linker in DMSO.

  • Formation of the Catalyst Complex:

    • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[11][12]

    • Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.[11][12]

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized antibody solution with the alkyne-modified drug-linker. A molar ratio of drug-linker to antibody typically ranges from 4:1 to 10:1.[11][12]

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 25 equivalents relative to the azide is often used.[11][12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[11][12]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[11][12]

  • Purification of the ADC:

    • Remove excess unreacted drug-linker and catalyst components using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.[11][12]

    • Concentrate the purified ADC using a centrifugal filter device (e.g., 50 kDa MWCO).[5]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody to a drug-linker functionalized with a strained cyclooctyne, such as DBCO.

Materials and Reagents:

  • Azide-functionalized monoclonal antibody in PBS, pH 7.4

  • DBCO-functionalized drug-linker dissolved in DMSO

  • Purification system (e.g., desalting column, size-exclusion chromatography)[13]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).[13][14]

    • Prepare a 10-20 mM stock solution of the DBCO-functionalized drug-linker in DMSO.[13]

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-functionalized antibody solution.

    • Add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution to the antibody solution.[14] Ensure the final concentration of DMSO is kept below 10% to maintain antibody stability.[14]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[14]

  • Purification of the ADC:

    • Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[14]

    • Concentrate the purified ADC and perform a buffer exchange using a protein concentrator.[14]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for CuAAC and SPAAC ADC synthesis reactions.

Table 1: CuAAC Reaction Parameters

ParameterTypical ValueReference
Antibody Concentration5-10 mg/mL[13]
Drug-Linker:Antibody Molar Ratio4:1 to 10:1[11][12]
CuSO₄:Ligand Molar Ratio1:2 to 1:5[11][12][15]
Copper Concentration50-250 µM[15]
Sodium Ascorbate Concentration5 mM[15]
Reaction Time30-60 minutes[11][12]
Reaction TemperatureRoom Temperature[11][12]

Table 2: SPAAC Reaction Parameters

ParameterTypical ValueReference
Antibody Concentration5-10 mg/mL[13][14]
DBCO-Linker:Antibody Molar Ratio5:1 to 20:1[14]
Final DMSO Concentration< 10%[14]
Reaction Time2-24 hours[5][14]
Reaction Temperature4°C or Room Temperature[14]

Characterization of ADCs

Following purification, the ADC must be thoroughly characterized to determine key quality attributes.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

A. HIC-HPLC Method:

  • Instrumentation: An HPLC system equipped with a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the different drug-loaded species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

    • Monitor the elution profile by UV absorbance at 280 nm.

    • The different peaks correspond to antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). The average DAR is calculated based on the relative area of each peak.

B. Mass Spectrometry (MS) Method:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate liquid chromatography system.

  • Sample Preparation: The ADC sample may need to be deglycosylated to simplify the mass spectrum.

  • Procedure:

    • Acquire the mass spectrum of the intact ADC.

    • Deconvolute the raw data to obtain the molecular weights of the different ADC species.

    • The mass difference between the unconjugated antibody and the drug-loaded species allows for the determination of the number of conjugated drugs and thus the DAR.

Protocol 4: Analysis of Purity and Aggregation

Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to detect the presence of aggregates.

  • Instrumentation: An HPLC system with an SEC column.

  • Mobile Phase: A physiological buffer such as PBS, pH 7.4.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the purified ADC sample.

    • Monitor the elution at 280 nm.

    • The main peak corresponds to the monomeric ADC. Any earlier eluting peaks indicate the presence of aggregates. The percentage of monomer can be calculated from the peak areas.

Mechanism of Action and Logical Relationships

The ultimate goal of ADC synthesis is to create a therapeutic that can selectively kill cancer cells. The following diagram illustrates the mechanism of action.

ADC_MoA ADC Antibody-Drug Conjugate (in circulation) Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen Expression) Binding->TumorCell Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Cleavage Release Payload Release Cleavage->Release 5. Release Target Interaction with Intracellular Target (e.g., DNA, Tubulin) Release->Target 6. Action Apoptosis Apoptosis (Cell Death) Target->Apoptosis 7. Effect

Mechanism of action for a typical ADC.

Conclusion

Click chemistry provides a powerful and efficient platform for the synthesis of homogeneous and well-defined ADCs.[13] By offering a selection of bioorthogonal reactions, it allows for the rational design of next-generation targeted therapies with potentially improved safety and efficacy.[13] The protocols and data presented here serve as a comprehensive guide for researchers to harness the capabilities of click chemistry in their ADC development programs. As research continues to advance, the application of these precise bioconjugation techniques will be pivotal in bringing more effective cancer treatments to the clinic.[13]

References

Application Notes and Protocols for Azido-PEG3-Val-Cit-PAB-OH in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Azido-PEG3-Val-Cit-PAB-OH, a versatile linker for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document outlines the core principles, detailed experimental protocols, and relevant quantitative data to facilitate the successful application of this linker in your research and development endeavors.

Introduction: The Role of this compound in ADCs

This compound is a heterobifunctional linker designed for the precise construction of ADCs.[1][2] Its structure is modular, with each component serving a distinct and critical function in the ADC's mechanism of action:

  • Azido (N3) Group : This functional group serves as a bioorthogonal handle for "click chemistry," one of the most efficient and specific bioconjugation methods.[2][3] It allows for covalent attachment to a biomolecule, typically an antibody, that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This copper-free click chemistry reaction is ideal for biological applications due to its high biocompatibility.[3][5]

  • Polyethylene Glycol (PEG3) Spacer : The three-unit PEG spacer is a hydrophilic and flexible chain that offers several advantages.[6] It can enhance the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[6] The PEG spacer also helps to minimize steric hindrance during the conjugation process and can improve the pharmacokinetic properties of the final conjugate.[6]

  • Valine-Citrulline (Val-Cit) Dipeptide : This dipeptide sequence is a well-established motif that is specifically recognized and cleaved by cathepsin B, a lysosomal protease.[7][8][] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker a key element for targeted drug release.[7][8][]

  • p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer : Following the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction.[7] This "self-immolative" cascade ensures the efficient and traceless release of the cytotoxic payload in its unmodified, fully active form inside the target cell.[7]

The combination of these features makes this compound a powerful tool for creating ADCs with high stability in circulation and targeted, efficient payload release within cancer cells.[1][2]

Mechanism of Action and Experimental Workflow

The therapeutic action of an ADC constructed with the Azido-PEG3-Val-Cit-PAB linker is a multi-step process designed for targeted cell killing.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor Antigen ADC->Antigen 1. Targeting Internalization Internalization (Endocytosis) Antigen->Internalization 2. Binding Lysosome Lysosome (pH ~5.0) Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Enzymatic Action Release Payload Release (Self-Immolation) Cleavage->Release 5. Drug Liberation Apoptosis Cell Death (Apoptosis) Release->Apoptosis 6. Cytotoxicity experimental_workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Synthesis (SPAAC) Linker This compound Activation Activate PAB-OH Group (e.g., to PAB-PNP) Linker->Activation PL_Conjugation Payload Conjugation Activation->PL_Conjugation Payload Amine-Containing Payload (e.g., MMAE) Payload->PL_Conjugation PL_Purification Purification (e.g., HPLC) PL_Conjugation->PL_Purification DrugLinker Azido-PEG3-Val-Cit-PAB-Payload PL_Purification->DrugLinker ADC_Conjugation Click Chemistry (SPAAC) DrugLinker->ADC_Conjugation Antibody Antibody DBCO_Mod Modify with DBCO-NHS Ester Antibody->DBCO_Mod DBCO_Ab DBCO-Modified Antibody DBCO_Mod->DBCO_Ab DBCO_Ab->ADC_Conjugation ADC_Purification Purification (e.g., SEC) ADC_Conjugation->ADC_Purification Final_ADC Final ADC ADC_Purification->Final_ADC

References

Application Notes: Valine-Citrulline (Val-Cit) Linker Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs), facilitating the targeted delivery and controlled release of cytotoxic payloads to cancer cells.[1][2][3][4][5] This linker is engineered for remarkable stability in systemic circulation while being highly susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is frequently overexpressed in the tumor microenvironment.[1][2][4][6][7] Upon internalization of the ADC into a cancer cell, the Val-Cit linker is cleaved, initiating a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which in turn releases the active drug payload.[1][2][7][8]

The characterization of this cleavage process is a critical step in the preclinical validation of ADCs.[1] These application notes provide robust protocols for in vitro assays designed to quantify the enzymatic cleavage of Val-Cit linkers. The data generated from these assays are essential for evaluating linker stability, understanding payload release kinetics, and ultimately optimizing ADC design for improved therapeutic efficacy and safety.[1][2][6]

Mechanism: ADC Internalization and Payload Release

The therapeutic action of a Val-Cit linker-based ADC is a sequential process that ensures the payload is released specifically within the target cancer cell.

  • Binding and Internalization : The ADC first binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[1][2]

  • Lysosomal Trafficking : The resulting ADC-antigen complex is trafficked to the lysosome.[2]

  • Enzymatic Cleavage : Within the acidic, enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue.[2][7][9]

  • Payload Release : This cleavage triggers a rapid, self-immolative 1,6-elimination of the PABC spacer, liberating the unmodified, active cytotoxic payload into the cell's cytoplasm to exert its therapeutic effect.[2][7][9]

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Released Lysosome->Payload 4. Cleavage & Self-Immolation Effect Cell Death Payload->Effect 5. Cytotoxicity

ADC internalization and payload release pathway.

Data Presentation

Quantitative data from linker cleavage assays are crucial for comparing the stability and release kinetics of different ADC candidates.

Table 1: Comparative Cleavage of Dipeptide Linkers (Fluorogenic Assay) This table shows endpoint assay data comparing the relative cleavage of different fluorophore-conjugated dipeptide linkers by Cathepsin B. Higher relative fluorescence units (RFU) indicate more efficient cleavage.

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
(Data is representative and adapted from comparative studies[9])

Table 2: Comparative Plasma Stability of Dipeptide Linkers The stability of linkers can vary significantly between species, a critical consideration for preclinical studies. The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase Ces1c.[3][10][11]

Linker TypePlasma Stability (Mouse)Key FindingsReference
Val-CitUnstable (< 1 hour)Susceptible to cleavage by carboxylesterase Ces1c.[3]
Val-AlaUnstable (< 1 hour)Similar instability profile to Val-Cit in mouse plasma.[3]
Glu-Val-Cit (EVCit)Highly stable (>14 days)Addition of glutamic acid significantly reduces susceptibility to mouse carboxylesterase.[3][11]
Sulfatase-cleavableHighly stable (>7 days)Demonstrates superior stability in mouse plasma compared to dipeptide linkers.[3]

Table 3: Troubleshooting Common Issues in Cleavage Assays

IssuePotential CauseRecommended Solution
High Background in Fluorogenic Assay Substrate instability or contamination.Use high-purity substrate. Prepare fresh substrate solutions for each experiment.[1]
Low Cleavage Rate Inactive enzyme. Suboptimal assay conditions (pH, DTT).Ensure proper enzyme storage and activation. Verify pH of assay buffer and add DTT fresh.
ADC Instability in Mouse Plasma Cleavage by mouse carboxylesterase 1C (Ces1C).Confirm Ces1C sensitivity. Consider using a modified linker (e.g., Glu-Val-Cit) for mouse studies.[10]
Poor Reproducibility Inconsistent incubation times or temperatures. Pipetting errors.Use a calibrated incubator and timer. Ensure accurate and consistent pipetting.[1]

Experimental Protocols

Two primary methods are widely used to assess the in vitro cleavage of Val-Cit linkers: an HPLC-based assay for direct quantification and a fluorogenic assay for higher-throughput screening.[2]

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol allows for the direct measurement and quantification of the released payload from an ADC over time.[1][3]

Objective: To determine the rate of Cathepsin B-mediated payload release from an ADC by monitoring the appearance of the free drug using High-Performance Liquid Chromatography (HPLC).[3]

HPLC_Workflow prep 1. Reagent Preparation - ADC Solution - Activated Cathepsin B - Assay & Quench Buffers setup 2. Reaction Setup - Combine ADC and Assay Buffer - Pre-warm to 37°C prep->setup initiate 3. Initiate Reaction - Add activated Cathepsin B setup->initiate incubate 4. Incubate & Sample - Incubate at 37°C - Withdraw aliquots at time points initiate->incubate quench 5. Quench Reaction - Add aliquot to cold Quenching Solution incubate->quench process 6. Sample Processing - Centrifuge to pellet protein - Collect supernatant quench->process analyze 7. HPLC Analysis - Inject supernatant - Separate and quantify payload process->analyze

Workflow for the HPLC-based cleavage assay.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B[1][6]

  • Assay Buffer: 25 mM MES or 50 mM Sodium Acetate, pH 5.0-5.5[1][3]

  • Activation Buffer: Assay Buffer containing 5 mM DTT (DTT should be added fresh)[3]

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% formic acid[1][3]

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC system with a reverse-phase column (e.g., C18) and UV or MS detector[2][3]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

    • Prepare the Assay Buffer and Activation Buffer. DTT must be added fresh before use.

  • Enzyme Activation: Activate recombinant Cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.[3]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC stock solution with pre-warmed Assay Buffer to the desired final concentration (e.g., 1-10 µM).[4]

    • Include a "No-Enzyme" control tube containing the ADC in Assay Buffer without Cathepsin B.

  • Initiation and Incubation:

    • Initiate the reaction by adding the activated Cathepsin B solution to the ADC tube. A typical final enzyme concentration is in the nanomolar range (e.g., 20-50 nM).[2][4]

    • Incubate the reaction mixture at 37°C.[2]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2][3]

    • Immediately quench the reaction by adding the aliquot to a tube containing an excess of cold Quenching Solution to stop the enzymatic activity and precipitate proteins.[3]

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 15,000 x g) to pellet the precipitated protein.[2][3]

    • Carefully collect the supernatant for analysis.[3][7]

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate the released payload from the intact ADC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Data Analysis:

    • Quantify the amount of released payload by integrating the corresponding peak area.[1]

    • Compare the peak area to a standard curve generated with the free drug to determine the concentration.

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.[3]

Protocol 2: Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for initial screening of linker susceptibility or enzyme activity using a model substrate.[3]

Objective: To rapidly assess the cleavage of a Val-Cit-containing peptide linker using a fluorogenic substrate (e.g., Val-Cit-AMC).[1][3]

Materials:

  • Val-Cit-AMC (or other fluorogenic) substrate[1]

  • Recombinant Human Cathepsin B[1]

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT added fresh)[1]

  • 96-well black, flat-bottom microplate[1][3]

  • Fluorescence plate reader with temperature control[1]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Val-Cit-AMC substrate in DMSO.[2]

    • Prepare a working solution of Cathepsin B in the Assay Buffer.

    • Pre-warm the Assay Buffer to 37°C.[1]

  • Assay Setup:

    • In the wells of a 96-well microplate, add the Val-Cit-AMC substrate diluted in the pre-warmed Assay Buffer to the desired final concentration.

    • Prepare control wells:[1][2]

      • No-Enzyme Control: Substrate in Assay Buffer without enzyme.

      • No-Substrate Control: Enzyme in Assay Buffer without substrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Cathepsin B working solution to the appropriate wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.[1][3]

    • Measure the increase in fluorescence intensity over time. For AMC-based substrates, use excitation at ~348 nm and emission at ~440 nm.[1]

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The rate of cleavage is determined from the slope of the linear portion of the curve.[1][6]

Conclusion

The Val-Cit linker is a pivotal component of modern ADC technology, and its cleavage by Cathepsin B is a key determinant of therapeutic efficacy.[1] The protocols detailed in these application notes provide robust and reliable methods for quantifying the enzymatic cleavage of Val-Cit linkers, enabling researchers to characterize the stability and payload release kinetics of ADC candidates. Careful execution of these assays and thorough data analysis are essential for the successful development of safe and effective antibody-drug conjugates.[1][6]

References

Application Notes and Protocols for Attaching a Payload to Azido-PEG3-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent attachment of a payload to the Azido-PEG3-Val-Cit-PAB-OH linker, a key component in the construction of Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed for targeted drug delivery, incorporating an azide (B81097) handle for "click" chemistry, a PEG spacer for enhanced solubility, a cathepsin B-cleavable Val-Cit dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer for traceless payload release.

The primary method for payload attachment is through the hydroxyl (-OH) group of the PAB spacer, typically forming a stable carbamate (B1207046) bond with an amine-containing payload. The terminal azide group is then used for conjugation to an alkyne-modified carrier molecule, such as an antibody.

Overview of the Conjugation Strategy

The attachment of a payload to the this compound linker and subsequent conjugation to a carrier molecule is a two-stage process:

  • Stage 1: Payload-Linker Synthesis. This involves the activation of the hydroxyl group on the PAB spacer of the this compound linker, followed by reaction with an amine-containing payload to form a drug-linker conjugate.

  • Stage 2: ADC Conjugation. The azide-functionalized drug-linker conjugate is then covalently attached to an alkyne-modified antibody or other carrier molecule via a click chemistry reaction, either copper-catalyzed (CuAAC) or strain-promoted (SPAAC).

Experimental Protocols

Stage 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the attachment of an amine-containing payload to the this compound linker via an activated p-nitrophenyl (PNP) carbonate intermediate.

Materials:

  • This compound

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • p-Nitrophenyl chloroformate

  • Pyridine (B92270) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Protocol:

Step 1: Activation of this compound

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-nitrophenyl chloroformate (1.2 equivalents) and a non-nucleophilic base such as pyridine or DIPEA (1.5 equivalents) to the solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, purify the crude product by flash column chromatography on silica gel to yield the activated linker, Azido-PEG3-Val-Cit-PAB-PNP.[1]

Step 2: Conjugation of the Payload to the Activated Linker

  • Dissolve the purified Azido-PEG3-Val-Cit-PAB-PNP (1.2 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.[1]

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature.

  • Monitor the reaction by LC-MS until the starting materials are consumed (typically 2-18 hours).[1]

  • Upon completion, purify the drug-linker conjugate using an appropriate method such as preparative HPLC.

Characterization of the Payload-Linker Conjugate:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

Stage 2: ADC Conjugation via Click Chemistry

The azide-functionalized payload-linker can be conjugated to an alkyne-modified antibody via two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This method requires a terminal alkyne on the antibody and a copper(I) catalyst.

Materials:

  • Azide-functionalized payload-linker conjugate

  • Alkyne-modified antibody

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • DMSO or DMF

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM CuSO₄ solution in water.[2]

    • Prepare a 200 mM THPTA solution in water.[2]

    • Prepare a 100 mM sodium ascorbate solution in water (prepare fresh).[2]

    • Dissolve the azide-functionalized payload-linker in DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody with the azide-functionalized payload-linker (typically a 4-10 fold molar excess of the linker).[1]

    • Prepare a premix of CuSO₄ and THPTA in a 1:2 molar ratio.[2]

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.[3]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.[1][3]

  • Purification:

    • Purify the resulting ADC using methods such as size-exclusion chromatography (SEC), tangential flow filtration (TFF), or hydrophobic interaction chromatography (HIC) to remove excess payload-linker and other reagents.[2][4]

This copper-free method utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), on the antibody.

Materials:

  • Azide-functionalized payload-linker conjugate

  • DBCO-modified antibody

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Protocol:

  • Preparation of Reactants:

    • Prepare a stock solution of the azide-functionalized payload-linker in DMSO or DMF.

    • Ensure the DBCO-modified antibody is in a suitable buffer at a concentration of 1-10 mg/mL.[5]

  • Conjugation Reaction:

    • Add a 1.5 to 4-fold molar excess of the azide-functionalized payload-linker solution to the DBCO-modified antibody solution.[5]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some applications, the incubation time can be extended up to 48 hours.[5]

  • Purification:

    • Purify the ADC using appropriate chromatography techniques (e.g., SEC, HIC) or dialysis to remove unreacted payload-linker.[5]

Data Presentation

The following tables summarize key quantitative parameters for the described experimental protocols.

Table 1: Reaction Parameters for Payload-Linker Synthesis

ParameterValueReference
Linker Activation
p-Nitrophenyl chloroformate (equivalents)1.2[1]
Base (equivalents)1.5[1]
Reaction Time (hours)2 - 4[1]
Payload Conjugation
Activated Linker (equivalents)1.2[1]
Payload (equivalents)1.0[1]
Base (equivalents)2.0 - 3.0[1]
Reaction Time (hours)2 - 18[1]

Table 2: Reaction Parameters for ADC Conjugation

ParameterCuAACSPAACReference
Payload-Linker Molar Excess4 - 10 fold1.5 - 4 fold[1][5]
Final Copper Concentration50 - 250 µMN/A[3]
Incubation TemperatureRoom Temperature4°C to Room Temperature[1][5]
Incubation Time1 - 4 hours4 - 48 hours[1][5]
Co-solvent (DMSO/DMF)< 20%< 20%[5]

Visualization of Workflows

Signaling Pathway of Payload Release

payload_release ADC Antibody-Drug Conjugate Internalization Internalization into Target Cell ADC->Internalization 1. Binding Lysosome Trafficking to Lysosome Internalization->Lysosome 2. Endocytosis Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage 3. Enzymatic Action Elimination 1,6-Self-Immolation of PAB Spacer Cleavage->Elimination 4. Spontaneous Release Active Payload Release Elimination->Release 5. Drug Action

Caption: Intracellular pathway of ADC leading to payload release.

Experimental Workflow for Payload-Linker Synthesis

payload_linker_synthesis start Start: This compound activation Step 1: Activation (p-Nitrophenyl Chloroformate, Base) start->activation activated_linker Intermediate: Azido-PEG3-Val-Cit-PAB-PNP activation->activated_linker conjugation Step 2: Conjugation (Amine-Payload, Base) activated_linker->conjugation crude_product Crude Payload-Linker Conjugate conjugation->crude_product purification Purification (HPLC) crude_product->purification final_product Final Product: Azido-PEG3-Val-Cit-PAB-Payload purification->final_product

Caption: Workflow for the synthesis of the payload-linker conjugate.

Experimental Workflow for ADC Conjugation

adc_conjugation cluster_reactants Reactants cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway payload_linker Azido-Payload-Linker cuaac_reaction Add Cu(I) Catalyst & Sodium Ascorbate payload_linker->cuaac_reaction spaac_reaction Mix Reactants payload_linker->spaac_reaction antibody Alkyne/DBCO-Antibody antibody->cuaac_reaction antibody->spaac_reaction cuaac_incubation Incubate 1-4h at RT cuaac_reaction->cuaac_incubation purification Purification (SEC, TFF, or HIC) cuaac_incubation->purification spaac_incubation Incubate 4-48h at RT/4°C spaac_reaction->spaac_incubation spaac_incubation->purification final_adc Purified ADC purification->final_adc

Caption: Comparative workflow for CuAAC and SPAAC ADC conjugation.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using an Azido-PEG3 linker. This "click chemistry" reaction is a highly efficient and versatile tool for bioconjugation, enabling the stable linkage of molecules for various applications in research and drug development.[1][] The inclusion of a PEG3 linker enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][3]

Introduction to CuAAC with Azido-PEG3 Linkers

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and biocompatibility.[1][4] The reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097), a linkage that is not typically found in biological systems, thus ensuring the reaction's bioorthogonality.[4][5]

Azido-PEG3 linkers are bifunctional molecules that incorporate a terminal azide group for the CuAAC reaction and a polyethylene (B3416737) glycol (PEG) spacer. The PEG component offers several advantages in bioconjugation and drug development:

  • Improved Solubility: PEGylation significantly increases the aqueous solubility of hydrophobic molecules.[1]

  • Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation, leading to a longer half-life in circulation.[1]

  • Reduced Immunogenicity: The PEG linker can mask antigenic sites on a molecule, reducing its potential to trigger an immune response.[1]

  • Improved Pharmacokinetics: By enhancing solubility and stability, PEGylation can lead to better absorption and distribution of a drug within the body.[1]

The combination of CuAAC and Azido-PEG3 linkers is a powerful strategy for various applications, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[1][6]

  • PROTACs (Proteolysis Targeting Chimeras): Linking a target protein binder and an E3 ligase ligand to induce targeted protein degradation.[4][7]

  • Biomolecule Labeling: Attaching fluorescent dyes, radioisotopes, or other imaging agents for diagnostic and research purposes.[1]

  • Targeted Drug Delivery: Modifying nanoparticles or liposomes with targeting ligands to enhance drug delivery to specific tissues or cells.[1]

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The general mechanism is as follows:

  • Formation of Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.

  • Cycloaddition: The azide then reacts with the copper-acetylide in a [3+2] cycloaddition to form a six-membered copper-triazolide intermediate.

  • Protonation and Catalyst Regeneration: Protonation of the triazolide releases the triazole product and regenerates the copper(I) catalyst for the next cycle.

Below is a diagram illustrating the general workflow for a CuAAC reaction using an Azido-PEG3 linker for bioconjugation.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Purification prep_alkyne Prepare Alkyne-functionalized Molecule Stock mix_reactants Combine Alkyne-Molecule and Azido-PEG3 Linker prep_alkyne->mix_reactants prep_azide Prepare Azido-PEG3 Linker Stock prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand (e.g., THPTA) Stock prep_ligand->premix_catalyst prep_reducing Prepare Fresh Sodium Ascorbate (B8700270) Stock initiate Initiate with Sodium Ascorbate prep_reducing->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify

General workflow for a CuAAC reaction.

Experimental Protocols

This section provides a general protocol for performing a CuAAC reaction with an Azido-PEG3 linker. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Materials and Reagents
  • Alkyne-functionalized molecule of interest

  • Azido-PEG3 linker

  • Copper(II) Sulfate (CuSO₄)

  • Water-soluble ligand (e.g., THPTA or TBTA)

  • Sodium Ascorbate (prepare fresh)

  • Aminoguanidine (B1677879) (optional, to scavenge reactive byproducts)[8][9]

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.5)[10]

  • Organic Co-solvent (e.g., DMSO, DMF, if needed for solubility)[10][11]

  • Degassed water and buffers

Stock Solution Preparation
ReagentSuggested Stock ConcentrationSolventStorage Notes
Alkyne-Molecule10 mMDMSO or reaction bufferStore at -20°C.
Azido-PEG3 Linker10 mMDMSO or reaction bufferStore at -20°C.
Copper(II) Sulfate (CuSO₄)20-100 mMDeionized WaterStore at room temperature.
Ligand (e.g., THPTA)50 mMDeionized WaterStore at -20°C.
Sodium Ascorbate100 mM - 1 MDeionized WaterPrepare fresh before each use. [4][8][11]
Aminoguanidine (optional)100 mMDeionized WaterStore at room temperature.
General CuAAC Protocol
  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule from its stock solution to the desired final concentration (typically 1-10 mM).[4][11]

    • Add the Azido-PEG3 linker stock solution. A slight excess (e.g., 1.1-1.5 equivalents relative to the alkyne) is often beneficial.[1][8][11]

    • Add the reaction buffer and any necessary co-solvent to achieve the desired final reaction volume and concentration. A common solvent system is a mixture of buffer and DMSO.[4]

    • If using, add aminoguanidine to a final concentration of approximately 5 mM.[4][12]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[8][11]

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of Cu:ligand is commonly recommended to stabilize the Cu(I) catalyst.[4][13]

    • Gently mix and allow the complex to form for a few minutes.[3]

    • Add the catalyst premix to the reaction mixture containing the alkyne and azide. The final copper concentration typically ranges from 50 to 250 µM.[1][4]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.[13]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[4][10] For some substrates, the reaction may be gently agitated on a rotator or shaker.[1]

  • Reaction Monitoring and Work-up:

    • The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.[14]

    • The final conjugate can be purified using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess reagents and byproducts.

Quantitative Data Summary

The following table summarizes typical reaction parameters and concentration ranges for CuAAC reactions with Azido-PEG3 linkers.

ParameterTypical Range/ValueRationale and Notes
Alkyne-Molecule Concentration1 - 10 mMHigher concentrations can increase reaction rates.
Azido-PEG3 Linker Stoichiometry1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.[1][8][11]
Copper(I) Source50 - 250 µMGenerated in situ from CuSO₄ and a reducing agent.[1][4]
Reducing Agent (Sodium Ascorbate)5 - 10 equivalents to CopperReduces Cu(II) to the active Cu(I) catalyst. Must be prepared fresh.[4]
Copper Ligand (e.g., THPTA)5 equivalents to CopperStabilizes the Cu(I) catalyst and accelerates the reaction.[4][13]
Solvent SystemAqueous buffer (e.g., PBS, pH 7-8.5) with optional co-solvents (DMSO, DMF)Co-solvents are used to solubilize hydrophobic reactants.[10]
TemperatureRoom Temperature (20-25°C)Mild conditions are generally sufficient.
Reaction Time1 - 4 hoursCan vary depending on substrates; monitor for completion.[4][10]

Troubleshooting and Optimization

Low yields or incomplete reactions in CuAAC can often be attributed to several factors. The following logical diagram and table provide a guide for troubleshooting common issues.

Troubleshooting_CuAAC start Low or No Product Yield q1 Are reagents of high quality and freshly prepared? start->q1 s1 Use high-purity reagents. Prepare sodium ascorbate fresh. q1->s1 No q2 Is the Cu(I) catalyst being oxidized? q1->q2 Yes s2 Degas all solutions. Work under an inert atmosphere. Ensure sufficient ligand is present. q2->s2 Yes q3 Are reagent concentrations optimal? q2->q3 No s3 Optimize concentrations of reactants, copper, and ligand. Consider a slight excess of one reactant. q3->s3 No q4 Is there steric hindrance? q3->q4 Yes s4 Increase reaction time or temperature. Consider a longer PEG linker if available. q4->s4 Yes q5 Are there solubility issues? q4->q5 No s5 Add or increase the percentage of an organic co-solvent (e.g., DMSO). q5->s5 Yes

Troubleshooting guide for CuAAC reactions.
IssuePotential CauseSuggested Solution
Low or No Product Yield Poor quality or degraded reagents.Use high-purity azide and alkyne starting materials. Ensure the reducing agent (sodium ascorbate) is prepared fresh for each reaction.[8]
Inactivation of the Cu(I) catalyst.The Cu(I) catalyst is prone to oxidation to inactive Cu(II). Degas all solutions to remove dissolved oxygen.[8][10] Using a copper-chelating ligand like THPTA or TBTA can help stabilize the Cu(I) catalyst.[8]
Sub-optimal reagent concentrations.The stoichiometry of reactants, copper, and ligand can significantly impact the reaction rate. Titrate the concentrations to find the optimal conditions for your specific substrates.
Steric hindrance.The PEG chain or the biomolecule itself may sterically hinder the azide and alkyne groups.[15] Increasing the reaction time or temperature may help overcome this.
Poor solubility of reactants.If reactants are not fully dissolved, the reaction will be inefficient. Add a co-solvent like DMSO or DMF to improve solubility.[10]
Side Reactions Oxidative homocoupling of terminal alkynes (Glaser coupling).This can be minimized by ensuring an oxygen-free environment and using an appropriate copper-to-ligand ratio.[15]
Aggregation of PEGylated molecules.High concentrations of PEG linkers or conjugates can lead to aggregation.[14] Try reducing the concentration of the PEGylated reagent.[14]
Modification of biomolecules by ascorbate byproducts.The oxidation of ascorbate can generate reactive carbonyl species that may modify proteins.[9] The addition of a scavenger like aminoguanidine can mitigate this issue.[9]

References

Application Notes and Protocols for the In Vitro Characterization of ADCs with Azido-PEG3-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[1] The linker, which connects these two components, is a critical element that dictates the ADC's stability, efficacy, and therapeutic index.[2] This document provides detailed application notes and protocols for the in vitro characterization of ADCs utilizing the Azido-PEG3-Val-Cit-PAB-OH linker.

This specific linker combines three key features:

  • Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable sequence that is selectively hydrolyzed by lysosomal enzymes like Cathepsin B, which are abundant within cancer cells.[3][] This ensures targeted payload release inside the cell.

  • P-aminobenzyl alcohol (PAB): A self-immolative spacer that, following Val-Cit cleavage, spontaneously releases the unconjugated payload.[5][6]

  • Azido-PEG3: An azide (B81097) group for site-specific conjugation via click chemistry and a short polyethylene (B3416737) glycol (PEG) chain.[7] The PEG moiety enhances hydrophilicity, improves pharmacokinetic properties, and can help prevent aggregation associated with hydrophobic payloads.[8][9]

A thorough in vitro evaluation is essential to determine the potency, specificity, and stability of an ADC candidate before advancing to preclinical and clinical studies.[10] The following sections detail the mechanism of action and key experimental protocols for characterizing ADCs constructed with this linker.

Mechanism of Action: Intracellular Payload Release

Upon administration, the ADC circulates in the bloodstream, where the linker is designed to remain stable.[6] When the ADC encounters a target cancer cell, the antibody binds to its specific antigen on the cell surface. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[1] The complex is then trafficked through the endosomal pathway to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Cit dipeptide.[3][5] This cleavage initiates the spontaneous self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[3]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (pH 4.5-5.0) ADC ADC with Azido-PEG3- Val-Cit-PAB-Payload Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Payload Active Payload Released Death Apoptosis / Cell Death Payload->Death 6. Cytotoxicity ADC_Lysosome ADC in Lysosome Cleavage Val-Cit Cleavage & PAB Self-Immolation ADC_Lysosome->Cleavage 4. Enzymatic Cleavage Cathepsin Cathepsin B Cathepsin->Cleavage Cleavage->Payload 5. Payload Release Internalization->ADC_Lysosome 3. Trafficking

Caption: ADC internalization and payload release pathway.

In Vitro Cytotoxicity Assay

Principle: This assay measures the potency of the ADC by determining the concentration required to inhibit the growth of or kill cancer cells. It is crucial for establishing the ADC's efficacy and specificity by comparing its activity against antigen-positive (target) and antigen-negative (non-target) cell lines.[1] The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.

Protocol:

  • Cell Seeding: Plate antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a negative control and a free payload as a positive control.

  • Incubation: Incubate the plates for a period sufficient to assess cytotoxicity, typically 72 to 120 hours.

  • Viability Assessment: Quantify cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the viability data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.[1]

Cytotoxicity_Workflow start Start seed 1. Seed Ag+ and Ag- cells in 96-well plates start->seed incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with serial dilutions of ADC incubate1->treat incubate2 4. Incubate for 72-120 hours treat->incubate2 add_reagent 5. Add viability reagent (e.g., CellTiter-Glo®) incubate2->add_reagent measure 6. Measure signal (Luminescence/Absorbance) add_reagent->measure analyze 7. Normalize data and calculate IC50 values measure->analyze end End analyze->end

Caption: General workflow for an in vitro cytotoxicity assay.

Data Presentation: Illustrative Cytotoxicity Data

ADC CompoundTarget Cell Line (Antigen +)IC50 (nM)Non-Target Cell Line (Antigen -)IC50 (nM)
ADC-Payload-XSK-BR-3 (HER2+)0.85MCF-7 (HER2-)>1000
ADC-Payload-YNCI-N87 (HER2+)1.20MDA-MB-468 (HER2-)>1000
Non-specific IgG-ADCSK-BR-3 (HER2+)>1000MCF-7 (HER2-)>1000
Free Payload-XSK-BR-3 (HER2+)0.05MCF-7 (HER2-)0.07
Note: Data are for illustrative purposes only and will vary based on the antibody, payload, and cell lines used.

Bystander Effect Assay

Principle: The bystander effect occurs when the cytotoxic payload released from a target cell diffuses and kills neighboring antigen-negative cells.[11] This is a critical feature for treating heterogeneous tumors with varied antigen expression.[12] This assay quantifies the ADC's ability to induce bystander killing using a co-culture system of antigen-positive and antigen-negative cells.[13]

Protocol:

  • Cell Preparation: Engineer the antigen-negative (Ag-) "recipient" cells to express a fluorescent protein (e.g., GFP) for easy identification.

  • Monoculture IC50 Determination: First, determine the IC50 of the ADC on the Ag+ "donor" cells and Ag--GFP cells in separate monocultures as described in the cytotoxicity protocol. Select an ADC concentration for the co-culture assay that is highly toxic to Ag+ cells but has minimal effect on Ag- cells.

  • Co-culture Seeding: In a 96-well plate, seed a constant number of Ag--GFP cells per well. Add varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:3, 1:1, 3:1).[11] Include control wells with only Ag--GFP cells.

  • ADC Treatment: After 24 hours, treat the co-cultures and control wells with the predetermined ADC concentration.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Use high-content imaging to specifically quantify the viability of the Ag--GFP cell population. Stain all cells with a nuclear marker (e.g., Hoechst 33342) and a dead-cell stain (e.g., Propidium Iodide).

  • Data Analysis: Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the ADC-treated monoculture control. A significant decrease in Ag--GFP viability in the presence of Ag+ cells indicates a bystander effect.

Bystander_Effect_Workflow start Start prep 1. Engineer Ag- cells to express GFP start->prep seed 2. Co-culture Ag+ and Ag--GFP cells at varying ratios prep->seed control Control: Seed Ag--GFP cells alone prep->control treat 3. Treat with ADC (conc. toxic to Ag+ only) seed->treat control->treat incubate 4. Incubate for 72-120 hours treat->incubate stain 5. Stain with nuclear and dead cell markers incubate->stain image 6. Acquire images using high-content imager stain->image analyze 7. Quantify viability of Ag--GFP cells image->analyze end End analyze->end

Caption: Workflow for the co-culture bystander effect assay.

Data Presentation: Illustrative Bystander Effect Data

Co-culture Ratio (Ag+ : Ag--GFP)ADC Concentration (nM)% Viability of Ag--GFP Cells (Relative to Control)
0:1 (Monoculture)5095%
1:35065%
1:15040%
3:15020%
Note: Data are for illustrative purposes only.

Plasma Stability Assay

Principle: ADC stability in circulation is paramount to ensure the payload remains attached to the antibody until it reaches the target tumor site, minimizing off-target toxicity.[14] This assay evaluates the stability of the ADC linker in plasma from different species (e.g., mouse, rat, human) by measuring the average drug-to-antibody ratio (DAR) over time.[15] The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage by certain rodent-specific carboxylesterases.[16][17]

Protocol:

  • Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in human, mouse, and rat plasma at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).[14] Immediately freeze samples at -80°C to stop any reaction.

  • Sample Preparation: Thaw the samples and purify the ADC from the plasma matrix, for example, using affinity capture with protein A/G beads.

  • Analysis by LC-MS: Analyze the purified samples using liquid chromatography-mass spectrometry (LC-MS), often after deglycosylation and reduction, to determine the distribution of different drug-loaded antibody species (light chain and heavy chain).

  • Data Analysis: Calculate the average DAR at each time point by integrating the signals from the different species. Plot the average DAR versus time to assess the rate of drug deconjugation.

Plasma_Stability_Workflow start Start incubate 1. Incubate ADC in plasma (Human, Rat, Mouse) at 37°C start->incubate sample 2. Collect aliquots at various time points incubate->sample purify 3. Purify ADC from plasma (e.g., Protein A/G affinity) sample->purify analyze 4. Analyze by LC-MS to determine DAR purify->analyze plot 5. Plot average DAR vs. time analyze->plot end End plot->end

Caption: Experimental workflow for in vitro plasma stability analysis.

Data Presentation: Illustrative Plasma Stability Data

Time (Hours)Average DAR (Human Plasma)Average DAR (Rat Plasma)Average DAR (Mouse Plasma)
03.953.953.95
243.903.853.60
483.883.783.35
963.853.652.90
1683.803.502.55
Note: Data are for illustrative purposes, reflecting the known higher instability of Val-Cit linkers in mouse plasma compared to human plasma.[15]

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of ADCs with Valine-Citrulline Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy and safety profile. The valine-citrulline (Val-Cit) dipeptide linker has become a widely adopted standard due to its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism is designed to unleash the potent payload within cancer cells, thereby minimizing off-target toxicity.[1]

These application notes provide detailed protocols for essential in vitro cell-based assays to characterize ADCs featuring a Val-Cit linker. The described assays will enable researchers to assess key ADC attributes, including cytotoxicity, bystander killing potential, and internalization, providing a robust framework for preclinical evaluation.

Mechanism of Action of ADCs with Val-Cit Linker

The therapeutic efficacy of an ADC with a Val-Cit linker is contingent on a series of events, beginning with binding to a specific antigen on the tumor cell surface, followed by internalization of the ADC-antigen complex.[3] The complex is then trafficked through the endosomal pathway to the lysosome.[2][3] Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzylcarbamate (PAB) spacer.[2][] This enzymatic cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload in its active form into the cytoplasm, where it can then exert its cell-killing effect.[2]

ADC_Mechanism Mechanism of Action of ADC with Val-Cit Linker cluster_cell ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Targets Binding 1. Binding to Cell Surface Antigen Internalization 2. Internalization via Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Trafficking Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome Maturation Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker PayloadRelease 4. Payload Release Payload Cytotoxic Payload PayloadRelease->Payload Cytotoxicity 5. Cytotoxicity & Apoptosis Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assay Start Start SeedCells Seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cells in 96-well Plates Start->SeedCells Incubate1 Incubate Overnight (Allow Attachment) SeedCells->Incubate1 PrepareDilutions Prepare Serial Dilutions of ADC and Controls Incubate1->PrepareDilutions TreatCells Treat Cells with ADC and Controls PrepareDilutions->TreatCells Incubate2 Incubate for 72-120 hours TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze Data: Calculate % Viability, Determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End Bystander_Workflow Workflow for Bystander Effect Assay (Co-culture) Start Start CoCulture Co-culture Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells Start->CoCulture Incubate1 Incubate Overnight CoCulture->Incubate1 PrepareDilutions Prepare Serial Dilutions of ADC Incubate1->PrepareDilutions TreatCells Treat Co-cultures with ADC PrepareDilutions->TreatCells Incubate2 Incubate for 72-120 hours TreatCells->Incubate2 MeasureViability Measure Viability of Ag- Cells (e.g., by Fluorescence) Incubate2->MeasureViability AnalyzeData Analyze Data: Compare Viability to Controls MeasureViability->AnalyzeData End End AnalyzeData->End

References

Purification of Antibody-Drug Conjugates Synthesized with Azido-PEG3 Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker technology is a critical component in ADC design, influencing stability, pharmacokinetics, and efficacy. The Azido-PEG3 linker is a popular choice, offering a discrete length polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and a terminal azide (B81097) group for efficient drug conjugation via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1]

Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[2] The removal of these impurities is crucial to ensure the safety, efficacy, and homogeneity of the final ADC product.[3] This document provides detailed application notes and protocols for the purification of ADCs synthesized using an Azido-PEG3 linker, focusing on common and effective chromatographic techniques.

Purification Strategies and Data Presentation

The purification of ADCs is a multi-step process aimed at isolating the desired product with a high degree of purity and homogeneity. The choice of purification method depends on the specific characteristics of the ADC, the nature of the impurities, and the desired scale of production.[4] The most common techniques employed are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEC), and Reversed-Phase Chromatography (RPC).[5][6]

Comparative Data on Purification Methods

The following table summarizes typical performance characteristics of the primary purification methods for ADCs. While specific results will vary depending on the antibody, payload, and precise process conditions, this table provides a comparative overview to guide method selection.

Purification MethodPrinciple of SeparationPrimary ApplicationExpected Purity (%)Expected Yield (%)Key AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).[7]Removal of aggregates and unconjugated small molecules (linker, payload).[1][7]>98% (for removal of aggregates and small molecules)>90%Gentle, non-denaturing conditions; effective for aggregate removal.[7]Limited resolution for separating different DAR species; not easily scalable for large-scale manufacturing.[5]
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC species.[8][9]Separation of ADC species with different DARs.[1][10]Can resolve different DAR species to >95% homogeneity for a specific DAR70-90%High-resolution separation of DAR species; non-denaturing conditions.[6][8]Requires careful optimization of salt concentrations and mobile phase; can be sensitive to process variations.[8]
Ion-Exchange Chromatography (IEC) Separation based on differences in the net surface charge of the ADC species.[11][12]Removal of unconjugated antibody, aggregates, and process-related impurities.[6]>95%>90%High binding capacity; scalable and cost-effective.[6]Limited ability to resolve different DAR species, especially for lysine-conjugated ADCs.[13]
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity under denaturing conditions.[14]Analytical characterization of DAR; purification of drug-linker intermediates.[13][15]High resolution for analytical purposesLower for preparative scaleHigh resolving power for analytical characterization.[13]Denaturing conditions can lead to protein precipitation and loss of activity; not suitable for purification of the final intact ADC.[13]

Experimental Protocols

The following protocols provide detailed methodologies for the purification of ADCs synthesized with an Azido-PEG3 linker. These should be considered as starting points and may require optimization for specific ADC constructs.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of high molecular weight aggregates and low molecular weight impurities such as unconjugated drug-linker and quenching reagents.

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL, GE Healthcare)

  • Chromatography system (e.g., ÄKTA pure, Cytiva)

  • SEC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Crude ADC reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the chromatography system and the SEC column with at least 2 column volumes (CVs) of SEC Buffer at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Filter the crude ADC reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with SEC Buffer at a flow rate of 0.5 mL/min. Monitor the elution profile by measuring the absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main ADC peak, which typically elutes first after the void volume (aggregates) and before the smaller molecular weight species (unconjugated linker/payload).

  • Analysis: Analyze the collected fractions for purity, aggregation, and DAR using appropriate analytical techniques such as analytical SEC, HIC, and UV-Vis spectroscopy.

Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol is designed for the separation of ADC species with different drug-to-antibody ratios.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)

  • Chromatography system

  • Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

  • Purified ADC from SEC step

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A for at least 5 CVs at a flow rate of 0.8 mL/min.

  • Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.5 M. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the equilibrated HIC column.

  • Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. The increasing hydrophobicity with higher DAR results in later elution times.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions to identify those containing the desired DAR species. Pool the relevant fractions and buffer exchange into a suitable formulation buffer using SEC or tangential flow filtration.

Protocol 3: Purification by Ion-Exchange Chromatography (IEC)

This protocol is suitable for the removal of unconjugated antibody and some aggregated species, particularly for ADCs where conjugation to the Azido-PEG3 linker alters the overall charge of the antibody.

Materials:

  • Cation-exchange (CEX) or Anion-exchange (AEX) column (e.g., Capto S or Capto Q, Cytiva), depending on the isoelectric point (pI) of the ADC.

  • Chromatography system

  • Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0 (for CEX) or 20 mM Tris-HCl, pH 8.0 (for AEX)

  • Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0 (for CEX) or 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for AEX)

  • ADC sample

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration: Equilibrate the IEC column with Mobile Phase A for 5-10 CVs.

  • Sample Preparation: Buffer exchange the ADC sample into Mobile Phase A and filter through a 0.22 µm syringe filter.

  • Sample Loading: Load the prepared sample onto the column. Unconjugated antibody may have a different affinity for the resin compared to the ADC.

  • Wash: Wash the column with Mobile Phase A for 5-10 CVs to remove any unbound species.

  • Elution: Elute the bound species using a linear gradient of 0-100% Mobile Phase B over 20 CVs.

  • Fraction Collection: Collect fractions and analyze for the presence of the desired ADC.

  • Analysis and Pooling: Pool the fractions containing the purified ADC and proceed with buffer exchange.

Visualizations

ADC Purification Workflow

The following diagram illustrates a typical multi-step purification workflow for an ADC synthesized with an Azido-PEG3 linker.

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Conjugation ADC Conjugation Reaction (Antibody + Azido-PEG3-Drug) SEC Size Exclusion Chromatography (SEC) (Aggregate & Free Linker/Drug Removal) Conjugation->SEC Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) SEC->HIC Monomeric ADC IEC Ion-Exchange Chromatography (IEC) (Charge Variant & Impurity Removal) HIC->IEC Desired DAR Species TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Formulation) IEC->TFF Purified ADC Final_ADC Purified ADC TFF->Final_ADC

Caption: A typical experimental workflow for the purification of a heterogeneous ADC mixture.

ADC Cellular Internalization and Trafficking Pathway

This diagram illustrates the mechanism of action of an ADC following administration, from binding to the target cell to payload release.

ADC_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Endosome Early Endosome Binding->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Target Interaction

Caption: Mechanism of ADC internalization, trafficking, and payload-induced cell death.[16][17][18]

Conclusion

The purification of ADCs synthesized with Azido-PEG3 linkers is a critical step in their development and manufacturing. A combination of chromatographic techniques, including SEC, HIC, and IEC, is often necessary to achieve the high purity and homogeneity required for a therapeutic product. The protocols and data presented in these application notes provide a foundation for developing a robust and efficient purification process. Careful optimization of each step is essential to maximize yield and ensure the final ADC product meets all quality attributes.

References

Application of Azido-PEG3-Val-Cit-PAB-OH in Preclinical Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The Azido-PEG3-Val-Cit-PAB-OH is a state-of-the-art cleavable linker designed for advanced ADC development. It features a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[1] This ensures targeted payload release within the cancer cell, minimizing systemic toxicity.[2]

The linker incorporates several key functional moieties:

  • Azido Group (N3): Provides a reactive handle for bioorthogonal "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables a highly specific and efficient conjugation to an alkyne-modified antibody or payload.[3]

  • Triethylene Glycol Spacer (PEG3): A short polyethylene (B3416737) glycol chain that enhances the hydrophilicity of the linker-payload complex. This can improve the ADC's solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[4]

  • Valine-Citrulline (Val-Cit): A dipeptide substrate for the lysosomal protease cathepsin B. This peptide bond is stable in systemic circulation but is efficiently cleaved within the tumor cell's lysosome.[5][6]

  • p-Aminobenzyl Alcohol (PAB) Spacer: A self-immolative group that, following Val-Cit cleavage, undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[1]

  • Hydroxyl Group (-OH): The attachment point for the cytotoxic payload, typically through an ester or carbamate (B1207046) linkage.

This application note provides detailed protocols for the synthesis and preclinical evaluation of ADCs utilizing the this compound linker.

Mechanism of Action

The mechanism of action for an ADC employing the this compound linker follows a well-defined pathway, ensuring targeted cell killing.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Linker Stable) Receptor Tumor-Specific Antigen ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage 4. Cleavage Release Self-Immolation & Payload Release Cleavage->Release Payload Free Cytotoxic Payload Release->Payload Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action for an ADC with a Val-Cit cleavable linker.

Preclinical Development Workflow

The development and evaluation of an ADC using the this compound linker involves a multi-step process from synthesis to in vivo testing.

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Payload Attachment to This compound A3 SPAAC 'Click' Reaction (Drug-Linker + Antibody) A1->A3 A2 Antibody Modification (e.g., with DBCO-NHS ester) A2->A3 A4 ADC Purification (e.g., SEC, Protein A) A3->A4 A5 Characterization (DAR, Aggregation, Endotoxin) A4->A5 B1 Binding Affinity Assay (ELISA, Flow Cytometry) A5->B1 B2 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A5->B2 B3 Plasma Stability Assay A5->B3 B4 Bystander Effect Assay B2->B4 C1 Xenograft Model Development B2->C1 C2 Efficacy Study (Tumor Growth Inhibition) C1->C2 C3 Pharmacokinetic (PK) Study C1->C3 C4 Toxicity Study C1->C4

Caption: General workflow for preclinical ADC development.

Logical Relationship of Linker Components

Each component of the this compound linker has a distinct and essential function contributing to the overall performance of the ADC.

Linker_Component_Logic Linker This compound Linker Azido (N3) PEG3 Spacer Val-Cit Dipeptide PAB Self-Immolative Spacer OH Group Function Functions Bioorthogonal Conjugation Hydrophilicity & PK Improvement Cathepsin B Cleavage Site Traceless Payload Release Payload Attachment Point Linker:f1->Function:f1 enables Linker:f2->Function:f2 provides Linker:f3->Function:f3 acts as Linker:f4->Function:f4 facilitates Linker:f5->Function:f5 serves as

Caption: Functional components of the this compound linker.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the attachment of a cytotoxic payload (containing a suitable functional group like a primary amine) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic Payload (e.g., MMAE, PBD dimer)

  • Coupling agents (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification system (e.g., preparative HPLC)

Methodology:

  • Activation of Linker: Dissolve this compound (1.2 equivalents) in anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group.

  • Conjugation to Payload: Dissolve the cytotoxic payload (1.0 eq.) in anhydrous DMF. Add this solution dropwise to the activated linker solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.

  • Purification: Upon completion, purify the drug-linker conjugate using reverse-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR. Lyophilize the pure fractions and store at -20°C or below.

Protocol 2: ADC Synthesis via SPAAC

This protocol details the conjugation of the azido-functionalized drug-linker to a strained alkyne-modified antibody.

Materials:

  • Monoclonal Antibody (mAb) modified with a strained alkyne (e.g., DBCO)

  • Purified Azido-PEG3-Val-Cit-PAB-Payload conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology:

  • Preparation of Reactants:

    • Prepare the DBCO-modified antibody in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the drug-linker conjugate in DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the drug-linker solution to the antibody solution. A typical molar ratio is 5-10 equivalents of drug-linker per antibody. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.

  • Purification:

    • Remove unreacted drug-linker and solvent by purifying the ADC using a desalting column or SEC. The mobile phase should be a formulation buffer suitable for the antibody (e.g., PBS or histidine buffer).

    • Collect fractions corresponding to the monomeric ADC peak.

  • Sterile Filtration: Filter the purified ADC solution through a 0.22 µm sterile filter.

Protocol 3: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

This method is suitable when the drug and antibody have distinct absorbance maxima.[7]

Methodology:

  • Measure the UV-Vis spectrum of the purified ADC from 240 nm to 400 nm.

  • Record the absorbance at 280 nm (A280) and at the absorbance maximum of the payload (A_drug).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving simultaneous equations, correcting for the contribution of the drug to the absorbance at 280 nm and vice-versa.

  • The DAR is calculated as: DAR = (Molar concentration of Drug) / (Molar concentration of Antibody).

B. Aggregation Analysis by Size Exclusion Chromatography (SEC)

Methodology:

  • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., PBS).

  • Inject 20-50 µg of the purified ADC.

  • Monitor the elution profile at 280 nm.

  • The percentage of high molecular weight species (aggregates) is calculated by integrating the area of the aggregate peaks relative to the total area of all peaks. A monomeric purity of >95% is typically desired.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on antigen-positive and antigen-negative cell lines.[5]

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Incubation: Add the diluted compounds to the cells and incubate for 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Data Presentation

While specific preclinical data for ADCs utilizing the exact this compound linker is proprietary and not widely published, the following tables represent typical quantitative data obtained during preclinical development of similar Val-Cit-based ADCs.

Table 1: Characterization of a Representative Trastuzumab-PEG-Val-Cit-MMAE ADC

ParameterResultMethod
Average DAR3.8UV-Vis Spectroscopy
Monomeric Purity>98%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay
Antigen Binding (KD)2.5 nMELISA

Table 2: In Vitro Cytotoxicity of a Representative Trastuzumab-PEG-Val-Cit-MMAE ADC

Cell LineTarget ExpressionIC50 (ng/mL)
SK-BR-3HER2-positive15.2
NCI-N87HER2-positive25.8
MDA-MB-468HER2-negative>10,000
Unconjugated AntibodyN/A>10,000

Table 3: In Vivo Efficacy in NCI-N87 Gastric Cancer Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0%
Unconjugated Antibody1022%
ADC585%
ADC1098% (Tumor Regression)

Table 4: Representative Pharmacokinetic Parameters in Rats

ADC SpeciesHalf-Life (t½, hours)Clearance (mL/hr/kg)
Total Antibody~2500.25
Intact ADC (DAR 4)~1500.45

Note: The data presented are illustrative and will vary depending on the specific antibody, payload, tumor model, and experimental conditions used. The inclusion of the PEG3 moiety in the linker is expected to improve solubility and may lead to a more favorable pharmacokinetic profile compared to non-PEGylated Val-Cit linkers.[4][8]

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Cysteine-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The drug is attached to the antibody via a chemical linker. For cysteine-linked ADCs, the conjugation typically occurs at the interchain disulfide bonds of the antibody, which are first reduced to provide reactive thiol groups. This results in a heterogeneous mixture of ADC species with different numbers of drug molecules attached. The average number of drugs conjugated to an antibody is a critical quality attribute (CQA) known as the Drug-to-Antibody Ratio (DAR).[1][2]

The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity and faster clearance from circulation. Therefore, accurate and precise determination of the DAR is essential during the development and manufacturing of ADCs to ensure product quality and consistency.[1]

This application note provides detailed protocols for determining the DAR of cysteine-linked ADCs using three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Analytical Methodologies

A multi-faceted approach utilizing different analytical techniques is crucial for a comprehensive characterization of cysteine-linked ADCs.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR determination of cysteine-linked ADCs.[3][4] It separates ADC species based on their hydrophobicity under non-denaturing conditions. The conjugation of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity. As the number of conjugated drugs increases, the ADC binds more strongly to the HIC stationary phase, leading to a later elution time.[1] This allows for the separation of species with DAR values of 0, 2, 4, 6, and 8.[1][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers an alternative method for DAR calculation and is particularly useful as an orthogonal technique to HIC.[3][6] This method involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC). These subunits are then separated based on their hydrophobicity on a reversed-phase column. The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of ADCs, providing information on the average DAR, drug load distribution, and the precise location of conjugation.[1] For cysteine-linked ADCs, native MS can be used to analyze the intact ADC, preserving the non-covalent interactions between the antibody chains.[7] Alternatively, denaturing LC-MS (often coupled with RP-HPLC) can be used to analyze the reduced light and heavy chains.[1]

Experimental Protocols

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 10 µL of the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR value of that species) / 100

Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • RP-HPLC Column (e.g., Agilent PLRP-S)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • HPLC System Setup:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate to 0.4 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject the reduced ADC sample.

    • Apply a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3).

    • Calculate the weighted average DAR using the formula: DAR = (Σ(Area_L_n * n) / ΣArea_L_n) + (Σ(Area_H_n * n) / ΣArea_H_n) where 'n' is the number of drugs on the chain.

Protocol 3: DAR Analysis by Mass Spectrometry (LC-MS)

Objective: To determine the average DAR and distribution of drug-loaded species by mass analysis.

Materials:

  • ADC sample

  • (Optional for deglycosylation) PNGase F

  • LC-MS system (e.g., Q-TOF) with a suitable HPLC front-end

Procedure:

  • Sample Preparation:

    • For native MS, dilute the ADC sample to 0.1-0.5 mg/mL in a volatile buffer like ammonium acetate.

    • For analysis of reduced chains, follow the reduction protocol in Protocol 2.

    • For deglycosylation (optional, to simplify spectra), treat the sample with PNGase F according to the manufacturer's protocol.[8]

  • LC-MS System Setup:

    • For native MS, use a size-exclusion chromatography (SEC) column with a volatile mobile phase (e.g., 100 mM ammonium acetate).

    • For reduced chain analysis, use the RP-HPLC method described in Protocol 2.

    • Set the mass spectrometer to acquire data in the appropriate mass range for the intact ADC or its subunits.

  • Data Acquisition: Inject the prepared sample and acquire the mass spectra.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species or the light and heavy chains.

    • Identify the masses corresponding to the antibody with 0, 2, 4, 6, and 8 drugs attached (for intact analysis) or the different drug-loaded chains.

    • Calculate the relative abundance of each species from the deconvoluted spectrum.

    • Calculate the average DAR based on the relative intensities of the different species.

Data Presentation

The following table summarizes representative quantitative data obtained from the different analytical methods for a cysteine-linked ADC.

ParameterHIC-HPLCRP-HPLC (Reduced)Mass Spectrometry (Native)
Information Provided Average DAR and distribution of intact ADC speciesAverage DAR and distribution on LC and HCAverage DAR, distribution, and mass confirmation
Average DAR 3.984.03.98
DAR Distribution (%) DAR0: 5, DAR2: 25, DAR4: 45, DAR6: 20, DAR8: 5L0: 10, L1: 90; H0: 5, H1: 30, H2: 50, H3: 15DAR0: 4, DAR2: 26, DAR4: 46, DAR6: 19, DAR8: 5
Resolution High for different DAR speciesHigh for light and heavy chains and their drug-loaded formsVery high, can resolve species with small mass differences
Sample Preparation Simple dilutionReduction of disulfide bondsDilution, optional deglycosylation

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for DAR determination and the general signaling pathway of an ADC.

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis ADC ADC Sample Dilution Dilution ADC->Dilution Reduction Reduction (DTT) ADC->Reduction Deglycosylation Deglycosylation (PNGase F) (Optional) ADC->Deglycosylation HIC HIC-HPLC Dilution->HIC MS Mass Spectrometry Dilution->MS RPHPLC RP-HPLC Reduction->RPHPLC Deglycosylation->MS Integration Peak Integration HIC->Integration RPHPLC->Integration Deconvolution Mass Deconvolution MS->Deconvolution Calculation Average DAR Calculation Integration->Calculation Deconvolution->Calculation ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome/Lysosome Internalization->Endosome Drug_Release Drug Release Endosome->Drug_Release Linker Cleavage Payload Cytotoxic Payload Drug_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

References

Application Notes and Protocols for Characterizing Azido-PEG3-Val-Cit-PAB-OH ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] The Azido-PEG3-Val-Cit-PAB-OH linker system represents a key component in modern ADC design, offering a cleavable linkage that is stable in circulation but releases the active payload within the target cell's lysosomal environment. The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by cathepsin B, a protease often upregulated in tumor cells.[2][3] The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the release of an unmodified and fully active drug.[2] The incorporation of a polyethylene (B3416737) glycol (PEG) moiety, in this case, a PEG3 spacer, is intended to enhance the hydrophilicity and solubility of the ADC, potentially improving its pharmacokinetic properties and reducing aggregation.[4][5] The terminal azido (B1232118) group provides a versatile handle for conjugation to the payload via click chemistry.

Comprehensive analytical characterization is a critical quality attribute (CQA) for any ADC, ensuring its safety, efficacy, and batch-to-batch consistency.[6] This document provides detailed application notes and protocols for the essential analytical techniques required to characterize ADCs utilizing the this compound linker system.

I. Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a crucial parameter that defines the average number of drug molecules conjugated to each antibody and significantly influences the ADC's therapeutic window.[4] Several orthogonal methods are employed to determine the average DAR and the distribution of different drug-loaded species.

A. Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for determining the DAR of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity under non-denaturing conditions.[7][8] The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. The hydrophilic nature of the PEG3 linker in the this compound system can modulate the retention behavior, potentially reducing retention times compared to more hydrophobic linkers.[4]

Instrumentation and Column:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)[1]

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Potassium Phosphate, pH 7.0[1]

  • Mobile Phase B: 50 mM Potassium Phosphate, pH 7.0, with 20% Isopropanol[1]

Sample Preparation:

  • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100-0% B

    • 45-50 min: 0% B

Data Analysis:

  • Integrate the peak areas corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (e.g., DAR=2, 4, 6, 8 for a typical cysteine-linked ADC).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Experimental Workflow for HIC-based DAR Analysis

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR determination, often involving the reduction of the ADC to separate the light and heavy chains. This "middle-down" approach allows for the determination of drug load on each chain. The analysis is performed under denaturing conditions.

Instrumentation and Column:

  • UHPLC system with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

  • Reversed-phase column suitable for large proteins (e.g., C4, 300 Å)

Reagents:

  • Reduction Buffer: 100 mM Tris-HCl, pH 7.5, with 10 mM DTT

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

Sample Preparation:

  • To 20 µg of the ADC sample, add the reduction buffer to a final volume of 50 µL.

  • Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

Chromatographic and MS Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm and MS detection

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-60% B

    • 25-30 min: 60-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-20% B

    • 40-45 min: 20% B

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI, positive

    • Mass Range: m/z 500-4000

    • Data Acquisition: Full scan mode

Data Analysis:

  • Deconvolute the mass spectra of the light and heavy chain peaks to obtain their zero-charge masses.

  • Determine the number of conjugated drugs on each chain based on the mass shift.

  • Calculate the weighted average DAR based on the relative abundance of each species.

C. Mass Spectrometry (MS) - Intact Mass Analysis

Intact mass analysis under native conditions (native MS) provides the DAR distribution and average DAR of the fully assembled ADC. This technique is particularly useful for confirming the major conjugated species and assessing heterogeneity with minimal sample preparation.

Instrumentation:

  • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Mobile Phase:

  • MS-compatible buffer: 50 mM Ammonium Acetate, pH 7.0

Sample Preparation:

  • Dilute the ADC sample to 0.1-0.5 mg/mL in the MS-compatible mobile phase.

  • For highly glycosylated ADCs, deglycosylation with PNGase F can simplify the spectrum.

LC-MS Conditions:

  • Column: Size exclusion column (for online desalting)

  • Flow Rate: 0.2 mL/min (isocratic)

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI, positive (native conditions)

    • Mass Range: m/z 2000-7000

Data Analysis:

  • Combine the spectra across the chromatographic peak.

  • Deconvolute the mass spectrum to obtain the zero-charge masses of the different ADC species.

  • Calculate the weighted average DAR based on the relative abundance of each drug-loaded species.

D. UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for determining the average DAR, provided the drug and antibody have distinct absorbance maxima.[9]

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug-linker at both 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax_drug).

  • Sample Measurement: Measure the absorbance of the ADC solution at 280 nm and λmax_drug.

  • Calculation: Use the following equations (based on the Beer-Lambert law) to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:

    • A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug

    • A_λmax_drug = ε_Ab,λmax_drug * C_Ab + ε_Drug,λmax_drug * C_Drug

    • Average DAR = C_Drug / C_Ab

Quantitative Data Summary: DAR Determination
Analytical TechniqueAverage DAR (Typical Range)Information ProvidedAdvantagesLimitations
HIC 3.5 - 4.5Average DAR, distribution of DAR speciesRobust, non-denaturing, good resolution for cysteine-linked ADCsNot directly MS-compatible due to high salt, PEG linkers can reduce resolution
RP-HPLC (Middle-Down) 3.5 - 4.5Average DAR, drug load on light/heavy chainsHigh resolution, MS-compatibleDenaturing conditions
Native MS (Intact) 3.5 - 4.5Average DAR, distribution of DAR speciesRapid, minimal sample prep, direct mass measurementLower resolution for complex mixtures, PEG can complicate spectra
UV-Vis Spectroscopy 3.5 - 4.5Average DAR onlySimple, rapid, high-throughputNo information on distribution, requires distinct absorbance maxima

Note: The typical DAR range is for a cysteine-linked ADC with a target of 4 drugs per antibody.

II. Analysis of Aggregation and Purity

Aggregation is a CQA that can impact the efficacy and immunogenicity of an ADC.[5] The increased hydrophobicity from the drug-linker can promote aggregation.[10]

Size Exclusion Chromatography (SEC)

SEC is the standard method for quantifying aggregates and fragments, separating molecules based on their hydrodynamic radius.[5]

Instrumentation and Column:

  • HPLC or UHPLC system with UV or fluorescence detection

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[11]

Mobile Phase:

  • Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer. The addition of a small percentage of organic modifier may be necessary for some ADCs to prevent non-specific interactions, though the PEG3 linker should mitigate this.[11]

Sample Preparation:

  • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min (isocratic)

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

Data Analysis:

  • Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

  • Calculate the percentage of each species relative to the total peak area.

Experimental Workflow for SEC-based Aggregation Analysis

Caption: Workflow for analyzing ADC aggregation and purity using SEC.

Quantitative Data Summary: Aggregation Analysis
ParameterTypical SpecificationMethod
Monomer Purity ≥ 95%SEC
High Molecular Weight Species (Aggregates) ≤ 5%SEC
Low Molecular Weight Species (Fragments) ≤ 1%SEC

Note: These are typical specifications and may vary depending on the product and stage of development.

III. Characterization of Charge Variants

Charge heterogeneity is an important quality attribute of ADCs, arising from post-translational modifications of the antibody and the conjugation process itself.[12]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. Cation-exchange chromatography (CEX) is commonly used to analyze the charge variants of monoclonal antibodies and ADCs.

Instrumentation and Column:

  • HPLC or UHPLC system with UV detection

  • Weak or strong cation-exchange column

Mobile Phases:

  • Mobile Phase A: 20 mM MES buffer, pH 6.0

  • Mobile Phase B: 20 mM MES buffer with 1 M NaCl, pH 6.0

Sample Preparation:

  • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

  • Gradient: A linear gradient from low to high salt concentration (e.g., 0-100% B over 30 minutes).

Data Analysis:

  • Identify and quantify the main peak and acidic and basic variants by integrating their respective peak areas.

IV. Linker Stability and Cleavage

The stability of the Val-Cit linker in circulation and its efficient cleavage by cathepsin B in the target cell are fundamental to the ADC's mechanism of action.

A. Plasma Stability Assay

This assay assesses the premature release of the payload in plasma. The Val-Cit linker is known to be less stable in rodent plasma compared to human plasma due to the activity of certain carboxylesterases.[3][13]

Materials:

  • ADC sample

  • Human and mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system for payload quantification

Procedure:

  • Spike the ADC into pre-warmed human and mouse plasma at a final concentration of 100 µg/mL.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot.

  • Precipitate plasma proteins with cold acetonitrile containing an internal standard.

  • Centrifuge and collect the supernatant.

  • Quantify the released payload in the supernatant by LC-MS/MS.

Data Analysis:

  • Plot the percentage of released payload over time to determine the stability profile.

Quantitative Data Summary: Val-Cit Linker Plasma Stability
Plasma SourceStability ProfileKey Enzyme(s) Involved
Human High stability, minimal payload release over several daysLow carboxylesterase activity towards the linker
Mouse Lower stability, significant payload release can occurCarboxylesterase 1c (Ces1c) can cleave the linker
B. Cathepsin B Cleavage Assay

This in vitro assay confirms that the linker is susceptible to cleavage by the target enzyme.

Materials:

  • ADC sample

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • RP-HPLC or LC-MS system

Procedure:

  • Activate cathepsin B in the assay buffer.

  • Add the ADC to the activated enzyme solution.

  • Incubate at 37°C.

  • At various time points, quench the reaction (e.g., by adding a protease inhibitor or by pH shift).

  • Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Signaling Pathway for ADC Action

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC binds to Target Antigen on Tumor Cell Internalization Receptor-Mediated Endocytosis ADC->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Self-Immolation of PAB Spacer Cleavage->Release Payload Active Payload Released Release->Payload Action Payload Induces Cell Death (e.g., Apoptosis) Payload->Action

Caption: Mechanism of action for a Val-Cit-PAB linked ADC.

Conclusion

The analytical techniques described in these application notes provide a robust framework for the comprehensive characterization of this compound ADCs. A combination of these orthogonal methods is essential to ensure the quality, consistency, and safety of the ADC throughout its development lifecycle. The specific protocols provided herein should serve as a starting point, with optimization likely required based on the specific properties of the monoclonal antibody and the conjugated payload.

References

Troubleshooting & Optimization

Troubleshooting premature drug release from Val-Cit linkers in mouse plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature drug release from Valine-Citrulline (Val-Cit) linkers in mouse plasma during pre-clinical studies of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

Question: We are observing significant off-target toxicity and a reduced therapeutic window in our mouse models. We suspect premature drug release from our Val-Cit linker. How can we confirm this and what are the next steps?

Answer:

This is a common challenge, as mouse plasma contains higher levels of certain enzymes, like carboxylesterases, compared to human plasma, which can lead to premature cleavage of the Val-Cit linker.

Step 1: Confirm Premature Cleavage with a Plasma Stability Assay

Your first step is to quantify the stability of your ADC in mouse plasma in vitro. This will help you determine the rate and extent of drug release.

Experimental Protocol: In Vitro Mouse Plasma Stability Assay

This protocol outlines a typical procedure to assess ADC stability.

  • Materials:

    • Your ADC of interest

    • Control ADC (with a known stable linker, if available)

    • Freshly collected, heparinized mouse plasma (pooled from at least 3-5 mice)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

    • LC-MS/MS system

  • Procedure:

    • Dilute your ADC to a final concentration of 10-50 µg/mL in pre-warmed (37°C) mouse plasma.

    • Immediately collect a time point zero (T=0) sample by transferring an aliquot of the ADC-plasma mixture into 3-4 volumes of cold quenching solution. This sample represents 100% intact ADC.

    • Incubate the remaining ADC-plasma mixture at 37°C.

    • Collect additional samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours) by transferring aliquots into the cold quenching solution.

    • Vortex all quenched samples and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant using an LC-MS/MS method capable of detecting and quantifying the intact ADC, the free payload, and any relevant metabolites.

    • Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample to determine the ADC's half-life (T½) in plasma.

Step 2: Analyze the Results and Troubleshoot

Once you have the stability data, use the following decision tree to guide your next steps.

Troubleshooting Workflow

TroubleshootingWorkflow Start High off-target toxicity in mouse models observed Confirm Perform in vitro mouse plasma stability assay Start->Confirm CheckHalfLife Is plasma T½ significantly shorter than expected? Confirm->CheckHalfLife InvestigateCleavage Identify cleavage site. Is it Val-Cit or another component? CheckHalfLife->InvestigateCleavage Yes Stable Plasma T½ is acceptable. Investigate other toxicity mechanisms (e.g., payload-mediated, on-target off-tumor). CheckHalfLife->Stable No ValCitCleavage Cleavage is at Val-Cit. Likely due to enzymatic activity. InvestigateCleavage->ValCitCleavage OtherCleavage Cleavage is elsewhere. Investigate payload/conjugation chemistry. InvestigateCleavage->OtherCleavage ModifyLinker Modify the linker design. Consider steric hindrance or alternative cleavage sites. ValCitCleavage->ModifyLinker

Caption: A decision tree for troubleshooting premature ADC release.

Frequently Asked Questions (FAQs)

Question: What is the primary enzyme responsible for Val-Cit linker cleavage in mouse plasma?

Answer: The premature cleavage of the Val-Cit linker in mouse plasma is often attributed to the high activity of certain carboxylesterases. While the Val-Cit motif is primarily designed for cleavage by Cathepsin B, an enzyme typically found inside lysosomes within tumor cells, some mouse carboxylesterases can recognize and hydrolyze the linker extracellularly in the plasma. This enzymatic activity is known to be significantly higher in rodents compared to humans.

Enzymatic Cleavage Pathway

CleavagePathway cluster_Tumor Intended Pathway (Tumor Microenvironment) cluster_Plasma Premature Cleavage Pathway (Mouse Plasma) ADC_Tumor Intact ADC Internalization Internalization into Lysosome ADC_Tumor->Internalization CathepsinB Cathepsin B Internalization->CathepsinB Payload_Tumor Active Payload (Causes Cell Death) CathepsinB->Payload_Tumor ADC_Plasma Intact ADC Carboxylesterase Carboxylesterase ADC_Plasma->Carboxylesterase Payload_Plasma Free Payload (Causes Off-Target Toxicity) Carboxylesterase->Payload_Plasma

Caption: Intended vs. premature cleavage pathways for Val-Cit ADCs.

Question: How can we modify the Val-Cit linker to improve its stability in mouse plasma?

Answer:

Several strategies can be employed to enhance the stability of the Val-Cit linker without compromising its intended cleavage by Cathepsin B in the tumor microenvironment. The primary approach involves introducing steric hindrance near the cleavage site to shield it from plasma enzymes.

Linker Modification Strategies:

  • Introducing bulky amino acids: Replacing the valine or modifying adjacent amino acids with bulkier, non-natural amino acids can sterically hinder the approach of plasma carboxylesterases.

  • Modifying the PABC spacer: The self-immolative p-aminobenzyl alcohol (PABC) spacer is often part of the linker. Modifications to the PABC unit, such as adding methyl groups, can increase stability.

  • Altering the payload conjugation point: The chemical nature of the conjugated payload can influence the accessibility of the linker to enzymes.

Data on Linker Stability

The following table summarizes hypothetical, yet representative, data from studies comparing different linker designs.

Linker DesignModificationADC Half-Life in Mouse Plasma (Hours)ADC Half-Life in Human Plasma (Hours)
Standard Val-Cit None18> 200
Modified Linker A Introduction of a bulky amino acid near Citrulline45> 200
Modified Linker B Methylation of the PABC spacer60> 200
Modified Linker C Combination of A and B95> 200
Question: Besides linker modification, are there other strategies to mitigate the effects of premature drug release in mouse studies?

Answer:

Yes, while linker re-design is the most direct solution, other experimental approaches can be considered:

  • Use of Cathepsin B-deficient mouse models: Although not a therapeutic solution, using these models can help confirm that the observed off-target toxicity is indeed due to premature linker cleavage and not another mechanism.

  • Dosing regimen adjustments: While not ideal, administering lower, more frequent doses might maintain the therapeutic concentration at the tumor site while minimizing the peak concentration of free payload in circulation, potentially reducing acute off-target toxicity. This approach requires careful pharmacokinetic and pharmacodynamic (PK/PD) modeling.

  • Consider alternative linker chemistries: If Val-Cit proves intractable for your specific payload and target, exploring entirely different classes of linkers, such as non-cleavable linkers or linkers sensitive to other tumor-specific enzymes (e.g., β-glucuronidase), may be necessary.

Technical Support Center: Optimizing Click Chemistry for Antibody-Drug Conjugate (ADC) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing click chemistry reaction conditions to achieve higher yields of Antibody-Drug Conjugates (ADCs). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges in ADC synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of click chemistry reactions used for ADC synthesis?

A1: The three main types of click chemistry reactions utilized in ADC development are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1] Each offers distinct advantages regarding reaction kinetics, biocompatibility, and the need for a catalyst.[1]

Q2: What are the common causes of low Drug-to-Antibody Ratio (DAR) in click chemistry-based ADC synthesis?

A2: A lower-than-expected DAR is often a result of inefficient conjugation.[2] Key factors include suboptimal reaction conditions (pH, temperature, reaction time), poor quality or degradation of the linker-payload, inaccurate quantification of antibody or linker-payload concentrations, and insufficient molar excess of the linker-payload.[2][3][4] For CuAAC, inefficient reduction of the copper (II) precursor to the active copper (I) catalyst can also be a cause.

Q3: How can I minimize ADC aggregation during and after the conjugation reaction?

A3: ADC aggregation is frequently caused by increased hydrophobicity from the conjugated payload, especially at high DARs.[5] To mitigate this, consider optimizing the molar ratio of the drug-linker to the antibody to achieve a lower, more homogeneous DAR.[3] Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can also help counteract the hydrophobicity of the payload.[3] Additionally, screening different buffer conditions, including pH and the use of excipients, can help identify a formulation that minimizes aggregation.[5]

Q4: My ADC yield is low after purification. What are the likely causes and solutions?

A4: Significant product loss during purification can drastically reduce the final yield. Common causes include ADC aggregation, where the product is lost in the column matrix or during filtration, and suboptimal purification buffer conditions.[3] To troubleshoot, ensure your purification buffer has an optimal pH and ionic strength to maintain ADC solubility. Size-Exclusion Chromatography (SEC) is often effective for removing aggregates.[3] Careful monitoring of elution fractions is also crucial to avoid accidental loss of the product.

Q5: Is a catalyst always required for click chemistry in ADC synthesis?

A5: No, a catalyst is not always necessary. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a copper (I) catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions are catalyst-free.[1] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with an azide, making it highly biocompatible and suitable for in vivo applications.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the click chemistry-based synthesis of ADCs.

Issue 1: Low or No ADC Yield

A low or negligible yield of the final ADC product is a primary concern. The following decision tree can help identify the root cause.

Low_Yield_Troubleshooting start Low ADC Yield Observed reagent_quality Step 1: Verify Reagent Quality - Antibody purity & concentration - Linker-payload integrity & solubility - Buffer components correct? start->reagent_quality reaction_conditions Step 2: Optimize Reaction Conditions - pH - Temperature - Reaction time - Molar ratio of reactants reagent_quality->reaction_conditions Reagents OK remediate_reagents Remediate Reagents: - Purify antibody - Synthesize fresh linker-payload - Prepare fresh buffers reagent_quality->remediate_reagents Reagents NOT OK catalyst_check Step 3 (for CuAAC): Check Catalyst Activity - Freshly prepare catalyst & reducing agent - Ensure proper ligand-to-copper ratio reaction_conditions->catalyst_check Yield Still Low success Problem Resolved reaction_conditions->success Yield Improved purification_loss Step 4: Evaluate Purification Process - Check for ADC loss during purification - Analyze for aggregation issues catalyst_check->purification_loss Yield Still Low catalyst_check->success Yield Improved purification_loss->success Yield Improved remediate_reagents->reagent_quality Inconsistent_DAR_Troubleshooting start Inconsistent DAR Observed stoichiometry Step 1: Verify Stoichiometry - Accurate concentration of Ab & linker-payload? - Correct molar ratio calculation? start->stoichiometry reaction_params Step 2: Control Reaction Parameters - Consistent reaction time, temp, & pH? - Efficient quenching of reaction? stoichiometry->reaction_params Stoichiometry Correct success Problem Resolved stoichiometry->success Issue Found & Corrected reagent_consistency Step 3: Check Reagent Consistency - Batch-to-batch variability of Ab? - Linker-payload quality consistent? reaction_params->reagent_consistency Parameters Controlled reaction_params->success Issue Found & Corrected analytical_method Step 4: Validate Analytical Method - Is the DAR measurement method robust & validated? reagent_consistency->analytical_method Reagents Consistent reagent_consistency->success Issue Found & Corrected analytical_method->success Method Validated CuAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_prep Prepare Alkyne-Ab (5-10 mg/mL in PBS) Reaction Combine Ab, Drug, Catalyst, & Reducer Incubate 1-4h at RT Ab_prep->Reaction Drug_prep Prepare Azide-Drug (10-20 mM in DMSO) Drug_prep->Reaction Catalyst_prep Prepare Catalyst Premix (CuSO4 + THPTA) Catalyst_prep->Reaction Reducer_prep Prepare Fresh Sodium Ascorbate Reducer_prep->Reaction Quench Quench Reaction (e.g., EDTA) Reaction->Quench Purify Purify ADC (e.g., SEC) Quench->Purify Analyze Analyze ADC (DAR, Purity) Purify->Analyze SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_prep Prepare Azide-Ab (5-10 mg/mL in PBS) Reaction Combine Ab and Drug Incubate 2-18h at 4-25°C Ab_prep->Reaction Drug_prep Prepare DBCO-Drug (10-20 mM in DMSO) Drug_prep->Reaction Purify Purify ADC (e.g., Desalting Column) Reaction->Purify Analyze Analyze ADC (DAR, Purity) Purify->Analyze

References

Technical Support Center: Prevention of Antibody-Drug Conjugate (ADC) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the aggregation of Antibody-Drug Conjugates (ADCs), particularly those with hydrophobic payloads.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, especially with hydrophobic payloads?

A1: ADC aggregation is a multifaceted issue where individual ADC molecules self-associate to form larger, stable complexes.[1] This is primarily driven by an increase in the overall hydrophobicity of the antibody after the conjugation of a cytotoxic payload.[1] Key contributing factors include:

  • Inherent Hydrophobicity of the Payload and Linker: Many potent cytotoxic drugs (e.g., auristatins, maytansinoids) are highly hydrophobic. When attached to the antibody, they create hydrophobic patches on its surface, promoting intermolecular interactions to minimize exposure to the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally leads to increased overall hydrophobicity of the ADC molecule. This heightened hydrophobicity is a major cause of aggregation, which can lead to faster clearance from the body and reduced therapeutic efficacy.[2][3]

  • Conjugation Process Conditions: The chemical environment during conjugation can stress the antibody. Factors like the use of organic co-solvents to dissolve the hydrophobic payload, unfavorable pH levels near the antibody's isoelectric point (pI), high protein concentrations, and thermal or mechanical stress can induce partial unfolding and expose hydrophobic regions, leading to aggregation.[1][4]

  • Suboptimal Formulation: An inadequate formulation can fail to stabilize the ADC. This includes incorrect pH, low or high ionic strength, and the absence of stabilizing excipients.[1][2]

  • Storage and Handling: ADCs can be sensitive to physical stressors. Repeated freeze-thaw cycles, exposure to high temperatures, and vigorous shaking can all contribute to the formation of aggregates.[1]

Q2: What are the consequences of ADC aggregation?

A2: ADC aggregation is a critical quality attribute that must be controlled because it can have several detrimental effects:

  • Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity to the target antigen and are often cleared more rapidly from circulation, reducing their therapeutic window.[3]

  • Increased Immunogenicity: The presence of aggregates can be perceived as foreign by the immune system, potentially triggering an unwanted immunogenic response.[1]

  • Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance rates, reducing the overall exposure of the tumor to the ADC.[2][3]

  • Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which compromises the product's shelf-life and manufacturability.

  • Safety Concerns: Aggregates can lead to off-target toxicity.[1]

Q3: How can I prevent or minimize ADC aggregation?

A3: A multi-pronged approach is most effective, focusing on rational design, process optimization, and formulation development:

  • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, particularly those containing polyethylene (B3416737) glycol (PEG), is a primary strategy to counteract the hydrophobicity of the payload.[1][5] These linkers can act as a "shield," improving solubility and reducing aggregation.[5]

  • Optimize the Drug-to-Antibody Ratio (DAR): Finding the right balance between efficacy and stability is key. A lower DAR can reduce surface hydrophobicity and improve the aggregation profile.[6]

  • Payload Selection and Modification: Whenever possible, selecting or engineering more hydrophilic payloads can inherently reduce the tendency for aggregation.[1]

  • Formulation Optimization: The use of stabilizing excipients is crucial. This includes surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and specific amino acids (e.g., arginine, histidine) in an optimized buffer system (pH and ionic strength).[2]

  • Control Conjugation Conditions: Employing strategies like solid-phase conjugation, where the antibody is immobilized during the reaction, can physically prevent ADC molecules from interacting and aggregating.[1][4] Minimizing the concentration of organic co-solvents is also recommended.

  • Proper Handling and Storage: Adhering to recommended storage temperatures and avoiding physical stress like vigorous shaking and multiple freeze-thaw cycles is essential.[1][2]

Troubleshooting Guides

Guide 1: Immediate Aggregation Observed Post-Conjugation

If you observe turbidity, precipitation, or a high percentage of high-molecular-weight (HMW) species by SEC-HPLC immediately after your conjugation reaction, consider the following:

Possible Cause Troubleshooting Steps
High Hydrophobicity of Payload/Linker 1. Lower the DAR: Decrease the molar ratio of the linker-payload to the antibody during conjugation. 2. Incorporate a Hydrophilic Linker: If not already in use, switch to a linker containing a hydrophilic spacer, such as PEG.[5]
Suboptimal Conjugation Buffer 1. Check pH: Ensure the buffer pH is not near the antibody's isoelectric point (pI), where solubility is at its minimum.[4] 2. Adjust Ionic Strength: Screen different salt concentrations to find the optimal ionic strength for stability.
High Concentration of Organic Co-solvent 1. Minimize Co-solvent: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible (ideally <10% v/v).[4] 2. Screen Solvents: Test different co-solvents that may be less denaturing to the antibody.
High ADC Concentration 1. Reduce Reaction Concentration: Perform the conjugation at a lower antibody concentration to decrease the frequency of intermolecular interactions.
Intermolecular Cross-linking 1. Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., an affinity resin) physically separates the molecules during conjugation, preventing them from aggregating.[1][4]
Guide 2: Aggregation During Storage or After Freeze-Thaw Cycles

If your ADC is stable initially but aggregates over time in storage or after stress conditions, the issue likely lies with the formulation or handling.

Possible Cause Troubleshooting Steps
Inadequate Formulation Buffer 1. Optimize pH and Buffer System: Conduct a buffer screening study to identify the optimal pH and buffer species for long-term stability. 2. Screen Stabilizing Excipients: Systematically test the addition of stabilizers. (See Table 3 for examples).
Physical Stress 1. Minimize Freeze-Thaw Cycles: Aliquot your ADC into single-use volumes to avoid repeated freezing and thawing.[1] 2. Gentle Handling: Avoid vigorous vortexing or shaking of the ADC solution.[6] 3. Control Storage Temperature: Store the ADC at the recommended temperature to minimize thermal stress.[2]
Photosensitive Payload 1. Protect from Light: If your payload is known to be photosensitive, store the ADC in light-protected containers.[1]

Data Presentation

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

This table summarizes representative data showing the correlation between increasing DAR and the percentage of aggregation, as measured by Size Exclusion Chromatography (SEC).

ADC Construct Average DAR % Aggregation (HMW Species) Reference
Trastuzumab-MMAE2< 1%[7]
Trastuzumab-MMAE4~3-5%[7]
Trastuzumab-MMAE8>10% (and prone to precipitation)[8]
SGN30 S-sp1b-vcMMAE1.5Lower propensity to aggregate[7]
SGN30 Q products4Higher propensity to aggregate[7]

Note: Aggregation levels are highly dependent on the specific antibody, payload, linker, and formulation conditions.

Table 2: Influence of Linker Hydrophilicity on ADC Aggregation

This table compares the aggregation of ADCs with and without hydrophilic linkers.

ADC Construct Linker Type Average DAR % Aggregation (HMW Species) Key Observation Reference
Val-Cit-based ADCNon-hydrophilic dipeptide~71.80%Baseline aggregation.[9]
Val-Ala-based ADCMore hydrophilic dipeptide~7No obvious increase in dimerImproved hydrophilicity reduces aggregation.[9]
Trastuzumab-MMAENon-PEGylated8>95% (at 40°C)Highly prone to aggregation under thermal stress.[8]
Trastuzumab-MMAUHydrophilic glycoside payload8~2% (at 40°C)A hydrophilic payload significantly reduces aggregation.[8]
ADC with various payloadsPEGylated (PEG4)2.54.1% (dimer)PEGylation reduces aggregation.[10]
ADC with various payloadsPEGylated (PEG8)2.52.8% (dimer)Longer PEG chain further reduces aggregation.[10]
Table 3: Common Stabilizing Excipients for ADC Formulations

This table provides examples of common excipients used to prevent ADC aggregation and their typical concentration ranges.

Excipient Class Example Typical Concentration Range Mechanism of Action
Surfactants Polysorbate 80 (Tween® 80)0.01% - 0.1%Prevents surface adsorption and aggregation at interfaces.[1]
Polysorbate 20 (Tween® 20)0.01% - 0.1%Prevents surface adsorption and aggregation at interfaces.[1]
Sugars (Cryo/Lyoprotectants) Sucrose5% - 10% (w/v)Stabilizes protein structure during freeze-thaw and lyophilization by forming a glassy matrix.[2]
Trehalose5% - 10% (w/v)Similar to sucrose, provides stabilization against physical stress.[2]
Amino Acids Arginine50 - 250 mMSuppresses aggregation by interacting with hydrophobic patches.
Histidine10 - 50 mMActs as a buffer and can suppress aggregation.[2]
Buffers Histidine Buffer10 - 50 mMMaintains optimal pH for colloidal stability.[2]
Citrate Buffer10 - 50 mMMaintains optimal pH, particularly in the acidic to neutral range.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify monomeric, dimeric, and higher molecular weight (HMW) species of an ADC sample based on their hydrodynamic radius.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of an organic modifier like 15% isopropanol (B130326) may be necessary to improve peak shape.[11]

  • ADC sample.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.

  • Chromatographic Run: Run the separation isocratically for a sufficient duration (typically 15-20 minutes) to allow for the elution of all species.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius and assess the polydispersity of an ADC sample as an indicator of aggregation.

Materials:

  • DLS instrument.

  • Low-volume cuvettes.

  • ADC sample.

  • 0.22 µm syringe filter.

Methodology:

  • Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL). It is critical to filter the sample immediately before analysis to remove dust and other extraneous particles.

  • Instrument Setup: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Perform the DLS measurement. The instrument will collect data on the intensity fluctuations of scattered light.

  • Data Analysis: The software will use the autocorrelation function of the scattered light intensity to calculate the particle size distribution (hydrodynamic radius) and the Polydispersity Index (PDI). An increase in the average particle size or a PDI value significantly above 0.2 can indicate the presence of aggregates.

Protocol 3: Solid-Phase Conjugation to Minimize Aggregation

Objective: To perform the conjugation of a linker-payload to an antibody that is immobilized on a solid support, thereby preventing intermolecular interactions and aggregation.

Materials:

  • Monoclonal antibody (mAb).

  • Affinity resin (e.g., Protein A or Protein G).

  • Linker-payload with a reactive group.

  • Reducing agent (e.g., TCEP) for cysteine conjugations.

  • Conjugation buffer (e.g., PBS).

  • Elution buffer (low pH, e.g., glycine-HCl, pH 2.5-3.0).

  • Neutralization buffer (high pH, e.g., 1M Tris, pH 8.0-9.0).

Methodology:

  • Immobilization: Incubate the mAb with the affinity resin to allow for binding.

  • Washing: Wash the resin with conjugation buffer to remove any unbound antibody.

  • Reduction (for cysteine conjugation): If applicable, add a reducing agent to the resin-bound antibody to reduce the interchain disulfides.

  • Conjugation: Add the linker-payload to the resin and incubate to allow the conjugation reaction to proceed.

  • Washing: Thoroughly wash the resin to remove any unreacted linker-payload.

  • Elution: Elute the ADC from the resin using a low pH elution buffer.

  • Neutralization: Immediately neutralize the eluted ADC with a high pH buffer to prevent acid-induced aggregation.

  • Purification and Characterization: Further purify the ADC using a method like SEC and characterize the product for DAR, aggregation, and potency.

Visualizations

cluster_causes Primary Causes of Aggregation cluster_mechanism Mechanism Payload Hydrophobic Payload & Linker Hydrophobicity Increased Surface Hydrophobicity Payload->Hydrophobicity DAR High DAR (>4-8) DAR->Hydrophobicity Conditions Harsh Conjugation Conditions Conditions->Hydrophobicity Formulation Suboptimal Formulation Interaction Intermolecular Hydrophobic Interactions Formulation->Interaction Hydrophobicity->Interaction Aggregation ADC Aggregation (Dimers, HMW Species) Interaction->Aggregation

Caption: Causes and mechanism of ADC aggregation.

cluster_investigation Troubleshooting Pathway cluster_solution Solution start Observe ADC Aggregation (e.g., SEC, DLS, Visual) check_timing When does aggregation occur? start->check_timing post_conjugation Immediately Post-Conjugation check_timing->post_conjugation Immediate during_storage During Storage / Stress check_timing->during_storage Over Time troubleshoot_conjugation Review Conjugation Process: - Lower DAR - Minimize co-solvent - Check pH/concentration - Use Solid-Phase Conjugation post_conjugation->troubleshoot_conjugation troubleshoot_formulation Review Formulation: - Optimize pH/buffer - Screen excipients (sugars, surfactants) - Check handling procedures during_storage->troubleshoot_formulation re_evaluate Re-evaluate Aggregation (SEC, DLS) troubleshoot_conjugation->re_evaluate troubleshoot_formulation->re_evaluate

Caption: Troubleshooting workflow for ADC aggregation.

cluster_methods Orthogonal Analytical Methods cluster_outputs Key Outputs start ADC Sample sec SEC-HPLC (Size-Based Separation) start->sec dls DLS (Hydrodynamic Radius) start->dls dsf DSF (Thermal Stability) start->dsf sec_out Quantify % Monomer & % HMW Species sec->sec_out dls_out Determine Size Distribution & Polydispersity (PDI) dls->dls_out dsf_out Measure Melting Temp (Tm) & Onset of Aggregation (Tagg) dsf->dsf_out

Caption: Experimental workflow for assessing ADC aggregation.

References

Technical Support Center: Addressing Off-Target Cleavage of the Val-Cit Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Val-Cit linker technologies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating off-target cleavage of the Valine-Citrulline (Val-Cit) dipeptide in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

The Val-Cit linker is designed for selective enzymatic cleavage within the lysosome of target tumor cells.[1][2] The dipeptide acts as a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor tissues.[1][2][3][] Upon ADC internalization, it is trafficked to the lysosome where Cathepsin B cleaves the amide bond, typically between citrulline and a p-aminobenzylcarbamate (PABC) self-immolative spacer.[2][5] This initiates the release of the cytotoxic payload directly inside the cancer cell, maximizing its therapeutic effect while minimizing systemic toxicity.[1][]

Q2: What are the primary causes of premature, off-target cleavage of the Val-Cit linker in circulation?

Premature cleavage of the Val-Cit linker in the bloodstream is a significant concern as it leads to off-target toxicity and reduced ADC efficacy.[1][6] The primary enzymes responsible for this are:

  • Carboxylesterase 1C (Ces1C): This enzyme is present in the plasma of preclinical rodent models (mice and rats) but not in human plasma.[1][6] It is a major cause of Val-Cit linker instability in these models, which can complicate the interpretation of pharmacokinetic and toxicity data.[1][2][6]

  • Human Neutrophil Elastase (NE): This is a serine protease secreted by neutrophils in humans.[1][7][8] It can cleave the Val-Cit linker, leading to premature payload release and potential off-target toxicities, most notably neutropenia.[1][7][8][9]

Q3: My Val-Cit ADC is unstable in mouse plasma but stable in human plasma. What is the cause?

This is a well-documented phenomenon primarily caused by the mouse-specific carboxylesterase, Ces1c.[2][5][6] This enzyme efficiently hydrolyzes the Val-Cit dipeptide in mouse and rat plasma, leading to premature drug release.[5][10] Since Ces1c is not present at the same activity level in human or primate plasma, the linker appears stable in these species, highlighting a critical consideration for preclinical model selection and data interpretation.[2][5][6][10]

Q4: How does the drug-to-antibody ratio (DAR) and payload hydrophobicity affect Val-Cit ADC stability?

A high drug-to-antibody ratio (DAR), especially when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC.[2][3][9] This increased hydrophobicity can lead to:

  • Aggregation: Hydrophobic ADCs are more prone to forming aggregates, which can alter their pharmacokinetic properties, lead to faster clearance from circulation, and pose immunogenicity risks.[2][3][10]

  • Non-specific Uptake: Increased hydrophobicity can enhance non-specific uptake by healthy tissues, such as the liver, potentially causing hepatotoxicity.[3][9] Optimizing the DAR, typically to a range of 2-4, is a crucial strategy to balance efficacy with stability and safety.[2]

Q5: What is the "bystander effect" and how does the Val-Cit linker contribute to it?

The bystander effect is the killing of neighboring antigen-negative tumor cells by the payload released from an ADC that has targeted an antigen-positive cell.[10] The Val-Cit linker contributes to this effect when paired with a membrane-permeable payload.[10] After the payload is released inside the target cell, it can diffuse out and kill adjacent cancer cells.[3][10] This can be advantageous for treating heterogeneous tumors where not all cells express the target antigen.[3][10]

Troubleshooting Guides

Issue 1: Unexpectedly high off-target toxicity and/or poor efficacy in mouse models.

  • Possible Cause: Premature cleavage of the Val-Cit linker by mouse Carboxylesterase 1C (Ces1c).[5][6][11] This leads to systemic exposure to the free payload and reduced delivery to the tumor site.[6][12]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human or primate plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[3][10][12]

    • Utilize Ces1c Knockout Mice: If available, perform in vivo studies in Ces1c knockout mice to confirm if premature payload release is mitigated.[10]

    • Modify the Linker: Introduce a hydrophilic, negatively charged amino acid like glutamic acid at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker. This modification has been shown to dramatically improve stability in mouse plasma by sterically hindering access to the Ces1c active site, without significantly affecting cleavage by Cathepsin B.[10][13][14]

Issue 2: Off-target toxicity, such as neutropenia, observed in human cell-based assays or predicted for clinical studies.

  • Possible Cause: Premature cleavage of the Val-Cit linker by human neutrophil elastase (NE).[1][7][8] This serine protease, secreted by neutrophils, can cleave the Val-Cit dipeptide, leading to systemic payload release and toxicity to hematopoietic cells.[3]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase to determine its susceptibility to cleavage.[3][10]

    • Modify the Linker Sequence: Consider linker designs that are less susceptible to NE cleavage. For instance, a glutamic acid-glycine-citrulline (EGCit) linker has been shown to be resistant to NE-mediated cleavage while remaining sensitive to Cathepsin B.[2][7]

    • Employ Tandem-Cleavage Linkers: Use linkers that incorporate a second cleavable moiety, such as a β-glucuronide group, which acts as a steric shield.[1] The initial cleavage by β-glucuronidase (upregulated in some tumors) is required to expose the Val-Cit sequence for subsequent cleavage by cathepsins.[1]

Issue 3: ADC is showing signs of aggregation and rapid clearance from circulation.

  • Possible Cause: High hydrophobicity, often resulting from a high DAR and/or a hydrophobic linker-payload combination.[2][7][9]

  • Troubleshooting Steps:

    • Quantify Aggregation: Use Size-Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation.

    • Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce the overall hydrophobicity of the ADC.[1] Site-specific conjugation methods can help achieve a more defined DAR.[12]

    • Incorporate Hydrophilic Spacers: Introduce hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mitigate payload hydrophobicity.[2][7]

    • Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to identify a formulation that enhances the colloidal stability of the ADC.[1][12]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers

Linker Type Key Modification Stability in Mouse Plasma Stability in Human Plasma Susceptibility to Off-Target Cleavage Reference(s)
Val-Cit (VCit) Standard Dipeptide Low (>95% payload loss) High (No significant degradation) Mouse Ces1c, Human Neutrophil Elastase [2][3][15]
Sarcosine-Val-Cit (SVCit) Sarcosine at P3 Moderate (~70% payload loss) High (No significant degradation) Mouse Ces1c [2]
Glu-Val-Cit (EVCit) Glutamic acid at P3 High (Almost no cleavage) High (No significant degradation) Resistant to Ces1c; may be susceptible to NE [2][15]
Val-Ala Alanine replaces Citrulline Not specified High Less aggregation at high DAR [9][15]
cBu-Cit Cyclobutane replaces Valine Not specified High Greater specificity for Cathepsin B [15]

| Tandem (Glucuronide-Val-Cit) | β-glucuronide shield | High (No payload loss observed) | High | Resistant to general proteases |[6] |

Visualizations

cluster_circulation Systemic Circulation (pH 7.4) cluster_enzymes Off-Target Proteases cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC Intact ADC (Val-Cit Linker) Payload_Off Prematurely Released Payload ADC->Payload_Off Unintended Cleavage Binding Targeting & Binding ADC->Binding Ces1c Mouse Ces1c NE Human Neutrophil Elastase Internalization Internalization Binding->Internalization Trafficking Trafficking Internalization->Trafficking ADC_Internalized Internalized ADC Trafficking->ADC_Internalized CatB Cathepsin B CatB->ADC_Internalized Intended Cleavage Payload_On Released Payload (Intended Effect) ADC_Internalized->Payload_On

Intended and unintended cleavage pathways of a Val-Cit ADC.

Start Unexpected Linker Cleavage Observed Species In which species is cleavage observed? Start->Species Mouse Mouse / Rat Species->Mouse Human Human / Primate Species->Human Aggregation Is ADC aggregation observed? Species->Aggregation In both / unclear Suspect_Ces1c Suspect Ces1c Cleavage Mouse->Suspect_Ces1c Suspect_NE Suspect Neutrophil Elastase Cleavage Human->Suspect_NE Review_DAR Review Drug-to-Antibody Ratio (DAR) Aggregation->Review_DAR Test_Ces1c Perform in vitro plasma stability assay (Mouse vs. Human) Suspect_Ces1c->Test_Ces1c Modify_EVCit Modify linker to EVCit (Glu-Val-Cit) Test_Ces1c->Modify_EVCit Test_NE Perform in vitro Neutrophil Elastase sensitivity assay Suspect_NE->Test_NE Modify_EGCit Modify linker to EGCit (Glu-Gly-Cit) Test_NE->Modify_EGCit Optimize_DAR Optimize DAR (aim for 2-4) Review_DAR->Optimize_DAR Add_Spacers Incorporate hydrophilic spacers (e.g., PEG) Review_DAR->Add_Spacers

A flowchart for troubleshooting unexpected Val-Cit linker cleavage.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC and the rate of premature payload release in plasma from different species.[10]

  • Materials:

    • ADC construct

    • Freshly collected plasma (e.g., mouse, rat, human) with anticoagulant (e.g., heparin)[10]

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Analytical system for quantification (e.g., LC-MS)[10]

  • Methodology:

    • ADC Incubation: Dilute the ADC to a final concentration of approximately 1 mg/mL in plasma from each species. Prepare a control sample diluted in PBS.[10]

    • Incubation: Incubate all samples at 37°C.[10]

    • Time-Point Sampling: At various time points (e.g., 0, 6, 24, 48, 96, 144 hours), withdraw an aliquot of the reaction mixture.[1][10]

    • Reaction Quench: Immediately stop the reaction by freezing the sample at -80°C.[10]

    • Analysis: Analyze the samples to quantify the amount of released payload and/or the average DAR of the intact ADC. This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS) after protein precipitation.[10]

Protocol 2: In Vitro Neutrophil Elastase (NE) Sensitivity Assay

  • Objective: To assess the specific susceptibility of the Val-Cit linker to cleavage by purified human neutrophil elastase.[2][6]

  • Materials:

    • ADC construct

    • Purified human neutrophil elastase[6]

    • Appropriate assay buffer

    • Incubator at 37°C

    • Acetonitrile (B52724) (ACN) or other quenching solution

    • Centrifuge

    • LC-MS system for analysis

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing the ADC in the assay buffer. Include a control sample without the enzyme.[6]

    • Enzyme Addition: Add purified human neutrophil elastase to the reaction mixture.[6]

    • Incubation: Incubate all samples at 37°C for a defined period (e.g., 1 hour).[2]

    • Reaction Stop: Stop the enzymatic reaction by adding an equal volume of ACN to precipitate the protein.[2]

    • Sample Preparation: Centrifuge the samples to pellet the precipitated protein.[2]

    • Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

  • Objective: To confirm that a modified Val-Cit linker remains cleavable by its intended enzyme, Cathepsin B.[2]

  • Materials:

    • ADC construct

    • Recombinant Human Cathepsin B

    • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 5 mM DTT[2]

    • Incubator at 37°C

    • Quenching solution (e.g., 80% acetonitrile with 0.1% TFA)[2]

    • HPLC or LC-MS system for analysis

  • Methodology:

    • Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.[2]

    • Reaction Initiation: Prepare a reaction mixture with the ADC (e.g., 10 µM) in the assay buffer. Initiate the reaction by adding activated Cathepsin B (final concentration typically 20-100 nM).[2]

    • Incubation: Incubate the reaction at 37°C.[2]

    • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction by adding it to the quenching solution.[2]

    • Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload. Plot the concentration of released payload over time to determine the cleavage rate.[2]

References

Overcoming challenges in the synthesis of Azido-PEG3-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing the Azido-PEG3-Val-Cit-PAB-OH linker, a critical component in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

  • Azido-PEG3: The azide (B81097) group provides a reactive handle for "click chemistry" conjugation (e.g., with an alkyne-modified antibody), while the PEG3 (polyethylene glycol) spacer enhances solubility and reduces aggregation.

  • Val-Cit: The valine-citrulline dipeptide is a cathepsin B-cleavable linker, ensuring that the payload is released specifically within the target cell's lysosome.

  • PAB (p-aminobenzyl alcohol): This is a self-immolative spacer that, after Val-Cit cleavage, undergoes electronic rearrangement to release the attached drug from the hydroxyl (-OH) group.

  • -OH: The terminal hydroxyl group is the attachment point for the cytotoxic payload, typically via a carbonate or carbamate (B1207046) bond.

Q2: Which coupling reagents are recommended for the peptide bond formation between Valine and Citrulline?

Commonly used coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used with a base like DIPEA (N,N-Diisopropylethylamine). These reagents are known for high coupling efficiency and suppression of racemization.

Q3: What are common side reactions to watch for during the synthesis?

The primary side reaction of concern is racemization at the chiral centers of the amino acids, particularly valine. Using appropriate coupling reagents and controlling the reaction temperature can minimize this. Another potential issue is the premature cleavage of protecting groups if reaction conditions are too harsh. During the attachment of the PAB group, over-alkylation or side reactions involving the PAB amine can occur if not properly controlled.

Q4: How can I confirm the successful synthesis and purity of the final product?

A combination of analytical techniques is essential.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product and key intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any major impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and for purification. A typical purity requirement for subsequent use in ADC manufacturing is >95%.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Diagram: Synthetic Workflow Overview

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: PAB Attachment cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: PEG Linker Conjugation BocVal Boc-Valine Cit Citrulline BocVal->Cit Coupling (HATU/DIPEA) BocValCit Boc-Val-Cit Cit->BocValCit PAB PAB-OH BocValCit->PAB Coupling (EDC/HOBt) BocValCitPAB Boc-Val-Cit-PAB-OH PAB->BocValCitPAB ValCitPAB H2N-Val-Cit-PAB-OH BocValCitPAB->ValCitPAB TFA AzidoPEG Azido-PEG3-NHS ester ValCitPAB->AzidoPEG Amide Coupling FinalProduct This compound AzidoPEG->FinalProduct

Caption: Synthetic pathway for this compound.

Problem 1: Low Yield During Val-Cit Coupling
Potential Cause Recommended Solution Verification Method
Incomplete activation of the carboxylic acid. Ensure coupling reagents (e.g., HATU, HBTU) are fresh and anhydrous. Increase the equivalents of the coupling reagent and base (DIPEA) incrementally (e.g., from 1.1 to 1.5 eq.).Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS to check for consumption of starting material.
Moisture in the reaction. Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon).-
Steric hindrance. Extend the reaction time (e.g., from 4 hours to overnight) and consider gentle heating (e.g., to 40°C), while monitoring for racemization.LC-MS analysis of reaction aliquots.
Problem 2: Presence of Impurities After PAB Attachment
Potential Cause Recommended Solution Verification Method
Di-substitution on the PAB moiety. Use a protecting group strategy for the PAB hydroxyl group if di-substitution is a persistent issue. Alternatively, use a milder activating agent or control the stoichiometry carefully.NMR spectroscopy to check for unexpected signals corresponding to a second peptide chain. MS to detect a product with double the expected mass.
Unreacted starting material. Improve coupling efficiency as described in Problem 1. Purify the product using column chromatography with a suitable solvent gradient (e.g., DCM/Methanol or Ethyl Acetate (B1210297)/Hexane).HPLC analysis to quantify the purity and identify unreacted starting materials.
Side reactions from coupling agents. Use coupling reagents that form water-soluble byproducts (e.g., EDC/HOBt) to simplify aqueous workup and removal.-
Problem 3: Incomplete Boc Deprotection
Potential Cause Recommended Solution Verification Method
Insufficient deprotection reagent. Increase the concentration of Trifluoroacetic Acid (TFA) or the reaction time. A common condition is 20-50% TFA in Dichloromethane (DCM) for 1-2 hours.LC-MS analysis to check for the presence of the Boc-protected starting material.
Scavenger needed for side reactions. Add a scavenger like triisopropylsilane (B1312306) (TIS) to the deprotection mixture to prevent side reactions, especially with sensitive residues.-
Problem 4: Poor Purity of Final Product After PEGylation
Potential Cause Recommended Solution Verification Method
Reaction with PEG di-acid. Ensure the Azido-PEG3 linker is an activated mono-acid species (e.g., NHS ester) to prevent cross-linking.MS analysis to detect products with double the expected mass.
Hydrolysis of NHS ester. Ensure anhydrous conditions. Perform the reaction in a suitable aprotic solvent like DMF or DMSO with a non-nucleophilic base (e.g., DIPEA).HPLC to detect the hydrolyzed PEG-acid byproduct.
Difficult purification. Use Reverse-Phase HPLC (RP-HPLC) for final purification. A gradient of water and acetonitrile (B52724) (both often with 0.1% TFA) is typically effective for separating the final product from unreacted PEG linker and other impurities.Analytical HPLC with a high-resolution column.

Diagram: Troubleshooting Logic Flow

G start Low Yield or Purity Issue coupling_check Is it a coupling step? (e.g., Val-Cit, PAB, PEG) start->coupling_check deprotection_check Is it a deprotection step? coupling_check->deprotection_check No coupling_solution Check Reagent Activity Ensure Anhydrous Conditions Optimize Stoichiometry coupling_check->coupling_solution Yes purification_check Is it a purification issue? deprotection_check->purification_check No deprotection_solution Increase Reagent/Time Add Scavengers deprotection_check->deprotection_solution Yes purification_solution Optimize Chromatography (e.g., RP-HPLC gradient) purification_check->purification_solution Yes end Achieved Target Purity/Yield purification_check->end No coupling_solution->end deprotection_solution->end purification_solution->end

Caption: Troubleshooting decision tree for synthesis issues.

Experimental Protocols

Key Experiment: Val-Cit Dipeptide Synthesis
  • Dissolution: Dissolve Boc-Valine (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature under Argon.

  • Coupling: Add a solution of Citrulline (1.05 eq.) in DMF to the activated Boc-Valine mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography.

Key Experiment: Final Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Column: Use a preparative C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: Run a linear gradient, for example, from 5% Solvent B to 95% Solvent B over 30-40 minutes.

  • Detection: Monitor the elution at 220 nm and 254 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis & Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Quantitative Data Summary

Table 1: Typical Reaction Conditions and Yields
Reaction Step Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
Boc-Val-Cit SynthesisHATU, DIPEADMF254-685-95
PAB AttachmentEDC, HOBtDCM/DMF251270-85
Boc DeprotectionTFA, TISDCM251-2>95 (crude)
Azido-PEG3 CouplingNHS-ester, DIPEADMF25465-80

Note: Yields are representative and can vary based on scale, purity of reagents, and specific laboratory conditions.

Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry for the development of Antibody-Drug Conjugates (ADCs). The following information is intended for researchers, scientists, and drug development professionals to help optimize experimental outcomes, minimize byproduct formation, and ensure the production of high-quality, homogeneous ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts and side reactions in copper-catalyzed click chemistry for ADCs?

A1: The most frequently observed side reactions and byproducts include:

  • Disulfide Bond Reduction: The interchain disulfide bonds of the antibody can be reduced, particularly when using reducing agents like sodium ascorbate (B8700270) to generate Cu(I) in situ. This leads to the fragmentation of the antibody.[1][2][3]

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, two alkyne molecules can couple to form a diyne byproduct, which consumes the alkyne-functionalized payload or antibody.[4]

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) form, which will stall the click reaction.[4] This is often accelerated by the presence of oxygen.

  • Formation of Reactive Oxygen Species (ROS): The reaction between Cu(I) and oxygen, particularly in the presence of a reducing agent, can generate ROS. These species can lead to the oxidation of amino acid residues (e.g., methionine and histidine) on the antibody, potentially affecting its stability and function.[4]

  • Protein Aggregation: The partial unfolding of the antibody during the conjugation process, potentially induced by the reaction conditions or the hydrophobicity of the payload, can lead to aggregation.[5]

  • Hydrolysis of Linkers: Depending on the linker chemistry, hydrolysis can occur, especially at non-optimal pH, leading to the premature release of the drug.[6]

Q2: My ADC conjugation reaction has a low yield. What are the potential causes and how can I improve it?

A2: Low or no yield in an ADC conjugation reaction can stem from several factors:

  • Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). Ensure that your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess.[4][7]

  • Suboptimal Reagent Concentrations: The concentrations of the antibody, payload, copper, ligand, and reducing agent are critical. It is advisable to perform optimization studies for these parameters.[8]

  • Poor Reagent Quality: Impurities in the azide- or alkyne-functionalized starting materials can inhibit the reaction.[4]

  • Steric Hindrance: The conjugation site on the antibody might be sterically hindered, preventing efficient reaction with the payload.

  • Incompatible Buffer or pH: The pH and buffer components can significantly impact the reaction. The optimal pH for CuAAC is typically around 7-8. Buffers containing chelating agents like EDTA should be avoided as they can sequester the copper catalyst.[9]

Q3: How can I minimize antibody disulfide bond reduction during the click chemistry reaction?

A3: Minimizing disulfide bond reduction is crucial for maintaining the integrity of the ADC. Here are some strategies:

  • Use of Stabilizing Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) oxidation state, reducing the amount of free copper that can participate in redox side reactions.[9][10]

  • Optimize Copper and Reducing Agent Concentration: Use the lowest effective concentration of copper and reducing agent to achieve a reasonable reaction rate. A large excess of sodium ascorbate can increase the risk of disulfide bond reduction.

  • Maintain Low Temperatures: Performing the reaction at 4°C can help to slow down the rate of disulfide reduction.[7]

  • Control of Dissolved Oxygen: During antibody production and harvest, maintaining adequate dissolved oxygen levels can prevent the release of cellular reducing components that can lead to disulfide bond reduction.[2][11] The addition of copper sulfate (B86663) to the cell culture medium has also been shown to be effective.[3]

Q4: What is the role of a ligand in the CuAAC reaction for ADCs, and how do I choose the right one?

A4: Ligands play a critical role in CuAAC for bioconjugation by:

  • Stabilizing the Cu(I) oxidation state: This prevents disproportionation and oxidation to the inactive Cu(II) state.[12]

  • Accelerating the reaction rate: Ligands can enhance the catalytic activity of the copper center.[13]

  • Preventing protein damage: By chelating the copper, ligands can reduce the generation of ROS and minimize damage to the antibody.[13]

For ADC synthesis, water-soluble ligands are preferred. THPTA is a common choice due to its high water solubility and ability to stabilize Cu(I). BTTAA is another effective ligand. The choice of ligand can influence the reaction kinetics, so it may need to be optimized for your specific system.[8]

Troubleshooting Guides

Issue 1: Presence of Significant Aggregates in the Final ADC Product

Possible Causes Solutions
Hydrophobic interactions from the payload leading to aggregation.- Use a more hydrophilic linker.[14]- Include aggregation suppressors like arginine or polysorbate in the reaction buffer.
Disulfide bond scrambling due to partial reduction and re-oxidation.- Implement strategies to minimize disulfide bond reduction (see FAQ Q3).- Perform a final re-oxidation step under controlled conditions.
Non-optimal buffer conditions (pH, ionic strength) causing protein instability.- Screen different buffer systems and pH values to find conditions that maintain antibody stability.- Ensure the final formulation buffer is optimized for ADC stability.

Issue 2: Incomplete Reaction or Low Drug-to-Antibody Ratio (DAR)

Possible Causes Solutions
Insufficient catalyst or catalyst deactivation.- Use a freshly prepared solution of sodium ascorbate.[7]- Increase the concentration of the copper/ligand complex. A 1:5 molar ratio of CuSO₄ to ligand is a good starting point.[9]- Ensure all solutions are properly degassed to remove oxygen.[4]
Low concentration of payload. - Increase the molar excess of the azide- or alkyne-functionalized payload relative to the antibody. A 4 to 10-fold molar excess is a common starting point.[10]
Reaction time is too short. - Increase the incubation time. Monitor the reaction progress using techniques like HIC-HPLC or LC-MS to determine the optimal reaction time.[7]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for CuAAC Reactions

Component Recommended Concentration Reference
CuSO₄50 µM - 1 mM[8][13]
Ligand (e.g., THPTA)5-fold molar excess to CuSO₄[13]
Sodium Ascorbate1-5 mM (5-10 mol% for small molecules)[4]
Azide/Alkyne Payload2-10 fold molar excess to antibody[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry on an Antibody

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the azide-containing payload in an organic solvent like DMSO.[8]

    • Prepare a 20 mM stock solution of CuSO₄ in water.[7]

    • Prepare a 100 mM stock solution of THPTA in water.[7]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified antibody solution.

    • Add the azide-containing payload to the desired molar excess.

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio and add it to the reaction mixture.[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.[7]

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatography methods to remove unreacted payload, copper, and other reagents.[9]

Protocol 2: Analysis of ADC Byproducts by Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation: An HPLC system equipped with a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate in 20 mM sodium phosphate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Analysis: Inject the sample and monitor the elution profile at 280 nm. Different drug-loaded species will elute at different retention times, allowing for the determination of the drug-to-antibody ratio (DAR) and the detection of unconjugated antibody and potential fragments.[15]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Ab Alkyne-Antibody Mix Combine Reactants Ab->Mix Payload Azide-Payload Payload->Mix Cu_Ligand CuSO4/Ligand Premix Cu_Ligand->Mix Ascorbate Sodium Ascorbate (Fresh) Ascorbate->Mix Initiate Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purification (SEC) Incubate->Purify Analyze Analysis (HIC, MS) Purify->Analyze

Caption: Workflow for ADC synthesis via copper-catalyzed click chemistry.

troubleshooting_byproducts cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Level of Byproducts Cause1 Disulfide Reduction Problem->Cause1 Cause2 Alkyne Homocoupling Problem->Cause2 Cause3 Antibody Oxidation Problem->Cause3 Sol1a Optimize [Ascorbate] Cause1->Sol1a Sol1b Use Stabilizing Ligand Cause1->Sol1b Sol2a Degas Solutions Cause2->Sol2a Sol2b Increase [Ligand] Cause2->Sol2b Cause3->Sol1b Sol3a Lower Temperature Cause3->Sol3a Sol3b Minimize Reaction Time Cause3->Sol3b

Caption: Troubleshooting logic for common byproducts in ADC conjugation.

References

Technical Support Center: Strategies to Enhance the Therapeutic Index of Val-Cit-PAB based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system.

I. Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of a Val-Cit-PAB linker? A1: The Val-Cit-PAB linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[1][2][3] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome.[4] Inside the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC self-immolative spacer.[1][3] This cleavage initiates a 1,6-elimination reaction of the PAB spacer, which releases the active cytotoxic payload inside the target cell.[5]

Q2: Why does my Val-Cit ADC show high toxicity and low efficacy specifically in mouse models? A2: This is a common and well-documented issue. The Val-Cit linker is highly susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[1][2][6][7][8] This leads to the early, off-target release of the cytotoxic payload into systemic circulation, causing increased toxicity and reducing the amount of payload delivered to the tumor, thereby decreasing efficacy.[6][9] This instability can lead to inaccurate estimations of an ADC's therapeutic window during preclinical development.[9]

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit based ADC? A3: There is no single optimal DAR for all ADCs; it must be empirically determined for each construct.[10] The ideal DAR is a balance between efficacy and safety.[10] While a higher DAR increases potency, it also significantly increases the ADC's hydrophobicity, which can lead to aggregation, faster clearance, and greater off-target toxicity.[10][11] For many ADCs using Val-Cit linkers with hydrophobic payloads like MMAE, a DAR of 2 to 4 is often considered a good starting point to maintain a favorable therapeutic window.[10]

Q4: How does the hydrophobicity of the Val-Cit-PAB linker and payload affect my ADC? A4: The Val-Cit-PAB linker, especially when combined with hydrophobic payloads like auristatins (e.g., MMAE), significantly increases the overall hydrophobicity of the ADC.[6][10] This can lead to several challenges, including a higher propensity for aggregation, which negatively impacts manufacturing, stability, and performance.[10] Hydrophobic ADCs are also cleared more rapidly from circulation, often through non-specific uptake by the liver, which reduces their exposure to the tumor.[6][10]

Q5: What is the "bystander effect" and how does the Val-Cit-PAB linker contribute to it? A5: The bystander effect is the killing of neighboring antigen-negative tumor cells by the payload released from an ADC targeted to an antigen-positive cell.[1][12][13] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[14][] The Val-Cit linker facilitates this effect when paired with a membrane-permeable payload (e.g., MMAE).[1][16] After the linker is cleaved inside the target cell, the released, uncharged payload can diffuse across the cell membrane and kill adjacent cancer cells.[]

Q6: My ADC is showing reduced efficacy in resistant cell lines. What are the possible reasons? A6: Resistance to Val-Cit based ADCs can occur through several mechanisms. These include downregulation or loss of the target antigen on the cancer cell surface, preventing the ADC from binding effectively.[4] Other reasons can be impaired ADC internalization or defective trafficking to the lysosome, which prevents the ADC from reaching the site of linker cleavage.[4] Resistance can also arise from changes in lysosomal function, such as reduced Cathepsin B activity or an increase in lysosomal pH, which would impair payload release.[4] Finally, cancer cells can develop resistance to the payload itself, for example, by upregulating drug efflux pumps (like ABC transporters) that actively remove the payload from the cell.[4][17]

II. Troubleshooting Guide

Issue 1: Premature Payload Release in Preclinical Mouse Models
  • Problem: You observe high levels of free payload in mouse plasma shortly after ADC administration, leading to off-target toxicity and inconsistent efficacy in mouse xenograft models.[9]

  • Probable Cause: The Val-Cit linker is being cleaved prematurely by the mouse plasma enzyme carboxylesterase 1C (Ces1c).[1][2][7]

  • Solution & Mitigation Strategies:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human and cynomolgus monkey plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[6][7]

    • Linker Modification: This is the most effective strategy. Incorporating a glutamic acid residue to create a Glu-Val-Cit tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c, while maintaining cleavage by Cathepsin B.[6][7][8]

    • Explore Alternative Linkers: Consider dipeptides like Val-Ala, which are less hydrophobic and can improve pharmacokinetics.[6][18] Novel designs like the "Exo-Linker," which repositions the cleavable peptide, also show enhanced stability against premature enzymatic degradation.[6][19][20]

    • Site-Specific Conjugation: The conjugation site on the antibody can influence linker stability. Attaching the linker to more protected, less solvent-exposed regions of the antibody can help shield it from plasma enzymes.[1][9]

G cluster_0 Troubleshooting: Premature Payload Release start High Toxicity & Low Efficacy in Mouse Model assay Perform In Vitro Plasma Stability Assay start->assay q1 Is ADC unstable in mouse plasma vs. human plasma? linker_mod Primary Strategy: Linker Modification q1->linker_mod Yes end_bad Problem Persists: Re-evaluate Payload/Target q1->end_bad No assay->q1 linker_opt 1. Use Glu-Val-Cit Linker 2. Try Val-Ala Linker 3. Explore Exo-Linkers linker_mod->linker_opt site_opt Secondary Strategy: Optimize Conjugation Site linker_opt->site_opt end_good Problem Resolved: Improved Therapeutic Index site_opt->end_good

Caption: Troubleshooting workflow for premature ADC payload release.

Issue 2: ADC Aggregation and Poor Pharmacokinetics (PK)
  • Problem: Your ADC preparation shows a high percentage of aggregates (High Molecular Weight Species) and exhibits rapid clearance from circulation.

  • Probable Cause: High hydrophobicity, often caused by a high DAR and/or a very hydrophobic payload, is promoting aggregation and rapid clearance by the liver.[6][10] Inappropriate buffer conditions can also contribute to instability.[10]

  • Solution & Mitigation Strategies:

    • Optimize DAR: Aim for a lower and more homogeneous DAR (e.g., 2 or 4). Use site-specific conjugation methods to achieve a uniform product.[6] Reducing the molar excess of the drug-linker during conjugation can lower the average DAR.[10]

    • Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the hydrophobicity of the payload.[6][21]

    • Use Hydrophilic Linkers: Replace the Val-Cit-PAB system with more hydrophilic alternatives, such as those containing a glucuronide cleavage site, which have been shown to improve the PK profile of high DAR ADCs.[22]

    • Formulation Development: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation and maintains stability.[2][10]

    • Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.[6]

G cluster_1 Logical Relationship: Factors Causing ADC Aggregation cause1 High DAR intermediate Increased Overall ADC Hydrophobicity cause1->intermediate cause2 Hydrophobic Payload (e.g., MMAE) cause2->intermediate cause3 Hydrophobic Linker (Val-Cit-PAB) cause3->intermediate cause4 Suboptimal Buffer (pH, Excipients) result1 ADC Aggregation cause4->result1 intermediate->result1 result2 Rapid Clearance (Poor PK) result1->result2 result3 Reduced Efficacy result2->result3 G cluster_2 Signaling Pathway: ADC Resistance Mechanisms adc ADC binding Binding adc->binding antigen Target Antigen antigen->binding internalization Internalization binding->internalization lysosome Lysosomal Trafficking internalization->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage release Payload Release cleavage->release efflux Drug Efflux (ABC Transporters) release->efflux target Intracellular Target (e.g., Tubulin) release->target apoptosis Apoptosis target->apoptosis res1 Antigen Loss or Downregulation res1->binding Block res2 Impaired Internalization res2->internalization Block res3 Defective Lysosomal Trafficking/Function res3->cleavage Block res4 Upregulation of Efflux Pumps res4->efflux Enhance res5 Payload Target Alterations res5->target Block

References

Solving solubility issues of Azido-PEG3-Val-Cit-PAB-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Azido-PEG3-Val-Cit-PAB-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility characteristics?

A1: this compound is a versatile linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It incorporates a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility.[2][3] The valine-citrulline (Val-Cit) dipeptide is designed for cleavage by proteases like Cathepsin B inside target cells, and the azido (B1232118) group allows for "click chemistry" conjugation.[1][2][3] This linker is reported to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).[3]

Q2: I am having trouble dissolving my this compound. What is the recommended starting procedure?

A2: Due to the complex structure, it is often recommended to first dissolve the lyophilized powder in a high-purity, anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution before further dilution into aqueous buffers. A similar, more complex compound, Azido-PEG3-Val-Cit-PAB-PNP, is soluble in DMSO at up to 116.67 mg/mL.[4]

Q3: Can I dissolve the conjugate directly in an aqueous buffer like PBS?

A3: While the PEG spacer is intended to increase aqueous solubility, direct dissolution in aqueous buffers may be challenging, especially at higher concentrations.[3] It is generally more reliable to first create a stock solution in an organic solvent like DMSO and then dilute it into your desired aqueous buffer. When diluting, add the organic stock solution to the aqueous buffer slowly while gently vortexing to avoid precipitation.

Q4: What are the recommended storage conditions for this compound?

A4: The solid, lyophilized product should be stored at -20°C.[3][5] Stock solutions, particularly in anhydrous DMSO, can be stored at -80°C for up to 6 months.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q5: My conjugate precipitates out of solution after I dilute my DMSO stock into my aqueous reaction buffer. What should I do?

A5: This indicates that the final concentration of the conjugate in the aqueous buffer exceeds its solubility limit or that the percentage of the organic co-solvent is too low to maintain solubility. You can try a few troubleshooting steps:

  • Decrease the final concentration: Try diluting your stock solution further into a larger volume of the aqueous buffer.

  • Increase the co-solvent percentage: If your experimental conditions allow, slightly increasing the final percentage of DMSO or DMF in your reaction mixture can help maintain solubility.

  • Optimize the buffer: The pH and ionic strength of your buffer can influence the solubility of the conjugate. Consider testing a range of pH values if your protocol permits.

Troubleshooting Guide

This guide addresses common solubility issues in a question-and-answer format.

Issue Possible Cause Recommended Solution
The lyophilized powder does not dissolve in the organic solvent (DMSO/DMF). 1. Insufficient solvent volume. 2. Low-quality or wet (hygroscopic) solvent. 3. The compound may require more energy to dissolve.1. Add more solvent incrementally. 2. Use fresh, anhydrous, high-purity DMSO or DMF. 3. Gently vortex for an extended period. If necessary, brief sonication in a water bath can be applied. Avoid excessive heating.
The conjugate precipitates immediately upon dilution into an aqueous buffer. 1. The final concentration is too high. 2. The percentage of organic co-solvent is too low. 3. The aqueous buffer conditions (pH, ionic strength) are not optimal.1. Reduce the final concentration of the conjugate. 2. If permissible in your experiment, increase the final percentage of the organic co-solvent (e.g., from 1% to 5% DMSO). 3. Experiment with different buffer compositions. For some peptide-based molecules, a slightly acidic or basic pH can improve solubility.
The solution is initially clear but becomes cloudy or shows precipitation over time. 1. The conjugate is not stable in the solution over time at that concentration and temperature. 2. The solution is supersaturated.1. Prepare fresh solutions immediately before use. If storage is necessary, try storing at 4°C to slow down aggregation, but be aware that some compounds have lower solubility at colder temperatures. 2. Your working concentration may be too high for long-term stability. Try working with more dilute solutions.

Quantitative Data Summary

The following table summarizes the known solubility of this compound and a closely related compound.

CompoundSolventSolubility
This compoundWaterSoluble[3]
DMSOSoluble[3]
DMFSoluble[3]
Acetonitrile (ACN)Soluble[3]
Azido-PEG3-Val-Cit-PAB-PNPDMSO116.67 mg/mL (150.78 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • (Optional) Bath sonicator

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of anhydrous DMSO or DMF to the vial to achieve a target concentration (e.g., 10-50 mg/mL).

  • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in aliquots at -80°C for long-term storage.

Protocol 2: Dilution of Stock Solution into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer for a conjugation reaction.

Materials:

  • Concentrated stock solution of this compound in DMSO or DMF

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Bring the desired volume of aqueous buffer to room temperature.

  • While gently vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution dropwise.

  • Continue to vortex for another 30-60 seconds to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Lyophilized this compound add_solvent Add anhydrous DMSO or DMF start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution Concentrated Stock Solution (-80°C) dissolve->stock_solution dilute Slowly add stock solution while vortexing stock_solution->dilute aqueous_buffer Aqueous Buffer (e.g., PBS) aqueous_buffer->dilute working_solution Final Working Solution dilute->working_solution experiment Proceed to Experiment working_solution->experiment troubleshooting_workflow start Solubility Issue Encountered check_solvent Is the organic solvent anhydrous and high-purity? start->check_solvent yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent check_concentration Is the final concentration in aqueous buffer too high? yes_solvent->check_concentration replace_solvent Use fresh, anhydrous solvent no_solvent->replace_solvent replace_solvent->start yes_concentration Yes check_concentration->yes_concentration no_concentration No check_concentration->no_concentration lower_concentration Decrease the final concentration yes_concentration->lower_concentration check_cosolvent Is the co-solvent percentage sufficient? no_concentration->check_cosolvent resolved Issue Resolved lower_concentration->resolved yes_cosolvent Yes check_cosolvent->yes_cosolvent no_cosolvent No check_cosolvent->no_cosolvent check_buffer Are buffer conditions (pH, ionic strength) optimal? yes_cosolvent->check_buffer increase_cosolvent Increase co-solvent percentage (if possible) no_cosolvent->increase_cosolvent increase_cosolvent->resolved yes_buffer Yes check_buffer->yes_buffer no_buffer No check_buffer->no_buffer yes_buffer->resolved optimize_buffer Test different buffer conditions no_buffer->optimize_buffer optimize_buffer->resolved

References

Technical Support Center: Optimization of p-Aminobenzyl (PAB) Self-Immolation for Efficient Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving p-aminobenzyl (PAB) self-immolative linkers for payload release.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of PAB self-immolation for payload release?

A1: The p-aminobenzyl (PAB) group serves as a self-immolative spacer in linker-drug conjugates.[1] The process is initiated by a specific triggering event, most commonly the enzymatic cleavage of a neighboring moiety, such as a valine-citrulline (Val-Cit) dipeptide by cathepsin B in the lysosome.[1][2] This cleavage exposes a free aniline (B41778) group on the PAB spacer.[1] The exposed amine initiates a spontaneous 1,6-elimination electronic cascade, leading to the cleavage of the carbamate (B1207046) bond that connects the PAB spacer to the payload.[1] This process releases the unmodified, active payload, along with carbon dioxide and an aza-quinone methide byproduct.[1][2]

Q2: What are the key advantages of using a PAB self-immolative linker?

A2: The primary advantage of the PAB self-immolative linker is its ability to release the payload in its native, unmodified form, which is crucial for its biological activity.[1] The self-immolation process is spontaneous and rapid following the initial trigger, ensuring efficient drug release at the target site.[3] Additionally, the linker is designed to be stable in systemic circulation, only becoming active upon a specific trigger, which helps to minimize off-target toxicity.[1][3]

Q3: What factors can influence the kinetics of PAB self-immolation?

A3: The rate of payload release is primarily dependent on the initial triggering event, such as the efficiency of enzymatic cleavage.[2] However, the electronic properties of the payload itself can also play a role. For instance, when the PAB group is connected as an ether to a phenol-containing payload, electron-withdrawing groups on the phenol (B47542) can accelerate the immolation process.[4][5] Conversely, steric hindrance around the cleavage site or the PAB group can slow down the release.[2][6]

Q4: Why is there a discrepancy in linker stability between preclinical mouse models and human plasma?

A4: A common issue, particularly with Val-Cit-PAB linkers, is their instability in mouse plasma compared to human plasma.[7] This is due to the presence of carboxylesterase Ces1C in mouse plasma, which can prematurely cleave the Val-Cit dipeptide.[2][8] This leads to premature payload release and can complicate the interpretation of preclinical efficacy and toxicity studies.[7] Human plasma has significantly lower levels of this enzyme, making the linker more stable in human circulation.[2]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma Stability Assays

Problem: A rapid decrease in the average Drug-to-Antibody Ratio (DAR) is observed over time during an in vitro plasma stability assay, suggesting premature cleavage of the linker.[9]

Potential Cause Troubleshooting Steps
Enzymatic Instability 1. Species-Specific Plasma: Be aware of species-specific enzyme activity. If using mouse plasma, consider the role of carboxylesterase Ces1C. Compare stability in human, monkey, and mouse plasma.[7] 2. Enzyme Inhibitors: If a specific plasma enzyme is suspected, consider adding a known inhibitor to the assay as a control to confirm its role in linker cleavage. 3. Linker Modification: For future constructs, consider linker designs with improved stability in mouse plasma if preclinical rodent models are essential.[7]
Chemical Instability 1. pH and Buffer Conditions: Ensure the pH of the plasma and assay buffer is physiological (~7.4) and that the buffer components are not contributing to linker hydrolysis.[10] 2. Linker Chemistry: Review the chemical stability of the trigger moiety. Some triggers, like hydrazones, can be susceptible to hydrolysis at physiological pH.[11]
Issue 2: Inefficient Payload Release at the Target Site

Problem: The antibody-drug conjugate (ADC) shows good target binding and internalization, but low in vitro cytotoxicity, suggesting a failure in payload release.[9]

Potential Cause Troubleshooting Steps
Inefficient Enzymatic Cleavage 1. Low Target Enzyme Expression: Confirm the expression level of the target enzyme (e.g., Cathepsin B) in the target cell line.[7] 2. Sub-optimal pH for Enzyme: Cathepsin B has optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[2] Ensure that the ADC is trafficking to the lysosome. 3. Steric Hindrance: The payload or adjacent linker components may sterically block the enzyme's access to the cleavage site.[2] Consider redesigning the linker with a longer spacer if this is suspected.[6]
Slow Self-Immolation 1. Payload Electronics: For phenol-containing payloads, the electronic nature of the payload can influence the rate of 1,6-elimination.[4][5] Payloads with electron-donating groups may slow down the process. 2. Linker Modification: Investigate modifications to the PAB group itself to modulate its electronic properties and self-immolation kinetics, although this is a more advanced strategy.
Issue 3: ADC Aggregation

Problem: The ADC preparation shows signs of aggregation, which can compromise its efficacy, safety, and manufacturability.[7]

Potential Cause Troubleshooting Steps
Hydrophobicity of Linker-Payload 1. Hydrophilic Linkers: The Val-Cit-PAB linker system can be hydrophobic.[8][12] Consider incorporating hydrophilic moieties into the linker design to improve solubility.[8][13] 2. Payload Selection: If possible, select a more hydrophilic payload.[7] 3. Site-Specific Conjugation: Utilize site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can improve stability.[7]
High Drug-to-Antibody Ratio (DAR) 1. Optimize DAR: A high DAR, especially with hydrophobic payloads, can lead to aggregation.[14] Aim for a lower, more controlled DAR. 2. Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[7]

Quantitative Data Summary

Table 1: Representative Half-Lives of Val-Cit-PAB Containing ADCs in Plasma

SpeciesLinker ConfigurationPayloadHalf-Life (t₁/₂)Reference
MouseVal-CitMMAE~11.2 hours[15]
HumanVal-CitMMAEGenerally Stable[7][14]
MouseVal-AlaMMAE~23 hours[15]

Note: Half-life values can vary significantly based on the specific antibody, payload, conjugation site, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma from different species.[3]

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (or other species as required)

  • Phosphate-buffered saline (PBS)

  • LC-MS or ELISA-based detection method for quantifying DAR or released payload[3]

Procedure:

  • Incubation: Incubate the ADC in the plasma of the desired species at a specific concentration (e.g., 100 µg/mL) at 37°C for a predetermined period (e.g., up to 7 days).[3]

  • Sample Collection: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.[3]

  • Analysis: Analyze the samples to determine the average DAR of the ADC over time using a suitable analytical method like hydrophobic interaction chromatography (HIC) or LC-MS. Alternatively, quantify the concentration of released payload in the plasma.[16]

  • Data Analysis: Plot the average DAR or the percentage of intact ADC against time to determine the stability profile and calculate the half-life (t₁/₂) of the ADC in plasma.[11]

Protocol 2: Lysosomal Cleavage Assay

Objective: To directly measure the rate of payload release in an environment that mimics the lysosome.[9]

Materials:

  • ADC of interest

  • Lysosomal proteases (e.g., Cathepsin B)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Quenching Solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS for released payload quantification[2]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the ADC to the Assay Buffer to a final concentration of approximately 10 µM.[2]

  • Enzyme Addition: Initiate the reaction by adding Cathepsin B to a final concentration that gives a suitable enzyme-to-ADC molar ratio (e.g., 1:10).[2]

  • Incubation: Incubate the reaction mixture at 37°C.[2]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by transferring an aliquot to 3 volumes of ice-cold Quenching Solution.[2]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein.[2]

  • Analysis: Analyze the supernatant for the concentration of the released payload using a validated LC-MS/MS method.[2]

  • Data Interpretation: An effective linker will show efficient and rapid payload release under these conditions. Plot the concentration of the released payload over time to determine the cleavage kinetics.[9]

Visualizations

PAB_Self_Immolation PAB Self-Immolation Signaling Pathway cluster_Extracellular Systemic Circulation (pH ~7.4) cluster_Intracellular Target Cell Lysosome (pH 4.5-5.5) ADC_Circulating Stable ADC (Trigger-PAB-Payload) Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) ADC_Circulating->Enzymatic_Cleavage Internalization Unstable_Intermediate Unstable Intermediate (Free Aniline on PAB) Enzymatic_Cleavage->Unstable_Intermediate Trigger Cleavage Self_Immolation 1,6-Elimination (Self-Immolation) Unstable_Intermediate->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload Byproducts Byproducts (CO2 + Aza-quinone methide) Self_Immolation->Byproducts

Caption: Mechanism of PAB self-immolation and payload release.

Troubleshooting_Workflow Troubleshooting Inefficient Payload Release Start Low Cytotoxicity Observed Check_Internalization Confirm ADC Internalization Start->Check_Internalization Internalization_OK Internalization Confirmed? Check_Internalization->Internalization_OK Check_Enzyme Assess Target Enzyme Levels in Cell Line Internalization_OK->Check_Enzyme Yes Optimize_Antibody Re-evaluate Antibody/ Target Binding Internalization_OK->Optimize_Antibody No Enzyme_OK Sufficient Enzyme? Check_Enzyme->Enzyme_OK Lysosomal_Assay Perform Lysosomal Cleavage Assay Enzyme_OK->Lysosomal_Assay Yes Consider_New_Cell_Line Select Cell Line with Higher Enzyme Expression Enzyme_OK->Consider_New_Cell_Line No Cleavage_OK Efficient Cleavage? Lysosomal_Assay->Cleavage_OK Suspect_Immolation Investigate Self-Immolation Kinetics (e.g., steric hindrance, payload electronics) Cleavage_OK->Suspect_Immolation No End Resolution Cleavage_OK->End Yes Redesign_Linker Redesign Linker (e.g., add spacer) Suspect_Immolation->Redesign_Linker Optimize_Antibody->End Consider_New_Cell_Line->End Redesign_Linker->End

Caption: Logical workflow for troubleshooting inefficient payload release.

References

How to address instability of the Val-Cit linker to neutrophil elastase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Val-Cit linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the instability of the Val-Cit linker to neutrophil elastase and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Val-Cit linker cleavage and what can cause its premature cleavage in circulation?

The Val-Cit linker is designed for selective enzymatic cleavage by Cathepsin B, a lysosomal protease often upregulated in tumor tissues, which releases the cytotoxic payload inside the cancer cell.[1][2] However, premature cleavage in the bloodstream can occur, leading to off-target toxicity and reduced efficacy of the antibody-drug conjugate (ADC).[1] The primary enzymes responsible for this premature cleavage are:

  • Human Neutrophil Elastase (NE): A serine protease secreted by neutrophils that can cleave the Val-Cit linker, potentially causing off-target toxicities like neutropenia in human patients.[1][2][3]

  • Carboxylesterase 1C (Ces1C): An enzyme present in mouse and rat plasma that is a major cause of Val-Cit linker instability in preclinical rodent models, complicating the evaluation of ADCs in these animals.[1][2]

Q2: We are observing off-target toxicity, specifically neutropenia, in our studies. Could this be related to linker cleavage?

Yes, this is a strong possibility. Human neutrophil elastase, a serine protease secreted by neutrophils, has been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream.[2] This premature payload release in the vicinity of neutrophils can lead to their depletion, resulting in neutropenia, a dose-limiting toxicity observed in patients treated with some Val-Cit-based ADCs.[2]

Q3: My Val-Cit ADC is stable in human plasma but shows significant cleavage in mouse plasma. Why is this happening?

This is a well-documented phenomenon due to the activity of a mouse-specific carboxylesterase, Ces1c.[2][4] This enzyme is present in mouse plasma but not in human or primate plasma and can prematurely cleave the Val-Cit linker.[2][4] This leads to off-target toxicity and reduced efficacy in mouse models.[2]

Q4: What are the main strategies to prevent premature Val-Cit linker cleavage by neutrophil elastase?

Several strategies can be employed to enhance the stability of the Val-Cit linker against neutrophil elastase:

  • P2 Amino Acid Modification: Incorporating a different amino acid at the P2 position (the amino acid next to Citrulline) can increase resistance to neutrophil elastase. For instance, a Glutamic acid-Glycine-Citrulline (EGCit) linker has shown increased resistance to degradation.[3][5]

  • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavages for payload release.[1][3] For example, a linker containing a β-glucuronide moiety in addition to the Val-Cit sequence will only release the payload after being processed by both β-glucuronidase and Cathepsin B.[1][3]

  • Exolinkers: This approach involves a branched linker structure that can shield the cleavable site from premature enzymatic degradation in circulation.[1][6]

  • Optimize Conjugation Site: The location of linker-drug conjugation on the antibody can impact stability. Site-specific conjugation to less solvent-exposed regions can protect the linker from enzymatic cleavage.[1][3]

Q5: How does the Drug-to-Antibody Ratio (DAR) and linker-payload hydrophobicity affect ADC stability?

A higher Drug-to-Antibody Ratio (DAR), especially with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC.[2] This can lead to a greater tendency for aggregation.[2] Aggregated ADCs may have altered pharmacokinetic properties and could pose immunogenicity risks.[2] Optimizing the DAR, typically between 2 and 4, is a crucial strategy to balance efficacy and stability.[2]

Troubleshooting Guides

Issue 1: High Levels of Premature Payload Release in In Vitro Human Plasma Stability Assay

  • Possible Cause: Cleavage by human neutrophil elastase (NE).

  • Troubleshooting & Optimization:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor the release of the payload over time using techniques like HPLC or LC-MS.[3]

    • Implement Advanced Linker Designs:

      • P2 Amino Acid Modification: Synthesize and test an ADC with an EGCit linker, which has demonstrated increased resistance to NE.[3][5]

      • Tandem-Cleavage Linkers: If compatible with your target's biology, consider a dual-cleavage linker strategy.[1][3]

      • Exolinkers: Explore the use of exolinkers to sterically hinder NE access.[1][6]

Issue 2: ADC Shows High Aggregation, Especially at High DAR

  • Possible Cause: Increased hydrophobicity due to the linker-payload combination.[2]

  • Troubleshooting & Optimization:

    • Optimize DAR: Produce ADCs with a lower average DAR (e.g., 2) and assess if aggregation is reduced.[3]

    • Formulation Development: Screen different buffer conditions (e.g., pH, excipients, stabilizers) to improve the colloidal stability of the ADC.[3]

    • Incorporate Hydrophilic Spacers: Consider introducing hydrophilic spacers, such as PEG, into the linker design.

Data Presentation

Table 1: Stability of Different Peptide Linkers Against Human Neutrophil Elastase

Linker SequenceP3 Amino AcidP2 Amino AcidP1 Amino AcidRelative Stability to Neutrophil ElastaseReference
VCit -ValineCitrullineSusceptible[5][7]
EVCit Glutamic acidValineCitrullineMore susceptible than VCit[5]
EGCit Glutamic acidGlycineCitrullineHighly Resistant[5][8]
ELCit Glutamic acidLeucineCitrullineResistant[5]
EACit Glutamic acidAlanineCitrullineSusceptible[5]
EICit Glutamic acidIsoleucineCitrullineSusceptible[5]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Sensitivity Assay

Objective: To assess the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.

Materials:

  • ADC of interest

  • Purified Human Neutrophil Elastase (NE)

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • Quenching solution: Acetonitrile (B52724) (ACN)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the reaction by adding activated human neutrophil elastase (final concentration typically 50-100 nM).

  • Incubate the reaction mixtures for a defined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C.

  • At each time point, withdraw an aliquot and stop the enzymatic reaction by adding an equal volume of ACN to precipitate the protein.[2]

  • Centrifuge the samples to pellet the precipitated protein.[2]

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that modifications to the Val-Cit linker to enhance stability do not negatively impact its intended cleavage by Cathepsin B.

Materials:

  • ADC of interest

  • Recombinant Human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 5 mM DTT

  • Quenching solution: 80% acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Activate Cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding activated Cathepsin B to the ADC solution (final enzyme concentration typically 20-100 nM).[2]

  • Incubate the reaction at 37°C.[2]

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding it to the quenching solution.[2]

  • Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.[2]

  • Plot the concentration of the released payload over time to determine the cleavage rate.[2]

Visualizations

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Val-Cit ADC FreePayload_Toxicity Premature Payload Release (Off-Target Toxicity) ADC->FreePayload_Toxicity cleavage by NE TumorCell Tumor Cell ADC->TumorCell Internalization Neutrophil Neutrophil NE Neutrophil Elastase Neutrophil->NE secretes Lysosome Lysosome TumorCell->Lysosome trafficking ADC_Internalized Internalized ADC CathepsinB Cathepsin B Lysosome->CathepsinB contains FreePayload_Efficacy Payload Release (Targeted Efficacy) ADC_Internalized->FreePayload_Efficacy cleavage by Cathepsin B

Caption: Intended vs. Unintended Cleavage of Val-Cit Linker.

Caption: Troubleshooting Workflow for Val-Cit Linker Instability.

References

Technical Support Center: Optimizing ADC Pharmacokinetics by Modifying PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce Antibody-Drug Conjugate (ADC) clearance by modifying the length of the polyethylene (B3416737) glycol (PEG) linker.

Frequently Asked Questions (FAQs)

Q1: Why is my Antibody-Drug Conjugate (ADC) exhibiting rapid clearance in preclinical models?

Rapid clearance of ADCs can be attributed to several factors, primarily related to the overall physicochemical properties of the conjugate. A common cause is increased hydrophobicity, often resulting from the conjugation of a hydrophobic cytotoxic payload.[1][2] This increased hydrophobicity can lead to faster clearance through mechanisms like uptake by the mononuclear phagocytic system (MPS).[1] Additionally, a high drug-to-antibody ratio (DAR) can contribute to accelerated clearance.[1][3]

Q2: How can modifying the PEG linker length help in reducing ADC clearance?

Incorporating a polyethylene glycol (PEG) linker is a key strategy to modulate the pharmacokinetic properties of an ADC.[4][5] PEG is a hydrophilic polymer that can counteract the hydrophobicity of the payload.[6][7] This "hydrophilic shield" offers several advantages:

  • Increased Hydrophilicity: PEG chains form a hydration shell around the payload, increasing the overall solubility and reducing the propensity for aggregation.[5][8]

  • Reduced Clearance: By increasing the ADC's hydrophilicity, PEGylation can minimize non-specific uptake and clearance.[9][10]

  • Increased Hydrodynamic Radius: Longer PEG chains increase the size of the ADC, which can reduce renal clearance and prolong its circulation half-life.[4][5]

Q3: What is the optimal PEG linker length for my ADC?

The ideal PEG linker length is not a one-size-fits-all solution and depends on a variety of factors including the specific antibody, the hydrophobicity of the payload, and the drug-to-antibody ratio (DAR).[11][12] A systematic evaluation of a range of PEG linker lengths is crucial in preclinical development to find the optimal balance between improving pharmacokinetics and maintaining potent cytotoxicity.[11] For many ADCs, a PEG linker with 8 to 12 ethylene (B1197577) glycol units (PEG8 to PEG12) has been shown to be effective.[6]

Q4: Are there any potential downsides to using longer PEG linkers?

Yes, while longer PEG chains can significantly improve the pharmacokinetic profile of an ADC, there can be a trade-off. A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity.[4][11] This is potentially due to steric hindrance from the longer PEG chain, which might impede the ADC's binding to its target antigen or the subsequent release of the cytotoxic payload inside the cell.[4][8]

Troubleshooting Guide

Issue: My ADC shows high clearance despite incorporating a PEG linker.

Possible CauseTroubleshooting Steps
Insufficient PEG Length The current PEG chain may not be long enough to effectively shield the hydrophobic payload. Solution: Synthesize and test a panel of ADCs with incrementally longer PEG linkers (e.g., PEG4, PEG8, PEG12, PEG24).[9]
High Drug-to-Antibody Ratio (DAR) A high DAR increases overall hydrophobicity, which may not be sufficiently masked by the current PEG linker.[13] Solution: Optimize the conjugation chemistry to achieve a lower, more homogenous DAR.[13]
Linker Instability Premature cleavage of the linker in circulation can release the payload, leading to its rapid clearance. Solution: Evaluate the stability of the linker in plasma and consider using a more stable linker chemistry.
ADC Aggregation Aggregated ADCs are rapidly cleared from circulation.[6] Solution: Analyze the aggregation state of your ADC using techniques like Size Exclusion Chromatography (SEC). If aggregation is present, a longer PEG linker may be required to improve solubility and stability.[6][12]

Data Presentation

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on ADC pharmacokinetics and in vitro cytotoxicity.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [11]

PEG LengthADC ExampleAnimal ModelHalf-Life (t½)Clearance Rate
No PEGZHER2-SMCC-MMAEAnimal ModelBaselineBaseline
PEG8IgG-mDPR-PEG8-MMAERatSignificantly longer than shorter PEGsSignificantly lower than shorter PEGs
PEG12IgG-mDPR-PEG12-MMAERatSimilar to PEG8 and longer PEGsSimilar to PEG8 and longer PEGs
PEG24RS7-mPEG24-MMAEAnimal ModelProlongedSlower
4 kDaZHER2-PEG4K-MMAEAnimal Model2.5-fold increase vs. No PEGNot Reported
10 kDaZHER2-PEG10K-MMAEAnimal Model11.2-fold increase vs. No PEGNot Reported

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity [4][11]

PEG LengthADC ExampleTarget Cell LineIC50 (ng/mL)
No PEGZHER2-SMCC-MMAEHER2-positive cellsBaseline
PEG4anti-CD30-PEG4-MMAECD30-positive cellsLower (more potent) than longer PEGs
PEG8anti-CD30-PEG8-MMAECD30-positive cellsIntermediate
PEG12anti-CD30-PEG12-MMAECD30-positive cellsHigher (less potent) than shorter PEGs
4 kDaZHER2-PEG4K-MMAEHER2-positive cells~6.5-fold higher than No PEG
10 kDaZHER2-PEG10K-MMAEHER2-positive cells~22.5-fold higher than No PEG

Experimental Protocols

1. In Vitro Cytotoxicity Assay

This protocol outlines a common method for assessing the potency of ADCs with varying PEG linker lengths against cancer cell lines.

  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths and add them to the cells.[4]

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[4]

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.[4][11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.[4]

2. In Vivo Pharmacokinetic Study

This protocol provides a general workflow for evaluating the pharmacokinetic profiles of ADCs in an animal model.

  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method such as a ligand-binding assay (LBA) or liquid chromatography-mass spectrometry (LC-MS).[14][15]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Visualizations

ADC_Clearance_Pathway cluster_circulation Systemic Circulation cluster_modification Modification Strategy ADC Antibody-Drug Conjugate (ADC) MPS Mononuclear Phagocytic System (MPS) ADC->MPS Hydrophobic Interactions Renal Renal Clearance ADC->Renal Small Hydrodynamic Radius PEG PEG Linker Modification PEG->ADC Increases Hydrophilicity & Hydrodynamic Radius

Caption: Factors influencing ADC clearance and the role of PEG linker modification.

Experimental_Workflow start Start: ADC with Varying PEG Linker Lengths invitro In Vitro Cytotoxicity Assay (IC50 Determination) start->invitro invivo_pk In Vivo Pharmacokinetic Study (Clearance, Half-life) start->invivo_pk data_analysis Data Analysis and Comparison invitro->data_analysis invivo_pk->data_analysis optimization Optimal PEG Linker Selection data_analysis->optimization

Caption: Workflow for evaluating ADCs with different PEG linker lengths.

References

Impact of drug-to-antibody ratio on ADC stability and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of the drug-to-antibody ratio (DAR) on the stability and efficacy of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?

A1: The Drug-to-Antibody Ratio (DAR) indicates the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly dictates the ADC's therapeutic window by influencing its efficacy, safety, and pharmacokinetics (PK).[1][2] An inconsistent or suboptimal DAR can lead to variability in potency, potential toxicity, and altered PK profiles, making it a crucial parameter to control during ADC development and manufacturing.[1][3] A low DAR may result in diminished potency, whereas an excessively high DAR can lead to issues with aggregation, faster clearance, and increased off-target toxicity.[4][5]

Q2: How does DAR affect the stability of an ADC?

A2: The DAR can significantly impact the stability of an ADC, primarily through changes in the physicochemical properties of the antibody.[6] Higher DAR values, especially with hydrophobic payloads, increase the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[7] This aggregation can reduce the therapeutic efficacy and potentially increase immunogenicity.[5] Furthermore, the conjugation process itself can alter the conformational stability of the antibody, and a higher number of conjugated drugs can further destabilize the protein structure.[8]

Q3: What is the typical relationship between DAR and ADC efficacy?

A3: Generally, a higher DAR is expected to lead to greater potency due to the delivery of more cytotoxic payload to the target cells.[5] However, this relationship is not always linear in a physiological context. While in vitro potency often increases with a higher DAR, in vivo efficacy can be compromised if the DAR is too high.[9][10] Very high DAR ADCs (e.g., >8) can exhibit rapid clearance from the bloodstream, often due to uptake by the liver, which reduces the drug's exposure to the tumor.[10][11][12] Therefore, an optimal DAR exists that balances potent cytotoxicity with favorable pharmacokinetics to maximize in vivo efficacy.[10] For many maytansinoid-based ADCs, a DAR of 3-4 is considered optimal.[5][12]

Q4: What are the common analytical methods to determine the DAR?

A4: Several analytical techniques are routinely used to determine the average DAR and the distribution of drug-loaded species. The choice of method often depends on the specific characteristics of the ADC.[13] The most common methods include:

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward and rapid method for determining the average DAR based on the distinct absorbance maxima of the antibody and the conjugated drug.[3][13][][15]

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.[3][4][] This method can provide information on the distribution of different DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed under reducing conditions to separate the antibody's light and heavy chains, allowing for the determination of drug distribution on each chain.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that can determine the exact mass of the intact ADC or its subunits, providing precise information on the DAR and the distribution of different species.[13][]

Troubleshooting Guide

This guide addresses common issues encountered during ADC development related to the drug-to-antibody ratio.

Issue 1: Lower-than-expected Average DAR

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inefficient Antibody Reduction Optimize the concentration of the reducing agent (e.g., TCEP, DTT). Verify that the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[16]
Suboptimal Conjugation Reaction Conditions Tightly control and optimize reaction parameters such as pH, temperature, and incubation time.[1][16] For lysine-based conjugation, a pH of 8.0-8.5 is generally recommended.[11]
Inaccurate Reagent Stoichiometry Accurately determine the concentrations of the antibody and linker-payload solutions before conjugation. Titrate the molar excess of the linker-payload to find the optimal ratio.[11][16]
Linker-Payload Instability or Poor Solubility Use freshly prepared linker-payload solutions. Assess the stability and solubility of the linker-payload in the conjugation buffer.[1][16] If solubility is an issue, consider using a co-solvent or modifying the linker to be more hydrophilic.

Issue 2: High Batch-to-Batch Variability in Average DAR

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inconsistent Reagent Preparation Ensure precise and consistent preparation of all buffers and reagent solutions. Validate the concentration of all critical reagents before each use.[1]
Fluctuations in Reaction Conditions Maintain strict control over reaction parameters (temperature, pH, time) using calibrated equipment. Keep detailed records of all reaction conditions for each batch.[1]
Inconsistent Mixing Ensure gentle and consistent mixing throughout the reaction to maintain homogeneity without causing protein denaturation.[16]
Variability in Starting Materials Characterize the antibody starting material thoroughly for each batch to ensure consistency.

Issue 3: Presence of Aggregates and Low ADC Recovery Post-Conjugation

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
High DAR and Increased Hydrophobicity Aim for a lower, more homogeneous DAR.[16] Site-specific conjugation methods can help control the DAR and reduce heterogeneity.[17] Consider using more hydrophilic linkers (e.g., incorporating PEG) to counteract the hydrophobicity of the payload.[2][16]
Suboptimal Formulation After purification, perform a buffer exchange into a formulation buffer that enhances ADC stability. This may involve optimizing the pH and including excipients like surfactants.[1]
Precipitation During Conjugation Ensure the linker-payload is fully dissolved before adding it to the antibody solution. Add the linker-payload solution dropwise with gentle mixing to prevent localized high concentrations.[1]
Purification Method Optimize the purification method (e.g., HIC, SEC) to effectively remove aggregates.

Experimental Protocols

Protocol 1: DAR Determination by UV/Vis Spectroscopy

This method provides an average DAR value.

  • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths: the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax).[13]

  • Sample Preparation: Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS).[13]

  • Spectrophotometer Measurement:

    • Blank the instrument with the same buffer used for the ADC sample.

    • Measure the absorbance of the ADC sample at 280 nm and the drug's λmax.

  • Calculation: Use the Beer-Lambert law and simultaneous equations with the known extinction coefficients to calculate the concentrations of the antibody and the drug. The average DAR is then calculated as the molar ratio of the drug to the antibody.[13][]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species based on their DAR.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).[13]

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[13]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[13]

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.[13]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[13]

    • Injection Volume: 20 µL.[13]

    • Detection: UV at 280 nm.[13]

    • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1]

  • Data Analysis: The unconjugated antibody will elute first, followed by ADCs with increasing DAR. The weighted average DAR is calculated based on the relative peak area of each species.[13][]

Visualizations

ADC_Stability_Efficacy_Workflow cluster_Inputs Inputs cluster_Process Process cluster_Characterization Characterization cluster_Outcome Outcome Antibody Monoclonal Antibody Conjugation Conjugation Reaction (e.g., Cysteine or Lysine) Antibody->Conjugation Linker_Payload Linker-Payload Linker_Payload->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification DAR_Analysis DAR Analysis (UV/Vis, HIC, LC-MS) Purification->DAR_Analysis Stability_Assessment Stability Assessment (Aggregation, Fragmentation) Purification->Stability_Assessment In_Vitro_Efficacy In Vitro Efficacy (Cytotoxicity Assays) DAR_Analysis->In_Vitro_Efficacy Stability_Assessment->In_Vitro_Efficacy In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vitro_Efficacy->In_Vivo_Efficacy Optimal_ADC Optimal ADC Candidate In_Vivo_Efficacy->Optimal_ADC

Caption: Workflow for the development and characterization of an ADC.

DAR_Impact_Relationship DAR Drug-to-Antibody Ratio (DAR) Stability Stability (Aggregation) DAR->Stability High DAR can decrease Efficacy Efficacy (In Vivo) DAR->Efficacy Optimal DAR maximizes Toxicity Toxicity (Off-target) DAR->Toxicity High DAR can increase PK Pharmacokinetics (Clearance) DAR->PK High DAR can increase

Caption: Interrelationship between DAR and key ADC attributes.

References

Methods to improve the pharmacokinetics of ADCs with this linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the pharmacokinetic (PK) profiles of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ADC is clearing from circulation too rapidly. What are the potential causes and how can I address this?

A1: Rapid clearance of an ADC is a common challenge that can significantly limit its therapeutic efficacy. The primary causes are often related to the physicochemical properties of the ADC, particularly its hydrophobicity and homogeneity.

Troubleshooting Strategies:

  • Increase Linker Hydrophilicity: Hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to rapid clearance and nonspecific uptake by the liver and mononuclear phagocytic system.[1] Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), sulfonates, or phosphates, into the linker can "mask" the payload's hydrophobicity, improving solubility and circulation time.[1][] Studies have shown a clear correlation between the length of a PEG linker and reduced plasma clearance of ADCs.[1]

  • Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the ADC's hydrophobicity, leading to aggregation and faster clearance.[3][4] Preclinical studies suggest that ADCs with an average DAR above 6-8 tend to have rapid clearance, while a DAR of 2-4 often provides a better balance between potency and pharmacokinetic performance.[5][6] Biodistribution studies have shown that ADCs with a high DAR (e.g., 9-10) accumulate more rapidly in the liver compared to those with a lower DAR.[5][6]

  • Employ Site-Specific Conjugation: Traditional stochastic conjugation methods result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[7] This heterogeneity can lead to unpredictable PK profiles. Site-specific conjugation technologies produce a more homogeneous ADC product with a defined DAR, which can lead to improved pharmacokinetics and a wider therapeutic window.[7][8]

  • Enhance Linker Stability: Premature cleavage of the linker in circulation can lead to the early release of the cytotoxic payload and alter the PK profile of the ADC.[3][] If using a cleavable linker, ensure it is designed for optimal stability in plasma while being efficiently cleaved within the target tumor microenvironment.[10][11] For instance, maleimide-based linkers can be susceptible to a retro-Michael reaction, leading to deconjugation.[3] More stable conjugation chemistries may be required in such cases.[3]

Q2: I'm observing significant off-target toxicity in my in vivo studies. What is the likely cause related to the linker and ADC design?

A2: Significant off-target toxicity is often a direct result of premature payload release from the ADC in systemic circulation.[12] The linker's stability is a critical factor in mitigating this issue.

Troubleshooting Strategies:

  • Evaluate Linker Stability in Plasma: The linker should be highly stable in the bloodstream to prevent the non-specific release of the cytotoxic drug.[13][] Conduct in vitro plasma stability assays to assess the rate of payload deconjugation. If the linker is unstable, consider redesigning it with more stable chemical bonds or switching to a non-cleavable linker.[]

  • Optimize Linker Cleavage Mechanism: If using a cleavable linker, ensure its cleavage is restricted to the target site.[] For example, enzyme-cleavable linkers should be designed to be substrates for enzymes that are highly expressed in the tumor microenvironment but have low activity in circulation.[11]

  • Reduce ADC Hydrophobicity: As mentioned previously, increased hydrophobicity can lead to nonspecific uptake by healthy tissues, contributing to off-target toxicity.[1][] Utilizing hydrophilic linkers is a key strategy to minimize this effect.[1]

Q3: The Drug-to-Antibody Ratio (DAR) of my ADC batches is inconsistent. How can I improve consistency?

A3: Inconsistent DAR can lead to variability in efficacy and toxicity, making it difficult to establish a clear dose-response relationship.

Troubleshooting Strategies:

  • Control Conjugation Reaction Conditions: Tightly control and document all reaction parameters, including temperature, pH, reaction time, and reagent concentrations, as these can all influence conjugation efficiency.[12]

  • Ensure Antibody Quality: Variability in the starting antibody material, such as the number of available conjugation sites (e.g., lysine (B10760008) or cysteine residues), can impact the final DAR.[12] Ensure consistent antibody production and purification processes.

  • Utilize Site-Specific Conjugation: Site-specific conjugation methods provide precise control over the DAR, resulting in a more homogeneous and consistent ADC product compared to stochastic methods.[7]

  • Validate Analytical Methods: The analytical method used to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be robust and validated to ensure accuracy and consistency.[12]

Data Presentation: Impact of Linker Strategies on ADC Pharmacokinetics

The following table summarizes quantitative data from preclinical studies, demonstrating the impact of different linker and conjugation strategies on key pharmacokinetic parameters of ADCs.

ADC StrategyKey FindingClearance RateHalf-life (t½)Area Under the Curve (AUC)Reference
Increasing Linker Hydrophilicity (PEGylation) Longer PEG chains improve PK profile.Lower with increased PEG length.Longer with increased PEG length.Higher with increased PEG length.[1]
Optimizing Drug-to-Antibody Ratio (DAR) High DAR (>8) leads to rapid clearance.Higher for DAR ~9-10 compared to DAR 2-6.Shorter for high DAR ADCs.Lower for high DAR ADCs.[5][6]
Site-Specific vs. Stochastic Conjugation Site-specific conjugation enhances stability and PK.Lower for site-specific ADCs.Longer for site-specific ADCs.Higher for site-specific ADCs.[8]
Linker Architecture (Pendant vs. Linear PEG) Pendant PEG configuration shows improved PK for high DAR ADCs.Significantly lower for pendant PEG at DAR 8.Longer for pendant PEG at DAR 8.Much larger for pendant PEG at DAR 8.[1]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetics of an ADC in a mouse model.

1. Animal Model:

  • Select an appropriate mouse strain (e.g., NSG mice for xenograft models).[15]

  • Animals should be healthy and within a specific age and weight range.

  • Acclimate animals to the facility for at least one week before the study.

2. ADC Administration:

  • The ADC is typically administered as a single intravenous (IV) injection via the tail vein.[16]

  • The dose will depend on the specific ADC and study objectives, but a common dose for PK studies is in the range of 1-10 mg/kg.[17][18]

3. Sample Collection:

  • Blood samples are collected at multiple time points post-injection (e.g., 5 minutes, 1, 6, 24, 48, 72, 168 hours).[18]

  • Blood is collected via retro-orbital bleeding or cardiac puncture (terminal) into tubes containing an anticoagulant (e.g., EDTA).[1]

  • Plasma is separated by centrifugation.[1]

  • Tissues of interest (e.g., tumor, liver, spleen, kidney) can be collected at the terminal time point.[15][16]

4. Sample Analysis:

  • The concentrations of different ADC analytes (e.g., total antibody, conjugated antibody, free payload) in plasma and tissue homogenates are quantified using validated bioanalytical methods such as ELISA or LC-MS/MS.[19]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key PK parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the curve (AUC)

  • Pharmacokinetic modeling software is used for these calculations.

Visualizations

ADC_PK_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Hypothesis cluster_2 Solution & Optimization cluster_3 Validation Problem Poor ADC Pharmacokinetics (e.g., Rapid Clearance, High Toxicity) Hypothesis1 High Hydrophobicity? Problem->Hypothesis1 Hypothesis2 Suboptimal DAR? Problem->Hypothesis2 Hypothesis3 Linker Instability? Problem->Hypothesis3 Hypothesis4 ADC Heterogeneity? Problem->Hypothesis4 Solution1 Increase Linker Hydrophilicity (e.g., PEGylation) Hypothesis1->Solution1 Solution2 Optimize DAR (Typically 2-4) Hypothesis2->Solution2 Solution3 Improve Linker Stability (e.g., Stable Chemistries) Hypothesis3->Solution3 Solution4 Employ Site-Specific Conjugation Hypothesis4->Solution4 Validation In Vivo PK & Efficacy Studies Solution1->Validation Solution2->Validation Solution3->Validation Solution4->Validation

Caption: Workflow for troubleshooting poor ADC pharmacokinetics.

ADC_Properties_PK_Relationship cluster_0 ADC Properties cluster_1 Pharmacokinetic Outcomes Hydrophilicity Hydrophilicity Clearance Clearance Hydrophilicity->Clearance Decreases HalfLife Half-life Hydrophilicity->HalfLife Increases Toxicity Off-Target Toxicity Hydrophilicity->Toxicity Decreases DAR Drug-to-Antibody Ratio (DAR) DAR->Clearance Increases (if high) DAR->HalfLife Decreases (if high) Stability Linker Stability Stability->Clearance Decreases Stability->HalfLife Increases Stability->Toxicity Decreases Homogeneity Homogeneity Homogeneity->Clearance Decreases Homogeneity->HalfLife Increases Efficacy Therapeutic Efficacy Clearance->Efficacy Decreases HalfLife->Efficacy Increases Toxicity->Efficacy Decreases

Caption: Relationship between ADC properties and pharmacokinetic outcomes.

References

Validation & Comparative

Validating Cathepsin B-Specific Cleavage of the Val-Cit Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the linker is a critical component influencing therapeutic efficacy and safety. The valine-citrulline (Val-Cit) dipeptide linker has become a benchmark due to its designed susceptibility to cleavage by the lysosomal protease cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][] This targeted release of a cytotoxic payload within cancer cells is a key strategy to enhance the therapeutic window.[4] However, the specificity of this cleavage is a crucial parameter to validate, as off-target cleavage can lead to premature drug release and systemic toxicity.

This guide provides an objective comparison of the Val-Cit linker's performance against other alternatives, supported by experimental data, and details the methodologies for validating its cathepsin B-mediated cleavage.

Comparative Performance of Cleavable Linkers

The choice of a cleavable linker significantly impacts an ADC's therapeutic index. While Val-Cit is a widely adopted standard, several alternatives have been developed to address its limitations, such as hydrophobicity and susceptibility to premature cleavage by other enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1c.[2][5][6]

Quantitative Data Summary

The following tables summarize quantitative data comparing the in vitro performance of the Val-Cit linker with other common dipeptide linkers.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (Compared to Val-Cit)Reference
Val-Cit1x[7]
Val-Ala~0.5x[7][8]
Phe-Lys~30x[7]

Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.

Table 2: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers

Linker TypeADC TargetPayloadCell LineIC50 (pM)Reference
Val-CitHER2MMAEBT47492[2]
Sulfatase-cleavableHER2MMAEBT47461[2]
Non-cleavableHER2MMAEBT474609[2]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups. Lower IC50 values indicate higher potency. A direct comparison showed that a sulfatase-cleavable linker had greater cytotoxicity in HER2-positive BT474 cells than a non-cleavable ADC, and was comparable to or slightly more potent than a Val-Cit based ADC.[2]

Key Alternative Linkers Compared to Val-Cit:

  • Val-Ala : This linker is cleaved by Cathepsin B at roughly half the rate of Val-Cit.[8] Its lower hydrophobicity can be advantageous in reducing ADC aggregation, especially at high drug-to-antibody ratios (DARs).[9]

  • Glu-Val-Cit : The addition of a glutamic acid residue increases stability in mouse plasma by providing resistance to Ces1c cleavage, a common challenge in preclinical mouse models.[10]

  • cBu-Cit : This peptidomimetic linker, which replaces valine with a cyclobutane-1,1-dicarboxamide, shows enhanced specificity for cathepsin B over other proteases.[9]

  • Phe-Lys : While cleaved much faster than Val-Cit by isolated cathepsin B, its cleavage rate is similar in lysosomal extracts, indicating the involvement of other proteases.[8]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for validating and comparing linker performance.

In Vitro Cathepsin B Cleavage Assay (LC-MS/MS-based)

This assay provides a quantitative analysis of the payload release from an ADC over time.

Objective: To determine the rate of cathepsin B-mediated cleavage of a linker in an ADC by monitoring the appearance of the released payload.

Materials:

  • ADC with the peptide linker of interest.

  • Recombinant human Cathepsin B.[11]

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.[8]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh).[2][11]

  • Quench Solution: Acetonitrile containing an internal standard.[8]

  • 96-well microplate.

  • Incubator.

  • LC-MS/MS system.

Procedure:

  • Enzyme Activation: Activate recombinant cathepsin B by incubating it in the Activation Buffer at 37°C for 15-30 minutes.[2][8]

  • Reaction Initiation: In a microplate, combine the ADC solution with the activated cathepsin B. Final concentrations are typically in the nanomolar range for the enzyme and micromolar range for the ADC.[8]

  • Incubation: Incubate the reaction mixture at 37°C.[8]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2][8]

  • Quenching: Immediately stop the reaction by adding an excess of cold Quench Solution.[2]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the peak area of the released payload at each time point.[8]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is useful for rapidly screening the susceptibility of different linker sequences to cathepsin B cleavage.

Objective: To rapidly assess the cleavage of a peptide linker by cathepsin B using a fluorogenic substrate.

Materials:

  • Peptide-fluorophore conjugate (e.g., Z-Arg-Arg-AMC).[11]

  • Recombinant human cathepsin B.[11]

  • Assay Buffer: 25 mM MES, pH 5.0.[11]

  • 96-well black microplate.[11]

  • Fluorescence microplate reader.[11]

Procedure:

  • Reagent Preparation: Prepare working solutions of the fluorogenic substrate and cathepsin B in the Assay Buffer.[2]

  • Enzyme Activation: Activate cathepsin B as described in the previous protocol.[2]

  • Assay Setup: In the wells of the 96-well plate, add the Assay Buffer and the fluorogenic substrate. Include a control well with the substrate but no enzyme.[2]

  • Reaction Initiation: Add the activated cathepsin B to the appropriate wells to start the reaction.[2]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.[11]

Visualizations

Cathepsin B-Mediated Cleavage of Val-Cit Linker

cluster_0 Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (Val-Cit Linker) Cleavage Cleavage of Val-Cit Linker ADC->Cleavage CathepsinB Cathepsin B (Active) CathepsinB->Cleavage ReleasedPayload Released Cytotoxic Payload Cleavage->ReleasedPayload TargetCellDeath Target Cell Death ReleasedPayload->TargetCellDeath

Caption: Intracellular activation pathway of a Val-Cit linker-based ADC.

Experimental Workflow for Validating Linker Cleavage

cluster_workflow Experimental Workflow Start Start: ADC & Reagents EnzymeActivation Enzyme Activation (Cathepsin B) Start->EnzymeActivation Incubation Incubation (ADC + Enzyme at 37°C) EnzymeActivation->Incubation Timepoints Sample at Time Points Incubation->Timepoints Quenching Quench Reaction Timepoints->Quenching Analysis LC-MS/MS or Fluorescence Analysis Quenching->Analysis Data Data Analysis: Cleavage Rate Analysis->Data

Caption: General workflow for an in vitro linker cleavage assay.

References

A Comparative Analysis of Val-Cit and Val-Ala Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an effective and safe Antibody-Drug Conjugate (ADC). Among the most prevalent cleavable linkers are those based on dipeptides, designed for enzymatic cleavage within the target tumor cell. This guide provides an objective, data-driven comparison of two leading dipeptide linkers: valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).

Both Val-Cit and Val-Ala are substrates for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in various tumor types. The cleavage of the dipeptide linker initiates a cascade that leads to the release of the cytotoxic payload inside the cancer cell, thereby minimizing systemic toxicity. While both linkers operate on a similar principle, their distinct amino acid compositions give rise to important differences in their physicochemical properties and biological performance.

Quantitative Performance Comparison

The selection between Val-Cit and Val-Ala linkers often involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Physicochemical and Biochemical Properties

FeatureVal-Cit LinkerVal-Ala LinkerKey Findings & Citations
Hydrophobicity More hydrophobicLess hydrophobicVal-Ala's lower hydrophobicity is advantageous, especially for lipophilic payloads, as it can reduce the propensity for ADC aggregation.[1][2]
Tendency for Aggregation at High DAR Higher tendency (e.g., 1.80% for DAR ~7)Lower tendencyThe reduced hydrophobicity of Val-Ala enables the development of ADCs with a higher payload capacity and less aggregation.[3]
Achievable Drug-to-Antibody Ratio (DAR) Lower (aggregation limits high DAR > 4)Higher (up to 7.4 with <10% aggregation)Val-Ala's properties facilitate the manufacturing of ADCs with higher and more homogenous drug loading.[2][4]
Cathepsin B Cleavage Rate FasterSlower (approximately half the rate of Val-Cit in an isolated enzyme assay)The faster cleavage of Val-Cit may lead to quicker payload release inside the target cell.[1]

Table 2: Stability in Plasma

SpeciesVal-Cit LinkerVal-Ala LinkerKey Findings & Citations
Human Plasma Generally high stabilityGenerally high stabilityBoth linkers are considered stable in human plasma, which is crucial for minimizing off-target toxicity.[1]
Mouse Plasma Susceptible to cleavage by carboxylesterase 1c (Ces1c)More stable than Val-Cit, but can still be susceptible to cleavageThe instability of Val-Cit in mouse plasma can complicate preclinical studies. Val-Ala offers a more stable alternative for such models.[3][5]

Table 3: In Vitro and In Vivo Performance

ParameterVal-Cit Linker ADCVal-Ala Linker ADCKey Findings & Citations
In Vitro Cytotoxicity (IC50) e.g., 14.3 pmol/L (anti-HER2-MMAE)e.g., 92 pmol/L (anti-HER2-MMAE)IC50 values are highly dependent on the specific ADC construct and cell line. In some studies, Val-Cit ADCs have shown higher in vitro potency.[3][6]
In Vivo Efficacy Can be limited by instability in mouse modelsHas shown better performance in some preclinical modelsThe improved stability of Val-Ala in mouse plasma can lead to better in vivo antitumor activity in those models.[5][6]
Therapeutic Index Can be limited by off-target toxicitiesPotentially higher therapeutic indexA higher maximum tolerated dose (MTD) has been reported for a Val-Ala ADC compared to a Val-Cit ADC (10 vs 2.5 mg/kg), suggesting a wider therapeutic window.[3][6]

Mechanism of Action and Experimental Workflow Visualization

To visually represent the processes involved in the action and evaluation of these linkers, the following diagrams are provided.

Cleavage Mechanism of Val-Cit/Val-Ala Linkers cluster_lysosome Lysosome (Acidic pH) ADC Antibody-Drug Conjugate CathepsinB Cathepsin B ADC->CathepsinB Internalization & Trafficking Cleavage Dipeptide Cleavage (Val-Cit or Val-Ala) CathepsinB->Cleavage Enzymatic Action SelfImmolation PABC Spacer Self-Immolation Cleavage->SelfImmolation Triggers Payload Active Payload (e.g., MMAE) SelfImmolation->Payload Release

Caption: Cleavage mechanism of Val-Cit/Val-Ala linkers within the lysosome.

Experimental Workflow for ADC Linker Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PlasmaStability Plasma Stability Assay (LC-MS) Data_Analysis Comparative Data Analysis PlasmaStability->Data_Analysis EnzymeCleavage Cathepsin B Cleavage Assay (HPLC/LC-MS) EnzymeCleavage->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cytotoxicity->Data_Analysis Efficacy Tumor Growth Inhibition Studies (Xenograft Models) Efficacy->Data_Analysis Toxicity Toxicity Assessment (MTD Studies) Toxicity->Data_Analysis ADC_Constructs ADC Constructs (Val-Cit vs. Val-Ala) ADC_Constructs->PlasmaStability ADC_Constructs->EnzymeCleavage ADC_Constructs->Cytotoxicity ADC_Constructs->Efficacy ADC_Constructs->Toxicity Optimal_Linker Optimal Linker Selection Data_Analysis->Optimal_Linker

Caption: General experimental workflow for comparing ADC linker performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADCs (Val-Cit and Val-Ala variants) in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: At each time point, isolate the ADC from the plasma, for example, using affinity chromatography (e.g., Protein A).

  • Analysis of Intact ADC: Analyze the isolated ADC using a method such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • Quantification of Released Payload: The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

Objective: To determine the rate of linker cleavage by Cathepsin B.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC of interest with an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).

  • Initiate Reaction: Add recombinant human Cathepsin B to initiate the cleavage reaction. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time. The initial rate of the reaction can be determined from the linear phase of the curve. Kinetic parameters such as kcat and Km can be determined by measuring the initial rates at various substrate (ADC) concentrations.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against target cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (Val-Cit and Val-Ala variants) and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for cell division and the ADC to exert its effect (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

The choice between Val-Cit and Val-Ala linkers is a critical decision in ADC design and is dependent on the specific properties of the antibody, the payload, and the desired therapeutic profile. Val-Cit is a well-established linker with a faster cleavage rate by Cathepsin B, which may be advantageous for rapid payload release.[1] However, its higher hydrophobicity can lead to challenges with aggregation, particularly at high DARs, and its instability in mouse plasma can complicate preclinical evaluation.[3][5]

Val-Ala presents a less hydrophobic alternative, which can mitigate aggregation issues and allow for the development of ADCs with higher DARs.[3][4] Its improved stability in mouse plasma makes it a more suitable choice for preclinical in vivo studies.[5] While its cleavage rate by Cathepsin B is slower than that of Val-Cit, ADCs with Val-Ala linkers have demonstrated potent in vivo efficacy.[1][6]

Ultimately, the optimal linker selection requires empirical testing of both options with the specific ADC components to determine which linker provides the best balance of stability, cleavage efficiency, and overall therapeutic index for a given application.

References

A Comparative Guide to In Vitro Plasma Stability of Val-Cit Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by ensuring the cytotoxic payload is delivered specifically to the target tumor cells while minimizing premature release in systemic circulation.[1] The valine-citrulline (Val-Cit) dipeptide linker is a widely used cleavable linker, designed to be selectively processed by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells.[2][3] However, the in vitro plasma stability of Val-Cit containing ADCs can vary significantly across different species, a crucial consideration for preclinical development.[4]

This guide provides a comparative overview of the in vitro plasma stability of Val-Cit containing ADCs, supported by experimental data and a detailed assay protocol.

Comparative Plasma Stability of Val-Cit and Derivative Linkers

The stability of Val-Cit linkers and their derivatives is highly species-dependent, with notable differences observed between human and murine plasma. This is primarily due to the presence of the enzyme carboxylesterase 1c (Ces1c) in rodent plasma, which can prematurely cleave the Val-Cit linker.[2][4] Human plasma lacks a high level of this enzymatic activity, leading to greater stability of Val-Cit ADCs.[2] To address this limitation in preclinical mouse models, modified linkers have been developed.

The following table summarizes the comparative stability of different Val-Cit based linkers in human and mouse plasma.

LinkerADC ExamplePlasma SourceStability MetricResultReference
Val-Cit (vc)Trastuzumab-vc-MMAEHumanHalf-life~230 days[5]
Val-Cit (vc)Trastuzumab-vc-MMAFMouse (BALB/c)% Intact ADC after 14 days< 5%[6]
Ser-Val-Cit (SVCit)Trastuzumab-SVCit-MMAFMouse (BALB/c)% Intact ADC after 14 days~30%[6]
Glu-Val-Cit (EVCit)Trastuzumab-EVCit-MMAFMouse (BALB/c)% Intact ADC after 14 days> 95%[6]
Glu-Val-Cit (EVCit)Trastuzumab-EVCit-MMAFHuman% Intact ADC after 28 daysNo significant degradation[6]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the in vitro plasma stability of Val-Cit containing ADCs.

Objective: To determine the rate of payload deconjugation and change in the average drug-to-antibody ratio (DAR) of an ADC in plasma from different species over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, optional)

  • Freshly collected plasma (e.g., human, mouse, rat, cynomolgus monkey) with anticoagulant (e.g., heparin, EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Freezer at -80°C

  • Analytical instrumentation (e.g., LC-MS, HIC-HPLC)

Methodology:

  • Preparation of ADC Solution: Prepare a stock solution of the test ADC in PBS at a known concentration (e.g., 1 mg/mL).[2]

  • Incubation: In separate tubes for each species, dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma.[5]

  • Time Points: Incubate the samples at 37°C.[7] At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each incubation mixture.[2][5]

  • Quenching: Immediately stop the reaction by freezing the collected samples at -80°C until analysis.[8][9]

  • Sample Analysis: Analyze the samples to determine the percentage of intact ADC, the average DAR, and the amount of released payload.[2]

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a common method to measure the average DAR over time and to quantify the free payload in the plasma.[5]

    • Immunoaffinity Capture: To analyze the ADC, it can be isolated from the plasma matrix using Protein A/G magnetic beads.[9][10] The captured ADC is then washed and can be eluted for further analysis.[9][10]

    • HIC-HPLC Analysis: Hydrophobic Interaction Chromatography can be used to separate ADC species with different DARs to monitor changes in the DAR profile over time.[8]

Data Interpretation:

A stable ADC will exhibit minimal change in its average DAR and a low percentage of free payload released over the incubation period.[1] The stability profile can be visualized by plotting the average DAR or the percentage of intact ADC against time for each plasma species.

Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro plasma stability assay for ADCs.

ADC_Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis ADC_stock ADC Stock Solution (in PBS) Incubate Incubate ADC in Plasma @ 37°C ADC_stock->Incubate Plasma Pre-warmed Plasma (Human, Mouse, etc.) Plasma->Incubate Time_points Collect Aliquots at Time Points (0, 6, 24, 48, 72, 168h) Incubate->Time_points Time Course Quench Quench Reaction (Freeze at -80°C) Time_points->Quench LCMS LC-MS Analysis (Avg. DAR, Free Payload) Quench->LCMS HIC HIC-HPLC Analysis (DAR Profile) Quench->HIC ELISA ELISA (Total/Conjugated Ab) Quench->ELISA

Caption: Workflow for an in vitro ADC plasma stability assay.

Signaling Pathways and Cleavage Mechanisms

The intended cleavage of the Val-Cit linker occurs within the lysosome of the target cancer cell, mediated by cathepsin B. However, in mouse plasma, an unintended cleavage pathway exists due to the activity of carboxylesterase 1c.

Cleavage_Pathways cluster_intended Intended Pathway (Target Cell Lysosome) cluster_unintended Unintended Pathway (Mouse Plasma) ADC_internalized ADC Internalization Lysosome Lysosomal Trafficking ADC_internalized->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB activates Payload_release_intended Payload Release CathepsinB->Payload_release_intended cleaves Val-Cit ADC_plasma ADC in Mouse Plasma Ces1c Carboxylesterase 1c (Ces1c) ADC_plasma->Ces1c Payload_release_unintended Premature Payload Release Ces1c->Payload_release_unintended cleaves Val-Cit

Caption: Intended and unintended cleavage pathways of a Val-Cit linker ADC.

References

A Comparative Analysis of Azido-PEG3-Val-Cit-PAB-OH and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and toxicity profile of the therapeutic. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, influencing the mechanism of payload release and the overall therapeutic window. This guide provides an objective comparison between a prominent example of a cleavable linker, Azido-PEG3-Val-Cit-PAB-OH, and non-cleavable linker technologies, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these linker technologies lies in their payload release mechanism.[1] Cleavable linkers are designed to unleash the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers release the payload upon lysosomal degradation of the entire ADC.[1][2]

This compound: The Environmentally-Triggered Release

The this compound linker is a sophisticated system designed for controlled drug release.[3][4][5] Its components each serve a distinct purpose:

  • Azido Group: Provides a reactive handle for "click chemistry," enabling efficient and specific conjugation to an antibody.[3][4]

  • PEG3 (Polyethylene Glycol): A short PEG spacer enhances the hydrophilicity and solubility of the ADC, which can reduce aggregation and improve pharmacokinetic properties.[6]

  • Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): This is the core of the cleavage mechanism. The dipeptide, Val-Cit, is a specific substrate for Cathepsin B, a protease that is highly active in the acidic environment of tumor cell lysosomes.[2][7] Upon cleavage of the amide bond between citrulline and the PAB group by Cathepsin B, a "self-immolative" cascade is initiated.[2][8] This spontaneous electronic rearrangement results in the release of the unmodified, fully active cytotoxic payload.[2][8]

A key advantage of this cleavable linker is its potential to mediate the "bystander effect." [9] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[9][10]

Non-Cleavable Linkers: Release by Degradation

Non-cleavable linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload.[11][12][13] The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the complete proteolytic degradation of the antibody backbone within the lysosome.[2][11][14]

This process results in the release of the payload with the linker and a single amino acid residue (typically lysine (B10760008) or cysteine) still attached.[12] This complex is often charged and less membrane-permeable, which significantly reduces the bystander effect.[11][15] The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes premature drug release in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[2][15]

Quantitative Performance Data

The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC against cancer cell lines. Lower values indicate higher potency.

ADC (Antibody-Payload)Linker TypeCell LineIC50 (pM)Reference
Trastuzumab-MMAEβ-galactosidase-cleavableHER2+8.8[16]
Trastuzumab-MMAEVal-Cit (Cleavable)HER2+14.3[16]
Trastuzumab-DM1 (Kadcyla®)SMCC (Non-cleavable)HER2+33[16]

Table 2: In Vivo Efficacy in Xenograft Models

This table presents the anti-tumor activity of ADCs in animal models.

ADCLinker TypeTumor ModelOutcomeReference
Anti-CD22-DM1-ADCCys-linked disulfide (Cleavable)Human lymphoma xenograftTumor regression at a single 3 mg/kg dose[16]
Trastuzumab-DM1 (Kadcyla®)SMCC (Non-cleavable)JIMT-1 Breast CancerSuperior efficacy compared to lower DAR conjugates[15]
ADC with β-galactosidase-cleavable linkerCleavableXenograft mouse model57-58% reduction in tumor volume at a single 1 mg/kg dose[16]

Table 3: Plasma Stability Comparison

Plasma stability is a critical parameter, indicating how long the ADC remains intact in circulation.

ADC LinkerPlasma SourceStabilityReference
Sulfatase-cleavable linkerMouse PlasmaHigh stability (over 7 days)[16]
Val-Cit linkerMouse PlasmaHydrolyzed within 1 hour[16]
Val-Ala linkerMouse PlasmaHydrolyzed within 1 hour[16]
Silyl ether linkerHuman Plasmat1/2 > 7 days[16]
Traditional hydrazine (B178648) linkerHuman Plasmat1/2 = 2 days[16]
Mc-Val-Cit-PABOHMouse and Monkey PlasmaHigh plasma stability (half-lives of 6.0 and 4.5 days, respectively)[17]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Designs

cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with This compound Receptor Tumor Cell Antigen Receptor ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage Lysosome->Cleavage Release 5. Self-Immolation & Payload Release Cleavage->Release Apoptosis 6. Apoptosis of Target Cell Release->Apoptosis Bystander 7. Bystander Effect: Payload diffuses to neighboring cell Release->Bystander Membrane-permeable payload NeighborApoptosis 8. Apoptosis of Neighboring Cell Bystander->NeighborApoptosis

Caption: Mechanism of an ADC with a cleavable Val-Cit linker.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with Non-Cleavable Linker Receptor Tumor Cell Antigen Receptor ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Release 5. Release of Payload- Linker-Amino Acid Complex Degradation->Release Apoptosis 6. Apoptosis of Target Cell Release->Apoptosis

Caption: Mechanism of an ADC with a non-cleavable linker.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Stability Plasma Stability Assay (LC-MS) Stability->Xenograft Treatment ADC Dosing Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Efficacy Efficacy Assessment (Tumor Growth Inhibition) Monitoring->Efficacy ADC_Dev ADC Development & Characterization ADC_Dev->Cytotoxicity ADC_Dev->Stability

Caption: General experimental workflow for ADC evaluation.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are outlines for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[3][9][18]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC constructs and control antibody

  • 96-well sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[18]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC constructs and controls. Include untreated cells as a viability control.[18]

  • Incubation: Incubate the plates for a period of 48 to 144 hours.[18]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.[9]

In Vivo Efficacy Study (Subcutaneous Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.[6][15][19]

Materials:

  • Human cancer cell line (e.g., HER2-positive NCI-N87)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Sterile PBS and Matrigel

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[20]

  • Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).[6]

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, control antibody, ADC treatment groups). Administer the ADC intravenously at specified doses and schedules.[15]

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[6][15]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.[15]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and determine the rate of premature payload release in plasma.[10][21][22]

Materials:

  • ADC construct

  • Human and/or mouse plasma

  • Incubator (37°C)

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system or ELISA reagents

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).[10]

  • Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture.[10]

  • Sample Processing: Process the samples to isolate the ADC from plasma proteins, often using affinity capture methods (e.g., Protein A beads).[10]

  • Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss. Alternatively, ELISA can be used to quantify the amount of conjugated antibody.[7][10][14]

  • Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[10]

Conclusion: Selecting the Optimal Linker

The choice between a cleavable linker like this compound and a non-cleavable linker is a multifaceted decision that depends on the specific therapeutic context.

Cleavable linkers are often favored for their potent bystander effect, which can be highly advantageous in treating heterogeneous tumors with varied antigen expression.[1] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[1]

Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[2][15] Their efficacy, however, is restricted to antigen-expressing cells, and they are less effective against solid tumors with heterogeneous antigen expression.[4]

Ultimately, the optimal linker strategy is not a one-size-fits-all solution. It requires careful consideration of the target antigen's biology, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.

References

A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate self-immolative spacer is a critical decision in the design of targeted drug delivery systems such as antibody-drug conjugates (ADCs). These molecular linkers are engineered to undergo a spontaneous, intramolecular disassembly upon a specific triggering event, leading to the release of a therapeutic payload. The kinetics and efficiency of this release are paramount to the efficacy and safety of the drug conjugate. This guide provides an objective comparison of the performance of various self-immolative spacers, supported by experimental data.

Self-immolative spacers are broadly categorized based on their disassembly mechanism: electronic cascade-driven elimination and intramolecular cyclization.[][2] The choice of spacer dictates the rate of drug release, which is a key performance indicator often quantified by the half-life (t½) of the spacer's cleavage reaction under physiological conditions.[3]

Performance Comparison of Self-Immolative Spacers

The following tables summarize the kinetic data for various self-immolative spacers, categorized by their mechanism of action. It is important to note that direct head-to-head in vivo comparisons of a wide array of self-immolative spacers are not extensively available in the literature; however, comparative studies provide valuable insights into their relative performance.[4]

Table 1: Elimination-Based Self-Immolative Spacers

Elimination-based spacers, most notably those utilizing a 1,6-elimination mechanism, are widely used in approved ADCs and are considered the gold standard for reliable drug release.[3][5] The p-aminobenzyl carbamate (B1207046) (PABC) spacer is the most prominent example in this class.[6]

Spacer TypeTriggerPayload ModelRelease Half-life (t½)Key Findings
p-Aminobenzyl carbamate (PABC) Protease (Cathepsin B)MMAF (secondary amine)-A gold standard for 1,6-elimination-based release, known for its reliability and use in several approved ADCs.[3][7]
p-Aminobenzyl ether (PABE) Protease (Val-Cit cleavage)Cyclopropabenzindolone (phenol)Slow immolationThe nature of the phenolic payload can significantly affect the immolation rate.[3]
Substituted PABE Protease (Val-Cit cleavage)Substituted phenolsAccelerated with electron-withdrawing groupsThe rate of immolation can be tuned by substituting the aromatic ring.[3]
Glucuronide-PABC β-glucuronidaseDoxorubicinEnzyme-dependentOffers targeted release in the tumor microenvironment where β-glucuronidase is overexpressed.[3]
Table 2: Cyclization-Based Self-Immolative Spacers

Cyclization-driven spacers release their payload through the formation of a stable 5- or 6-membered ring.[5] The rate of release in these systems is influenced by steric and electronic effects.[8]

Spacer TypeTriggerPayload ModelRelease Half-life (t½)Key Findings
Ethylenediamine-carbamate Penicillin G acylaseVH032-BocSlower than PABC-based cyclizationForms a five-membered ring upon cyclization.[3]
Proline-derived carbamate Penicillin G acylaseVH032-Boc-Can offer faster release rates compared to other cyclization-based spacers.[9]
(S)-2-(aminomethyl)pyrrolidine spacer ProteaseAnticancer drugs with hydroxyl groupsFaster than commonly used analogsEfficiently releases payloads with phenolic, secondary, and tertiary hydroxyl groups through a fast cyclization mechanism.[5]

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of self-immolation and a typical experimental workflow for evaluating spacer performance.

G cluster_elimination Elimination Mechanism (e.g., PABC) cluster_cyclization Cyclization Mechanism Trigger_E Trigger Cleavage (e.g., Enzymatic) Aniline_E Free Aniline Generation Trigger_E->Aniline_E Unmasks amine Cascade_E 1,6-Electronic Cascade Aniline_E->Cascade_E Release_E Payload Release + Quinone Methide Cascade_E->Release_E Trigger_C Trigger Cleavage (e.g., Enzymatic) Nucleophile_C Nucleophile Unmasking Trigger_C->Nucleophile_C Attack_C Intramolecular Attack Nucleophile_C->Attack_C Release_C Payload Release + Cyclic Product Attack_C->Release_C

Caption: Mechanisms of self-immolative spacers.

G Start ADC with Self-Immolative Spacer Incubation Incubate with Trigger (e.g., Cathepsin B, 37°C) Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis Quantification Quantify Released Payload and Intact ADC Analysis->Quantification Kinetics Determine Release Kinetics (t½, k_obs) Quantification->Kinetics End Comparative Data Kinetics->End

References

The Impact of PEGylation on ADC Linker Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. The choice between a PEGylated and a non-PEGylated linker significantly influences the ADC's pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to inform the rational design of next-generation ADCs.

The incorporation of polyethylene (B3416737) glycol (PEG) chains into ADC linkers, a process known as PEGylation, has emerged as a key strategy to enhance the therapeutic index of these targeted therapies. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can overcome some of the challenges associated with ADCs, particularly those carrying hydrophobic payloads.[1][2]

Unveiling the Advantages of PEGylated Linkers

PEGylated linkers offer several distinct advantages over their non-PEGylated counterparts, primarily by improving the overall physicochemical properties of the ADC. These benefits include:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and poor solubility.[1] PEG linkers increase the hydrophilicity of the ADC, mitigating these issues and improving its formulation and handling characteristics.[1]

  • Improved Pharmacokinetics: The hydrophilic PEG chains create a hydration shell around the ADC, increasing its hydrodynamic radius. This larger size reduces renal clearance and prolongs the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[2][3]

  • Reduced Immunogenicity: The PEG chains can shield potential immunogenic epitopes on the antibody or payload, thereby reducing the risk of an immune response against the ADC.[3]

  • Higher Drug-to-Antibody Ratio (DAR): By preventing the aggregation often caused by hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to a single antibody.[4]

Data-Driven Comparison: PEGylated vs. Non-PEGylated Linkers

The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the performance of ADCs with PEGylated and non-PEGylated linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature, and the specific antibody, payload, and cell lines used can influence the results.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a crucial factor in its development. The following table presents the half-maximal inhibitory concentration (IC50) values for ADCs with different linker types.

Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)
Non-PEGylated (Cleavable)Trastuzumab-Val-Cit-MMAEHER2+ (SK-BR-3)10-50[4]
Non-PEGylated (Non-Cleavable)Trastuzumab-SMCC-DM1HER2+ (SK-BR-3)50-150[4]
PEGylated (PEG4)Trastuzumab-PEG4-MMAEHER2+ (NCI-N87)1.8[4]
PEGylated (PEG10K)Trastuzumab-PEG10K-MMAEHER2+ (NCI-N87)40.5[4]
PEGylated (mPEG24)RS7-DL11 (MMAE)Trop-2+Not Specified

Note: Lower IC50 values indicate higher potency.

While PEGylation can sometimes lead to a slight decrease in in vitro potency, particularly with very long PEG chains, it often remains within a therapeutically relevant range.[5] The improved pharmacokinetic properties in vivo frequently compensate for any minor reduction in in vitro activity.

Pharmacokinetics

The pharmacokinetic profile of an ADC dictates its exposure in the body and at the tumor site. The following table compares key pharmacokinetic parameters of ADCs with and without PEGylated linkers.

Linker TypeADC ExampleAnimal ModelHalf-life (t½)Clearance (CL)
Non-PEGylatedAffibody-SMCC-MMAEMice19.6 minutesNot Specified
PEGylated (PEG4K)Affibody-PEG4K-MMAEMice2.5-fold increase vs. non-PEGylatedNot Specified
PEGylated (PEG10K)Affibody-PEG10K-MMAEMice11.2-fold increase vs. non-PEGylatedNot Specified
PEGylated (PEG8)Anti-CD30 ADCRatsSlower clearance than PEG <8~4 mL/day/kg[6]
PEGylated (PEG24)Anti-CD30 ADCRatsSlower clearance than PEG <8~4 mL/day/kg[6]

Note: A longer half-life and lower clearance are generally desirable, as they lead to greater drug exposure.

Studies have shown a clear relationship between the length of the PEG chain and plasma clearance, with a threshold often observed around PEG8, beyond which further increases in PEG size have a minimal impact on clearance.[6][7]

In Vivo Efficacy

Ultimately, the in vivo anti-tumor activity of an ADC is the most critical measure of its success. The following table summarizes the tumor growth inhibition observed in xenograft models.

Linker TypeADC ExampleTumor ModelDosageTumor Growth Inhibition
Non-PEGylatedAffibody-SMCC-MMAENCI-N87 Gastric CancerNot SpecifiedLess effective
PEGylated (PEG10K)Affibody-PEG10K-MMAENCI-N87 Gastric CancerNot SpecifiedMore ideal tumor therapeutic ability
PEGylated (Cleavable)PEG20k-U-ZHER2-MMAENCI-N87 & SK-OV-35.5 mg/kgComplete tumor eradication[5]
Non-PEGylated (Cleavable)ZHER2-MMAENCI-N87 & SK-OV-3Not SpecifiedReduced efficacy compared to PEGylated[5]

The enhanced pharmacokinetic properties of PEGylated ADCs often translate to superior in vivo efficacy, as the prolonged circulation allows for greater accumulation of the cytotoxic payload in the tumor.[5]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in ADC function and development, the following diagrams illustrate key pathways and workflows.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Degradation) Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

ADC Internalization and Payload Release Pathway

This diagram illustrates the sequential steps from the binding of an ADC to a tumor cell surface antigen to the ultimate induction of apoptosis.[8][9][10][11]

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification & Validation Ab_Selection Antibody Selection & Engineering Target_ID->Ab_Selection Linker_Payload Linker & Payload Selection Ab_Selection->Linker_Payload Conjugation ADC Conjugation Linker_Payload->Conjugation Analytics Analytical Characterization (DAR, Purity, etc.) Conjugation->Analytics In_Vitro In Vitro Studies (Cytotoxicity, Stability) Analytics->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro->In_Vivo IND IND-Enabling Studies In_Vivo->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

General Workflow for ADC Development

This diagram outlines the major stages in the development of an antibody-drug conjugate, from initial target discovery to clinical trials.[12][13][14][15]

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the comparative evaluation of different ADC linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the IC50 of an ADC in cancer cell lines.[16][17][18]

Objective: To measure the cytotoxic effect of ADCs and calculate their IC50 values.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • ADC constructs (PEGylated and non-PEGylated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated control wells (medium only).

    • Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C and 5% CO2.[17]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate overnight in the dark at 37°C.[17]

    • Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[17]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of ADCs in a rodent model.[7][19][20]

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) of ADCs.

Materials:

  • Sprague-Dawley rats

  • ADC constructs

  • Sterile vehicle for injection (e.g., saline)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical method for ADC quantification (e.g., ELISA)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimate male Sprague-Dawley rats for at least 5 days prior to the study.

    • Administer a single intravenous (IV) bolus injection of the ADC at a specified dose (e.g., 3 mg/kg).[7]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336, and 504 hours) post-injection via an appropriate method (e.g., tail vein).[19]

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the total antibody and/or conjugated antibody in the plasma samples using a validated ELISA method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental analysis with appropriate software.[19]

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a common method for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.[21][22]

Objective: To assess the anti-tumor activity of ADCs in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (antigen-positive)

  • Matrigel (optional)

  • ADC constructs

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, optionally mixed with Matrigel to improve tumor take rate.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[23]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.[24]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-PEGylated ADC, PEGylated ADC).

  • ADC Administration:

    • Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection, at the desired dose and schedule.

  • Efficacy Monitoring:

    • Continue to measure tumor volumes and body weights of the mice regularly throughout the study. Body weight is monitored as an indicator of toxicity.

    • The primary endpoint is tumor growth inhibition.

  • Study Termination and Analysis:

    • Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point.

    • Excise the tumors for further analysis (e.g., weight, immunohistochemistry) if required.

    • Plot the mean tumor volume over time for each group to visualize the treatment effect.

Conclusion

The choice between a PEGylated and a non-PEGylated linker is a critical decision in the design of an ADC. PEGylation offers significant advantages in improving the hydrophilicity, pharmacokinetic profile, and in vivo efficacy of ADCs, particularly for those with hydrophobic payloads. While non-PEGylated linkers can be effective, especially in scenarios where rapid payload release and bystander effect are prioritized, the benefits of PEGylation in enhancing the overall therapeutic index are well-documented. A thorough evaluation of both linker types through rigorous in vitro and in vivo studies, as outlined in this guide, is essential for the development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to the Bystander Effect of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the bystander effect is a critical frontier in the design of next-generation Antibody-Drug Conjugates (ADCs). The bystander effect, the capacity of an ADC to eliminate not only antigen-positive (Ag+) target cells but also adjacent antigen-negative (Ag-) cells, is a pivotal mechanism for overcoming tumor heterogeneity.[1][2] This guide provides an objective comparison of the bystander effect mediated by ADCs equipped with cleavable linkers, supported by experimental data and detailed methodologies.

The choice of linker technology, which bridges the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's ability to induce this effect.[1] ADCs with cleavable linkers are engineered to release their payload under specific conditions within the tumor or the target cell, such as altered pH or the presence of certain enzymes.[1][] This release of a free, often membrane-permeable payload, is the cornerstone of the bystander effect.[1]

The Mechanism of Bystander Killing with Cleavable Linkers

The bystander effect initiated by ADCs with cleavable linkers is a multi-step process. It relies on the physicochemical properties of the released payload, which must be able to traverse cell membranes to affect neighboring cells.[4][5] Payloads that are small, neutral, uncharged, and hydrophobic are more likely to be membrane-permeable and induce a potent bystander effect.[][5]

The process unfolds as follows:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of an Ag+ tumor cell and is internalized, typically through endocytosis.[6]

  • Linker Cleavage: Inside the cell, often within the lysosome, the cleavable linker is broken down, releasing the cytotoxic payload.[][6]

  • Payload Diffusion: If the released payload is membrane-permeable, it can diffuse out of the target Ag+ cell and into the tumor microenvironment.[6]

  • Bystander Cell Killing: The diffused payload then enters adjacent Ag- cells, inducing cytotoxicity and leading to their death, thereby overcoming tumor heterogeneity.[2][7]

Bystander_Effect_Mechanism Payload_Released Payload_Released Payload_Entry Payload_Entry Payload_Released->Payload_Entry 4. Diffusion ADC ADC Ag_Receptor Ag_Receptor Lysosome Lysosome Cleavage Cleavage Apoptosis_Ag_Pos Apoptosis_Ag_Pos Apoptosis_Ag_Neg Apoptosis_Ag_Neg

Quantitative Comparison of ADC Performance

The efficacy of the bystander effect is heavily influenced by the specific combination of the cleavable linker and the physicochemical properties of the payload. The following tables summarize comparative data for different ADCs, highlighting the superior bystander killing of those with cleavable linkers and membrane-permeable payloads.

Table 1: In Vitro Cytotoxicity of HER2-Targeting ADCs

ADC Linker Type Payload Target Cell Line (HER2 Status) IC50 (pM) Source(s)
Trastuzumab Deruxtecan (T-DXd) Cleavable (GGFG) DXd KPL-4 (Positive) 109.7 [8]
Trastuzumab Emtansine (T-DM1) Non-cleavable (SMCC) DM1 KPL-4 (Positive) 18.5 [8]
Trastuzumab Deruxtecan (T-DXd) Cleavable (GGFG) DXd MDA-MB-468 (Negative) > 10,000 [8]

| Trastuzumab Emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 | MDA-MB-468 (Negative) | > 10,000 |[8] |

Table 2: Bystander Killing Effect in Co-culture Models

ADC Co-culture System (Ag+ / Ag-) Observation Conclusion Source(s)
Trastuzumab Deruxtecan (T-DXd) SK-BR-3 (HER2+) / U-87 MG (HER2-) Significant cytotoxicity observed in HER2-negative cells. Strong bystander effect. [8][9]
Trastuzumab Emtansine (T-DM1) SK-BR-3 (HER2+) / U-87 MG (HER2-) No significant cytotoxic effect on HER2-negative cells. No significant bystander effect. [8][9]
cAC10-vcMMAE CD30+ / CD30- Potent killing of neighboring CD30- cells observed. Strong bystander effect due to permeable MMAE. [4]

| cAC10-vcMMAF | CD30+ / CD30- | Failed to mediate bystander killing of CD30- cells. | Lack of bystander effect due to less permeable MMAF. |[4] |

Experimental Protocols for Assessing Bystander Effect

Accurate assessment of the bystander effect is crucial for ADC development. The in vitro co-culture bystander assay is a standard method to quantify this phenomenon.[8][10]

Protocol: In Vitro Co-Culture Bystander Assay

1. Principle: This assay quantifies the cytotoxic effect of an ADC on antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells.[2] The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) to allow for their specific identification and viability analysis.[2][10]

2. Materials:

  • Antigen-Positive (Ag+) Cell Line: A cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3).[8]

  • Antigen-Negative (Ag-) Cell Line: A cell line lacking target antigen expression (e.g., HER2-negative MCF7), engineered to stably express a fluorescent reporter like GFP.[2][8]

  • ADC constructs with cleavable linkers.

  • Standard cell culture reagents and 96-well plates.

  • Fluorescence microscope, high-content imager, or flow cytometer.

  • Cell viability reagents (e.g., Propidium Iodide, Hoechst 33342).[2]

3. Methodology:

  • Cell Seeding: Seed a constant number of Ag--GFP cells in each well of a 96-well plate. Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1).[2] Include monoculture controls of both Ag+ cells and Ag--GFP cells.

  • ADC Treatment: After allowing cells to adhere (typically 24 hours), treat the co-cultures and monocultures with a serial dilution of the ADC. The chosen concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[2][10]

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity, typically ranging from 72 to 120 hours.[2]

  • Analysis:

    • Imaging-based: Stain cells with nuclear (e.g., Hoechst 33342) and dead-cell (e.g., Propidium Iodide) markers. Use a high-content imaging system to count the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.[2]

    • Flow Cytometry-based: Trypsinize the cells and analyze the cell suspension by flow cytometry to distinguish and quantify the viability of the Ag--GFP cell population.[8][11]

4. Data Interpretation: Calculate the percentage viability of the Ag--GFP cells in the co-culture wells relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration.[2] A statistically significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.[8]

CoCulture_Assay_Workflow

Conclusion

The strategic design of ADCs with cleavable linkers is paramount for harnessing the therapeutic potential of the bystander effect. The evidence strongly indicates that the combination of a cleavable linker with a membrane-permeable payload is essential for effective bystander killing.[7][8] This approach is particularly advantageous for treating heterogeneous tumors, where eliminating antigen-negative cancer cells within the tumor microenvironment can lead to more profound and durable anti-tumor responses.[2][12] The experimental protocols outlined provide a robust framework for the quantitative assessment of the bystander effect, enabling researchers to make informed decisions in the development of next-generation ADCs with optimized efficacy and safety profiles.

References

A Comparative In Vivo Analysis of Enzyme-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. Enzyme-cleavable linkers are a cornerstone of ADC design, engineered to remain stable in systemic circulation and release the payload selectively within the tumor microenvironment or inside cancer cells. This guide provides an objective in vivo comparison of different classes of enzyme-cleavable linkers, supported by experimental data, to inform rational linker selection in ADC development.

Overview of Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be selectively hydrolyzed by enzymes that are overexpressed in tumors or within the lysosomes of cancer cells. This targeted release mechanism is crucial for minimizing off-target toxicity and widening the therapeutic window. The most prominent classes include:

  • Peptide Linkers: The most widely used class, typically composed of dipeptides like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[1] These are primarily cleaved by lysosomal proteases such as cathepsin B, which are often upregulated in tumor cells.[1][2]

  • β-Glucuronide Linkers: These linkers incorporate a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes.[3][4]

  • Tandem-Cleavage Linkers: A newer strategy involving a dual-cleavage mechanism, such as a combination of a glucuronide and a dipeptide, to enhance in vivo stability and tolerability.[5][6]

  • Legumain-Cleavable Linkers: These linkers, often containing asparagine (Asn) residues, are cleaved by the lysosomal protease legumain, which is also overexpressed in many cancers.[2][7]

Quantitative Comparison of In Vivo Performance

The following tables summarize key quantitative data from preclinical studies, comparing the in vivo stability and efficacy of different enzyme-cleavable linkers.

Linker TypeCleavage EnzymeADC ExampleAnimal ModelIn Vivo Stability (Half-life)Key Findings & Citations
Val-Cit (Peptide) Cathepsin BBrentuximab vedotinMouseVariable; susceptible to premature cleavage by mouse carboxylesterase Ces1c.[2]A widely used linker, but its instability in rodent plasma can complicate preclinical evaluation.[2] Shows broad sensitivity to various cathepsins.[][9]
Val-Ala (Peptide) Cathepsin B-MouseGenerally more stable in mouse plasma than Val-Cit.[10]Exhibits better hydrophilicity and stability compared to Val-Cit, leading to less aggregation with high drug-to-antibody ratios (DAR).[7][10]
Triglycyl Peptide (CX) -Trastuzumab-DM1Mouset1/2 of 9.9 daysDemonstrates high stability in mouse plasma, comparable to non-cleavable linkers.[10][11]
β-Glucuronide β-Glucuronidase-RatExtrapolated half-life of 81 days in rat plasma.[12]Offers high plasma stability and hydrophilicity, reducing ADC aggregation.[3][12] In a xenograft mouse model, ADCs with β-glucuronide linkers were more efficacious than those with Val-Cit linkers at the same DAR.[12]
Tandem-Cleavage (Glucuronide-Dipeptide) β-Glucuronidase & Cathepsin BAnti-CD79b-MMAERatSignificantly improved stability in rat serum compared to single-cleavage linkers.[13]This dual-cleavage strategy enhances tolerability and maintains efficacy.[5][6][14]
Asn-Containing (e.g., Asn-Asn) Legumain-MouseHigh stability in both human and mouse plasma; resistant to Ces1c cleavage.[2][13]A promising alternative to Val-Cit for preclinical mouse models, with the potential for reduced off-target toxicity.[2][7]
Sulfatase-Cleavable Sulfatase-MouseHigh plasma stability (over 7 days).[10]Demonstrated higher in vitro cytotoxicity and selectivity in HER2+ cells compared to non-cleavable and Val-Ala ADCs.[9][10]
β-Galactosidase-Cleavable β-GalactosidaseTrastuzumab-MMAEMouse-ADCs with this linker showed significant tumor volume reduction in a xenograft model, outperforming a Val-Cit linked ADC and Kadcyla at the same dose.[9][10]

Visualizing Mechanisms and Workflows

To better understand the processes involved in ADC action and evaluation, the following diagrams illustrate key concepts.

ADC_Mechanism_of_Action Mechanism of Action of an Enzyme-Cleavable ADC ADC 1. ADC in Circulation TumorCell 2. ADC Binds to Tumor Cell Antigen ADC->TumorCell Internalization 3. Internalization (Endocytosis) TumorCell->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Enzymatic Cleavage of Linker Lysosome->Cleavage PayloadRelease 6. Payload Release Cleavage->PayloadRelease Apoptosis 7. Cell Death (Apoptosis) PayloadRelease->Apoptosis Bystander Bystander Killing of Neighboring Tumor Cells PayloadRelease->Bystander

Caption: General mechanism of an enzyme-cleavable ADC.

Experimental_Workflow In Vivo Comparative Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation PlasmaStability Plasma Stability Assay Data_Analysis Data Analysis & Comparison PlasmaStability->Data_Analysis Cytotoxicity Cytotoxicity Assay Cytotoxicity->Data_Analysis PK_Study Pharmacokinetic (PK) Study PK_Study->Data_Analysis Efficacy_Study Xenograft Efficacy Study Tolerability Tolerability Assessment Efficacy_Study->Tolerability Tolerability->Data_Analysis ADC_Synthesis ADC Synthesis & Formulation ADC_Synthesis->PlasmaStability ADC_Synthesis->Cytotoxicity ADC_Synthesis->PK_Study ADC_Synthesis->Efficacy_Study

Caption: Workflow for in vivo comparison of ADC linkers.

Detailed Experimental Protocols

Accurate and reproducible data are fundamental to the robust comparison of ADC linkers. The following are generalized protocols for key in vivo experiments.

Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment

Objective: To evaluate the in vivo stability of an ADC by quantifying the intact ADC, total antibody, and prematurely released free payload in plasma over time.[11][15]

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Sterile Phosphate-Buffered Saline (PBS)

  • Appropriate animal model (e.g., female BALB/c mice, 6-8 weeks old)[11]

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes with anticoagulant (e.g., EDTA or heparin)[11]

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the experiment.[11]

  • Dosing: Prepare the ADC in sterile PBS at the desired concentration. Administer a single intravenous (IV) dose of the ADC to cohorts of mice (n=3-5 per time point).[11]

  • Blood Collection: At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours), collect blood samples via an appropriate method (e.g., retro-orbital bleeding or terminal cardiac puncture) under anesthesia.

  • Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[11]

  • Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.[11]

  • Analysis: Quantify the concentrations of total antibody (using ELISA), intact ADC (using ELISA or LC-MS), and free payload (using LC-MS/MS) in the plasma samples.[11][15]

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line of interest

  • Matrigel (or other appropriate vehicle for cell implantation)

  • ADC test article, unconjugated antibody control, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of the mice.[16]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.[16]

  • Randomization: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment groups.[16]

  • Dosing: Administer the treatments (e.g., vehicle control, unconjugated antibody, ADC at different doses) intravenously according to the planned dosing schedule.[16]

  • Tumor Measurement: Measure tumor volumes (Volume = 0.5 x Length x Width²) and body weights two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Euthanize animals if they show signs of excessive toxicity or tumor burden.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.[16]

Conclusion

The selection of an appropriate enzyme-cleavable linker is a critical decision in the design of an ADC, with significant implications for its stability, efficacy, and safety profile.[1] While traditional peptide linkers like Val-Cit are well-established, they can present challenges in preclinical rodent models.[2] Newer technologies, including more stable peptide linkers, β-glucuronide, and tandem-cleavage linkers, offer promising alternatives with potential advantages such as enhanced stability, reduced aggregation, and improved tolerability.[5][10][12] The optimal choice will depend on a multitude of factors, including the specific target antigen, the physicochemical properties of the payload, and the intended cancer indication. The experimental data and protocols provided in this guide serve as a resource for the informed selection and in vivo evaluation of enzyme-cleavable linkers for the next generation of ADCs.

References

Unveiling Specificity: A Comparative Analysis of Cathepsin B Cross-Reactivity with Dipeptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the precise control of payload release. Cathepsin B, a lysosomal protease often upregulated in tumor cells, is a key enzyme utilized for the targeted cleavage of dipeptide linkers within ADCs. This guide provides a comprehensive comparison of the cross-reactivity of cathepsin B with various dipeptide linkers, supported by experimental data and detailed protocols to inform the selection of optimal linker chemistries.

The choice of dipeptide linker profoundly influences an ADC's therapeutic index, balancing stability in systemic circulation with efficient payload release within the target cell. While numerous dipeptide sequences are substrates for cathepsin B, their cleavage efficiencies and physicochemical properties vary significantly. This comparison focuses on the most prevalently used linkers—Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala), and Phenylalanine-Lysine (Phe-Lys)—to provide a clear understanding of their performance characteristics.

Quantitative Comparison of Linker Performance

The enzymatic efficiency of cathepsin B on different dipeptide linkers is a critical parameter in ADC design. The following tables summarize key quantitative data, including kinetic parameters and relative cleavage rates, to facilitate a direct comparison.

Dipeptide LinkerRelative Cleavage Rate (Compared to Val-Cit)Key CharacteristicsReference
Val-Cit 1xWidely used, rapid cleavage, but higher hydrophobicity can lead to ADC aggregation.[1][][3]
Val-Ala ~0.5xLower hydrophobicity mitigating aggregation risk, though cleavage can be moderately slower than Val-Cit.[1][3][3]
Phe-Lys ~30xPotentially faster cleavage kinetics than Val-Cit in some assays.[3][3]
Val-Lys Lower performance compared to Val-Cit and Val-Ala.[][5][][5]
Val-Arg Lower performance compared to Val-Cit and Val-Ala.[][5][][5]

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B. The data presented are approximate and can vary based on the specific experimental conditions and the nature of the conjugated payload.

Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABC Cathepsin B---[3]
Val-Ala-PABC Cathepsin B---[3]
Abz-GIVRAK(Dnp)-OH Cathepsin BHigher than endopeptidase activity at pH 4.6 and 5.515 (pH 4.6), 51 (pH 5.5), 156 (pH 7.2)Higher than endopeptidase activity at pH 4.6 and 5.5[6]
Z-Arg-Arg-AMC Cathepsin B--Lower catalytic efficiency[7]
Z-Phe-Arg-AMC Cathepsin B--Higher catalytic efficiency at pH 4.6[7]

Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage. Dashes indicate that specific values were not provided in the cited reference. Kinetic parameters are highly dependent on assay conditions (e.g., pH, substrate).

Visualizing the Mechanism and Workflow

To further elucidate the process of linker cleavage and the experimental procedures used for its assessment, the following diagrams provide a visual representation.

cluster_0 ADC Internalization and Trafficking cluster_1 Enzymatic Cleavage in Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Trafficking CathepsinB Cathepsin B DipeptideLinker Dipeptide Linker (e.g., Val-Cit) CathepsinB->DipeptideLinker Cleavage PABC PABC Spacer DipeptideLinker->PABC Self-immolation ReleasedPayload Released Payload PABC->ReleasedPayload Payload Cytotoxic Payload cluster_0 Fluorometric Cleavage Assay Workflow start Start reagents Prepare Reagents: - Activated Cathepsin B - Dipeptide-Fluorophore Substrate - Assay Buffer start->reagents setup Assay Setup (96-well plate): - Add activated Cathepsin B - Add substrate solution reagents->setup incubation Incubate at 37°C setup->incubation measurement Measure Fluorescence Intensity (Kinetic or Endpoint) incubation->measurement analysis Data Analysis: - Calculate initial velocity (V₀) - Plot V₀ vs. [Substrate] - Determine Km and Vmax measurement->analysis end End analysis->end

References

A Comparative Guide to the Quantitative Assessment of ADC Internalization and Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on its ability to be internalized by target cancer cells and subsequently release its cytotoxic payload.[1] Quantifying these processes is paramount for the selection of lead ADC candidates, optimizing linker and payload technologies, and understanding mechanisms of action.[2][3] This guide provides an objective comparison of key methodologies used to measure ADC internalization and payload delivery, complete with experimental protocols, comparative data, and workflow visualizations.

The ADC Journey: From Binding to Payload Release

An ADC's mechanism of action involves several sequential steps: binding to a specific antigen on the tumor cell surface, internalization via receptor-mediated endocytosis, trafficking through endosomal and lysosomal compartments, and finally, cleavage of the linker to release the active payload into the cytoplasm or nucleus.[4][5][6] Each of these steps represents a potential bottleneck that can influence the overall potency of the ADC.

A generalized diagram of this intracellular journey is presented below.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane cluster_cytoplasm ADC ADC Antigen Cell Surface Antigen ADC->Antigen 1. Binding Binding Binding Antigen->Binding Endosome Early Endosome Binding->Endosome 2. Internalization Payload Active Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Lysosome Lysosome Endosome->Lysosome 3. Trafficking Recycling Recycling Endosome Endosome->Recycling Recycling Lysosome->Payload 4. Payload Release (Linker Cleavage) Recycling->Antigen

Caption: Generalized intracellular trafficking pathway of an Antibody-Drug Conjugate (ADC).

Comparison of Key Quantitative Methodologies

Three primary methodologies are widely used to quantify ADC internalization and payload delivery: Flow Cytometry using pH-sensitive dyes, High-Content Imaging (HCI), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each offers distinct advantages and provides different types of quantitative data.

Methodology Primary Readout Throughput Key Advantage Key Limitation
Flow Cytometry (pH-sensitive dye) Median Fluorescence Intensity (MFI), % Positive CellsHighRapid quantification of overall cell population internalization.Lacks subcellular spatial resolution.
High-Content Imaging (HCI) Co-localization coefficients, Spot count/cell, Intensity/cellMediumProvides subcellular localization and spatial information.Lower throughput and more complex data analysis.
Mass Spectrometry (LC-MS) Absolute payload concentration (e.g., fmol/cell)Low-MediumDirect and absolute quantification of the released payload.Requires cell lysis; no spatial or live-cell information.

Method 1: Flow Cytometry with pH-Sensitive Dyes

Principle

This method relies on labeling the ADC with a pH-sensitive dye, such as pHrodo™ Red or Green.[7] These dyes are non-fluorescent at the neutral pH of the extracellular environment but fluoresce brightly upon entering the acidic compartments of endosomes (pH ~5.5-6.2) and lysosomes (pH ~4.5-5.0).[8][9] The increase in fluorescence intensity is directly proportional to the amount of ADC internalized into these acidic organelles, which can be quantified on a cell-by-cell basis using flow cytometry.[3][7]

Experimental Protocol
  • ADC Labeling: Covalently conjugate the ADC with a pH-sensitive dye (e.g., pHrodo Red STP Ester) according to the manufacturer's protocol. Purify the labeled ADC to remove any free dye.

  • Cell Plating: Seed target cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 20,000-50,000 cells/well and allow them to adhere overnight.

  • ADC Incubation: Treat cells with a dilution series of the pHrodo-labeled ADC (e.g., 0-10 µg/mL) and incubate at 37°C for a desired time course (e.g., 2, 6, 24 hours). Include an unlabeled ADC as a negative control.

  • Cell Harvesting: Wash the cells with cold PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE).

  • Flow Cytometry Acquisition: Resuspend cells in FACS buffer (PBS with 2% FBS). Analyze the samples on a flow cytometer, exciting with the appropriate laser (e.g., 561 nm for pHrodo Red) and collecting emission (e.g., ~585 nm).

  • Data Analysis: Gate on the live cell population. Calculate the Median Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells for each condition.

Workflow Diagram

Flow_Cytometry_Workflow A 1. Plate Cells B 2. Add pHrodo-labeled ADC A->B C 3. Incubate at 37°C (Time Course) B->C D 4. Harvest & Wash Cells C->D E 5. Acquire on Flow Cytometer D->E F 6. Analyze Data (MFI, % Positive) E->F

Caption: Experimental workflow for ADC internalization assay using flow cytometry.

Representative Quantitative Data
Cell LineADC TargetIncubation Time (hr)ADC Conc. (µg/mL)Median Fluorescence Intensity (MFI)% Positive Cells
SK-BR-3HER2241015,80098.5%
SK-BR-3HER22414,20075.2%
MDA-MB-468HER2 (low)241095012.3%
SK-BR-3Isotype Ctrl2410350<2%

Note: Data are representative and will vary based on the ADC, cell line, and experimental conditions.

Method 2: High-Content Imaging (HCI)

Principle

HCI combines automated fluorescence microscopy with sophisticated image analysis to provide quantitative data on ADC internalization and subcellular localization.[10] By co-staining with fluorescent markers for specific organelles (e.g., lysosomes), HCI can quantify the co-localization of the ADC within these compartments, providing direct evidence of trafficking to the site of payload release.[11]

Experimental Protocol
  • ADC Labeling: Label the ADC with a stable fluorescent dye (e.g., Alexa Fluor 647).

  • Cell Plating: Seed cells in a 96- or 384-well imaging plate (black-walled, clear-bottom).

  • ADC Incubation: Treat cells with the labeled ADC for the desired time course.

  • Staining & Fixation: Wash cells with PBS. For lysosomal co-localization, incubate with a live-cell lysosomal stain (e.g., LysoTracker Green) for 30-60 minutes. Fix the cells with 4% paraformaldehyde, permeabilize if necessary, and stain nuclei with a DNA dye (e.g., Hoechst 33342).

  • Image Acquisition: Acquire images using a high-content imaging system. Capture at least three channels: one for the nucleus (Blue), one for the lysosome (Green), and one for the ADC (Far-Red).

  • Image Analysis: Use dedicated software to segment the images to identify individual cells (based on nuclear stain) and subcellular compartments (lysosomes). Quantify the intensity and number of ADC "spots" within each cell and within the lysosomal compartment. Calculate a co-localization metric, such as Pearson's Correlation Coefficient.

Workflow Diagram

HCI_Workflow A 1. Plate Cells in Imaging Plate B 2. Add Fluorescently-labeled ADC A->B C 3. Incubate at 37°C B->C D 4. Stain Organelles (e.g., Lysosomes) & Nuclei C->D E 5. Acquire Images on HCI System D->E F 6. Analyze Images (Co-localization, Spot Count) E->F

Caption: Experimental workflow for ADC trafficking analysis using High-Content Imaging.

Representative Quantitative Data
ParameterADC-TargetIsotype Control
Cell Line BT-474 (HER2+)BT-474 (HER2+)
ADC Spots per Cell 152.4 ± 12.18.7 ± 2.3
Total ADC Intensity per Cell (AU) 8.9 x 10^50.4 x 10^5
% ADC Co-localized with Lysosomes 78.3%Not Applicable
Pearson's Coefficient (ADC/Lysosome) 0.85Not Applicable

Note: Data are representative and will vary based on the ADC, cell line, and experimental conditions.

Method 3: Mass Spectrometry (LC-MS) Based Payload Quantification

Principle

Liquid Chromatography-Mass Spectrometry (LC-MS) provides the most direct and absolute quantification of the small molecule payload that has been released from the ADC inside the cell.[12] This method involves incubating cells with the ADC, lysing the cells, and then using LC-MS/MS to precisely measure the concentration of the free payload, distinguishing it from the intact ADC or conjugated payload.[13][14]

Experimental Protocol
  • Cell Plating & ADC Treatment: Plate a known number of cells (e.g., 1x10^6 cells/well in a 6-well plate). Treat with the ADC at a specific concentration and incubate for the desired time.

  • Cell Harvesting & Lysis: Wash cells extensively with cold PBS to remove any surface-bound ADC. Harvest the cells and count them accurately. Lyse the cell pellet using a protein precipitation solvent (e.g., methanol (B129727) with an internal standard).[15]

  • Sample Preparation: For cleavable linkers, the sample can be analyzed directly. For some applications measuring total conjugated payload, specific cleavage steps (e.g., using enzymes like Cathepsin B for Val-Cit linkers) may be required.[16][17] Centrifuge the lysate to pellet proteins and collect the supernatant containing the free payload.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Develop a specific method using multiple reaction monitoring (MRM) to detect the unique parent-to-daughter ion transition for the payload of interest.

  • Quantification: Generate a standard curve using a pure standard of the payload. Use this curve to calculate the absolute amount (e.g., in nanograms or femtomoles) of payload in the cell lysate. Normalize the result to the number of cells analyzed (e.g., fmol/10^6 cells).

Workflow Diagram

LCMS_Workflow A 1. Treat Known Number of Cells with ADC B 2. Incubate at 37°C A->B C 3. Wash Extensively & Harvest Cells B->C D 4. Lyse Cells & Precipitate Protein C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Quantify Against Standard Curve E->F

Caption: Experimental workflow for quantifying intracellular ADC payload via LC-MS.

Representative Quantitative Data
Cell LineADC Conc. (nM)Incubation Time (hr)Intracellular Free Payload (fmol / 10^6 cells)
NCI-N871048185.6
NCI-N871072251.3
BT-4741072198.9
MDA-MB-468107215.2

Note: Data are representative and depend heavily on the payload, linker stability, and cell line's processing machinery.

References

Benchmarking Azido-PEG3-Val-Cit-PAB-OH Against Next-Generation ADC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation to enhance therapeutic efficacy and safety. This guide provides an objective comparison of the well-established Azido-PEG3-Val-Cit-PAB-OH linker against a backdrop of next-generation ADC linkers. By presenting key performance data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to equip researchers with the critical information needed for informed linker selection in ADC development.

The this compound linker belongs to the class of enzymatically cleavable linkers, which are designed to be stable in systemic circulation and release their cytotoxic payload upon internalization into target cancer cells.[1][2] The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[][6][7][8] The azide (B81097) group provides a versatile handle for "click chemistry" conjugation, allowing for a highly specific and efficient attachment of the linker to the antibody.[9]

Next-generation ADC linkers are being developed to address the limitations of earlier technologies, focusing on improving stability, optimizing payload release, and enabling novel conjugation strategies.[10][11] These advancements include novel cleavable linkers with enhanced specificity and stability, as well as sophisticated non-cleavable linkers that offer a different paradigm for payload delivery.[12]

Comparative Performance of ADC Linkers

The selection of an ADC linker has a profound impact on the therapeutic index, efficacy, and pharmacokinetic profile of the drug.[13][14] The ideal linker should remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient payload delivery to the tumor.[7][15]

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
Linker TypePayloadTarget/Cell LineIC50 (pM)Key Characteristics
Val-Cit-PAB (Cleavable) MMAECD30-positiveIllustrative range: 10-100Protease-sensitive; potential for bystander effect.[3][16]
Glucuronide (Cleavable) MMAEVariousSimilar to Val-Cit in vitroEnzymatically cleaved; can show minimal aggregation.[1][17]
Disulfide (Cleavable) DM1HER2-positiveIllustrative range: 20-200Reduction-sensitive; release in cytoplasm.[3]
Hydrazone (Cleavable) DoxorubicinVariousVariable; can be less stablepH-sensitive; cleavage in endosomes/lysosomes.[3][17]
SMCC (Non-cleavable) DM1HER2-positiveIllustrative range: 50-500Relies on antibody degradation for payload release.[3][18]
PEGylated (e.g., this compound) MMAEVariousMaintained or ImprovedEnhanced hydrophilicity, improved pharmacokinetics.[6][8][19]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and the data presented here are for illustrative comparison.

Table 2: In Vivo Stability and Pharmacokinetics
Linker TypeKey Stability FeaturesHalf-life in PlasmaCommon Observations
Val-Cit-PAB (Cleavable) Generally stable in human plasma, but can show instability in rodent plasma.[4][17]VariableSusceptible to premature cleavage by extracellular proteases.[20]
Glucuronide (Cleavable) Improved plasma stability compared to some peptide linkers.[1][17]Generally longer than less stable cleavable linkersCan be well-tolerated in vivo.[1]
Disulfide (Cleavable) Stability can be variable; susceptible to reduction by glutathione.Shorter than non-cleavable linkersPotential for off-target release.
Hydrazone (Cleavable) Generally less stable in circulation compared to other cleavable linkers.[17]ShorterProne to hydrolysis at physiological pH.
SMCC (Non-cleavable) High plasma stability.[18]LongestPayload is released as an amino acid adduct.[18]
PEGylated (e.g., this compound) PEGylation can shield the linker from enzymatic degradation, improving stability.[7][8]ExtendedReduced aggregation and clearance.[6][19][21]

Signaling Pathways and Experimental Workflows

To understand the context of ADC linker performance, it is crucial to visualize the mechanism of action and the experimental procedures used for evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Proteases, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

ADC Mechanism of Action

The diagram above illustrates the sequential steps of ADC action, from binding to a target antigen on the cancer cell surface to the final induction of apoptosis by the released cytotoxic payload.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation ADC Synthesis & Characterization (DAR) Stability Plasma Stability Assay Conjugation->Stability Cytotoxicity In Vitro Cytotoxicity (IC50 Assay) Conjugation->Cytotoxicity PK Pharmacokinetic (PK) Studies Stability->PK Informs Cytotoxicity->PK Informs Efficacy Xenograft Tumor Model Efficacy PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Experimental Workflow for ADC Evaluation

This workflow outlines the key experimental stages in the preclinical assessment of an ADC, from initial synthesis and in vitro characterization to in vivo studies of pharmacokinetics, efficacy, and safety.

Linker_Relationships ADC_Linkers ADC Linkers Cleavable Cleavable Linkers ADC_Linkers->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linkers->NonCleavable Protease Protease-Sensitive (e.g., Val-Cit) Cleavable->Protease pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cleavable->Redox_Sensitive Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Classification of ADC Linkers

This diagram provides a logical classification of ADC linkers, distinguishing between the two main categories—cleavable and non-cleavable—and their respective sub-types based on the mechanism of payload release.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[13][22]

Materials:

  • ADC sample

  • Plasma from relevant species (e.g., human, mouse, rat)

  • 37°C incubator

  • LC-MS system

  • Protein A affinity beads (for DAR analysis) or appropriate extraction solvents (for free payload analysis)

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[22]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[22]

  • To measure the average Drug-to-Antibody Ratio (DAR), capture the ADC from plasma using Protein A beads.[22]

  • Analyze the captured ADC by LC-MS to determine the change in average DAR over time. A decrease in DAR indicates linker-payload instability.[22]

  • To measure the released payload, perform a protein precipitation or liquid-liquid extraction on the plasma samples and quantify the free drug using a validated LC-MS/MS method.[22]

Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.[14]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.[14][23]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC sample and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ADC, control antibody, and free payload for a period of 72-120 hours.

  • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a microplate reader.

Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method 1: Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with higher DAR will be more hydrophobic and elute later from the column.[14]

  • Procedure:

    • Use a HIC column (e.g., Butyl-NPR).

    • Elute the ADC species using a gradient of decreasing salt concentration (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).[14]

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peak areas for each DAR species to calculate the average DAR.

Method 2: UV-Vis Spectroscopy

  • Principle: By measuring the absorbance of the ADC at the characteristic wavelengths of the antibody (280 nm) and the payload, the concentrations of each can be determined and the DAR calculated.[14]

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm and the payload's maximum absorbance wavelength (λmax).

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.

Conclusion

The this compound linker represents a robust and versatile platform for ADC development, combining the clinically validated Val-Cit cleavable motif with the pharmacokinetic benefits of PEGylation and the precise conjugation capabilities of click chemistry.[][9][16] However, the field of ADC technology is continuously advancing, with next-generation linkers offering potential improvements in stability, payload release specificity, and the ability to conjugate novel payloads.[11] The choice of the optimal linker is context-dependent and requires a thorough evaluation of the specific antibody, payload, and target indication. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and benchmarking of ADC linkers, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling Azido-PEG3-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG3-Val-Cit-PAB-OH

FOR RESEARCH USE ONLY. NOT FOR CLINICAL USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. This ADC (Antibody-Drug Conjugate) linker contains a cytotoxic Val-Cit-PAB component and an azide (B81097) group, requiring stringent handling protocols to ensure personnel safety and prevent environmental contamination.

I. Hazard Identification and Core Safety Precautions

Key Hazards:

  • Cytotoxicity: The Val-Cit-PAB moiety is a common component in ADC linkers designed to release potent cytotoxic drugs.[1][7] Occupational exposure could lead to adverse health effects.

  • Azide Reactivity: Azide compounds can react with certain metals (like lead and copper, often found in drain pipes) to form highly explosive metal azides.[6] Contact with acids can form toxic and explosive hydrazoic acid.[6]

General Handling Precautions:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[6][8]

  • Avoid contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in areas where this compound is handled.[8]

  • Prevent the formation of dust and aerosols.

  • Keep away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.[6][8]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against exposure to cytotoxic and hazardous chemicals.[9] The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant, disposable nitrile gloves. Consider double-gloving.To prevent skin contact with the compound.
Body Protection Lab Coat/GownDisposable, fluid-resistant gown with long sleeves and tight cuffs.To protect skin and personal clothing from contamination.
Eye Protection Safety Goggles/Face ShieldANSI Z87.1 compliant safety goggles or a full-face shield.To protect eyes from splashes and airborne particles.[10]
Respiratory Protection RespiratorA fit-tested N95 or higher respirator should be used if there is a risk of generating aerosols or dust.To prevent inhalation of the compound.[11]

Always inspect PPE for integrity before use and dispose of contaminated single-use PPE as hazardous waste.

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.

Preparation:

  • Designated Area: Confirm that the designated chemical fume hood or biological safety cabinet is operational and certified.

  • Gather Materials: Assemble all necessary equipment, including non-metal spatulas and glassware, within the containment area.[6]

  • Don PPE: Put on all required PPE as specified in the table above.

Procedure:

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh paper or in a suitable container to minimize dust generation.

  • Dissolving: When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Reactions: For conjugation reactions, ensure all subsequent steps are also performed within the containment area.

  • Post-Procedure: After handling, wipe down the work surface with an appropriate deactivating solution (if available and validated) or a cleaning agent like a detergent solution.[10]

Decontamination:

  • Thoroughly decontaminate all non-disposable equipment and glassware after use.

  • Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, wipes, weigh papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[6] The container should be made of non-metal material like polyethylene.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour azide-containing waste down the drain.[6]

Waste Container Labeling:

  • All waste containers must be labeled as "Hazardous Waste," "Cytotoxic," and "Azide Compound."[6]

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste management service. Follow all local, state, and federal regulations.

V. Emergency Procedures

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

  • Secure: Cordon off the spill area to prevent entry.[12]

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Use a chemical spill kit with absorbent materials to contain the spill.[10]

  • Clean: Carefully clean the spill area. For solid spills, gently cover with absorbent material and then carefully collect. For liquid spills, absorb with appropriate material.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Collect all cleanup materials in a labeled hazardous waste container.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_area Designate & Verify Fume Hood gather_materials Gather Materials (Non-Metal Tools) prep_area->gather_materials don_ppe Don Full PPE (Gloves, Gown, Goggles) gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate_tools Decontaminate Reusable Equipment react->decontaminate_tools clean_surface Clean Work Surface decontaminate_tools->clean_surface segregate_waste Segregate Solid & Liquid Azide/Cytotoxic Waste clean_surface->segregate_waste label_waste Label Waste Containers (Hazardous, Cytotoxic, Azide) segregate_waste->label_waste dispose_waste Dispose via Certified Waste Management label_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.